L-Aspartic Acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | aspartic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
| Record name | Poly(L-aspartic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022621 | |
| Record name | L-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
| Record name | L-Aspartic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aspartic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | L-Aspartic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
| Record name | Aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ASPARTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | L-Aspartic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
| Record name | (L)-ASPARTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000013 [mmHg] | |
| Record name | Aspartic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
| Record name | L-Aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Aspartic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aspartic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-ASPARTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
270-271 °C, 270 °C | |
| Record name | Aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ASPARTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-ASPARTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Pivotal Role of L-Aspartic Acid in Protein Synthesis and Architectural Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid, a non-essential acidic amino acid, plays a multifaceted and critical role in the biosynthesis and structural stability of proteins. Its unique physicochemical properties, particularly its negatively charged side chain at physiological pH, are fundamental to its function. This technical guide provides an in-depth exploration of this compound's journey from its genetic encoding to its crucial contributions to the intricate three-dimensional architecture of proteins. We will delve into the mechanisms of its incorporation during protein synthesis, its significant role in forming stabilizing electrostatic interactions, and its influence on the overall conformation and function of proteins. Furthermore, this guide will present quantitative data on its properties and the energetic consequences of its substitution, alongside detailed experimental protocols for its study, offering a comprehensive resource for professionals in the fields of biochemistry, molecular biology, and drug development.
Fundamental Properties of this compound
This compound (Asp or D) is one of the 20 common proteinogenic amino acids. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a distinctive acidic side chain containing a second carboxyl group.[1][2] This side chain is the key to its functional significance.
Physicochemical Characteristics
At physiological pH (~7.4), the α-carboxyl group and the side-chain carboxyl group are deprotonated, giving this compound a net negative charge.[1][3][4] This property makes it a highly polar and hydrophilic residue, frequently found on the surface of proteins where it can interact with the aqueous environment.[5]
Quantitative Data Summary
Quantitative parameters are essential for understanding the behavior of this compound in protein systems. The following table summarizes key values for this compound.
| Parameter | Value | Reference(s) |
| pKa (α-carboxyl) | 1.88 - 2.10 | [6][7][8][9] |
| pKa (α-amino) | 9.60 - 9.82 | [6][7][8][9] |
| pKa (side chain) | 3.65 - 3.90 | [6][7][8][9][10] |
| Isoelectric Point (pI) | 2.77 - 2.98 | [8][11] |
| Abundance in Proteins | ~5.3% (average) | [5] |
The Role of this compound in Protein Synthesis
The journey of this compound into a polypeptide chain is a meticulously orchestrated process involving genetic encoding, tRNA charging, and ribosomal translation.
Genetic Code and Codon Recognition
This compound is encoded by two codons: GAU and GAC .[10] During translation, these codons in the messenger RNA (mRNA) are recognized by the anticodon of a specific transfer RNA (tRNA) molecule charged with this compound.[7][12] This recognition is a crucial step in ensuring the fidelity of protein synthesis. The interaction between the codon on the mRNA and the anticodon on the tRNA occurs within the ribosome.[7][12]
References
- 1. Substitution of aspartic acid with glutamic acid increases the unfolding transition temperature of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using experimental evolution to probe molecular mechanisms of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Model Reveals How Amino Acids Determine Protein Function | Technology Networks [technologynetworks.com]
- 6. Protein Synthesis: Aspartic Acid | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Free energy changes associated with amino acid substitution in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A thermodynamic model of protein structure evolution explains empirical amino acid substitution matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Specific amino acid recognition by aspartyl-tRNA synthetase studied by free energy simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Aspartic Acid as an excitatory neurotransmitter in the central nervous system
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
L-Aspartic acid, a non-essential amino acid, has long been recognized for its role in intermediary metabolism. However, its function as an excitatory neurotransmitter in the central nervous system (CNS) has been a subject of intense research and some debate. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a signaling molecule in the brain. It delves into its synthesis, vesicular release, receptor interactions, and downstream signaling pathways. This document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its complex signaling networks. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Introduction
L-glutamate is widely accepted as the primary excitatory neurotransmitter in the mammalian CNS. However, another endogenous amino acid, this compound, also possesses excitatory properties and is considered a significant, albeit secondary, excitatory neurotransmitter.[1][2] Its involvement in synaptic transmission, plasticity, and excitotoxicity underscores its importance in both physiological and pathological brain function.[3][4] This guide aims to provide a detailed technical examination of this compound's function as a neurotransmitter, focusing on the molecular and cellular mechanisms that govern its activity. While the role of L-aspartate as a classical neurotransmitter has been debated, evidence supports its presence in synaptic vesicles and its Ca2+-dependent release from nerve terminals.[5][6]
Synthesis and Vesicular Release of this compound
This compound is synthesized in the brain primarily through the transamination of oxaloacetate, a key intermediate in the citric acid cycle, a reaction catalyzed by aspartate aminotransferase.[7] This metabolic link places L-aspartate at the crossroads of energy metabolism and neurotransmission.
The release of this compound from presynaptic terminals is a crucial step in its function as a neurotransmitter. Studies have shown that its release is depolarization-dependent and requires the influx of extracellular calcium, consistent with a vesicular release mechanism.[8] While it is co-localized with L-glutamate in the same synaptic vesicles, the specific vesicular transporter responsible for packaging L-aspartate remains to be definitively identified.[5][6] Early hypotheses pointed to the sialin protein as a potential vesicular aspartate transporter, but subsequent research has shown that vesicular uptake and exocytosis of L-aspartate are independent of sialin.[5][9]
Receptor Interactions and Pharmacology
This compound exerts its excitatory effects by acting on ionotropic and metabotropic glutamate receptors. Its primary targets are the N-methyl-D-aspartate (NMDA) receptors, for which it is a potent agonist.[10][11] It also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, though generally with lower affinity compared to glutamate.[12][13]
NMDA Receptor Activation
Activation of NMDA receptors by L-aspartate is a key event in its signaling cascade. This activation requires the presence of a co-agonist, typically glycine or D-serine, and is voltage-dependent due to a magnesium block at resting membrane potentials.[14] Upon binding of L-aspartate and the co-agonist, and subsequent depolarization of the postsynaptic membrane, the magnesium block is relieved, allowing for the influx of Ca2+ and Na+ ions. This calcium influx is a critical trigger for a wide range of downstream signaling events.
AMPA Receptor Interaction
L-aspartate can also activate AMPA receptors, which mediate fast excitatory synaptic transmission.[12] However, its potency at AMPA receptors is generally considered to be lower than that of glutamate.[3] Some studies suggest that L-aspartate has little to no affinity for AMPA receptors, and its primary role at excitatory synapses is the activation of NMDA receptors.[3] The subunit composition of the AMPA receptor may influence its sensitivity to L-aspartate.
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound's function as a neurotransmitter.
| Parameter | Brain Region/Condition | Concentration/Value | Reference |
| Endogenous Concentration | Rat Brain (wet weight) | ~2.7 µmol/g | [1] |
| Rat Hippocampus | 0.6 nmol/mg tissue | [1] | |
| Human Ventricular CSF (head injury) | 2- to 8-fold higher than control | [14] | |
| Human CSF (infantile spasms) | 968 +/- 416 nmol/l (higher than control) | [15] | |
| Human CSF (Multiple Sclerosis) | Significantly decreased | [9] | |
| Receptor Activation | EC50 on NMDA receptors | 49 +/- 14 µM | [4] |
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| NMDA Receptor (NR1/NR2A) | L-Glutamate | Varies with subunit | [16][17] |
| NMDA | ~5000 | [17] | |
| CGS 19755 (antagonist) | High affinity | [17] | |
| NMDA Receptor (NR1/NR2B) | L-Glutamate | Higher affinity than NR1/NR2A | [16][17] |
| NMDA | ~5000 | [17] | |
| CGS 19755 (antagonist) | Lower affinity than NR1/NR2A | [17] | |
| AMPA Receptor | L-Aspartate | Low affinity/potency | [1][18] |
This compound Signaling Pathways
The influx of calcium through NMDA receptors activated by L-aspartate initiates a complex network of intracellular signaling cascades. These pathways are crucial for synaptic plasticity, gene expression, and, when overactivated, excitotoxicity. Proteomic analyses of the NMDA receptor complex have revealed a large number of interacting proteins that orchestrate these downstream effects.[19][20]
Key Signaling Molecules and Their Interactions
-
Postsynaptic Density Protein 95 (PSD-95): A scaffolding protein that links NMDA receptors to downstream signaling molecules.[9]
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme activated by Ca2+ influx, involved in synaptic potentiation.[19]
-
Neuronal Nitric Oxide Synthase (nNOS): Produces nitric oxide (NO), a retrograde messenger, upon activation.[9]
-
Ras-Guanine Nucleotide-Releasing Factors (Ras-GRFs): Link NMDA receptor activation to MAPK signaling pathways.[19]
-
Adhesion Molecules (Cadherins and L1): These molecules are physically linked to the NMDA receptor complex and are involved in synaptic stability and plasticity.[5][20]
Below is a diagram illustrating the core NMDA receptor signaling pathway activated by L-aspartate.
Experimental Protocols
The study of this compound as a neurotransmitter employs a variety of sophisticated experimental techniques. Below are overviews of key methodologies.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the ion currents flowing through receptors in the membrane of a single neuron in response to L-aspartate application.
Methodology:
-
Slice Preparation: Acute brain slices (typically 300-400 µm thick) are prepared from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[21]
-
Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and pressed against the membrane of a neuron. A giga-ohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.[22][23]
-
L-Aspartate Application: L-aspartate is applied to the neuron via the bath perfusion system or through a puffer pipette for rapid, localized application.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. NMDA receptor-mediated currents can be isolated by using AMPA receptor antagonists (e.g., CNQX) and by holding the membrane potential at a depolarized level to relieve the Mg2+ block.[21]
In Vivo Microdialysis Coupled with HPLC
This method allows for the measurement of extracellular concentrations of L-aspartate in the brain of a living animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[24][25]
-
Perfusion: The probe is perfused with a physiological solution (e.g., aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusion fluid.[18]
-
Sample Collection: The outflowing perfusate (dialysate) is collected at regular intervals.[26]
-
HPLC Analysis: The concentration of L-aspartate in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often after pre-column derivatization with o-phthaldialdehyde (OPA).[13][26][27]
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating L-aspartate's role and the logical relationships of its function in the CNS.
Role in Pathophysiology: Excitotoxicity
Over-activation of NMDA receptors by excitatory amino acids, including L-aspartate, can lead to excessive Ca2+ influx and trigger a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[4][25] L-aspartate-induced neurotoxicity is primarily mediated by NMDA receptors and can be attenuated by NMDA receptor antagonists.[25] This process is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.
Conclusion and Future Directions
This compound is a significant excitatory neurotransmitter in the CNS that primarily acts through NMDA receptors to mediate synaptic transmission and plasticity. While its role has been considered secondary to that of L-glutamate, its distinct properties and high concentration in the brain underscore its importance in neuronal signaling. The co-localization and potential co-release with glutamate suggest a complex interplay between these two excitatory amino acids.
Future research should focus on several key areas:
-
Vesicular Transporter Identification: The definitive identification of the vesicular transporter for L-aspartate is a critical missing piece in understanding its neurobiology.
-
Receptor Subtype Specificity: A more detailed characterization of L-aspartate's affinity and efficacy at different NMDA and AMPA receptor subunit combinations is needed.
-
Therapeutic Potential: Given its role in excitotoxicity, targeting L-aspartate signaling pathways may offer novel therapeutic strategies for a range of neurological disorders.
A deeper understanding of the nuanced roles of this compound will undoubtedly provide valuable insights into the complex workings of the excitatory synapse and open new avenues for the development of targeted therapeutics for CNS disorders.
References
- 1. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Anchorage of AMPA Receptors by Cadherins through Neural Plakophilin-Related Arm Protein–AMPA Receptor-Binding Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The cadherin family of cell adhesion molecules: multiple roles in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Frontiers | The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse [frontiersin.org]
- 10. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. jneurosci.org [jneurosci.org]
- 16. An NMDA Receptor Signaling Complex with Protein Phosphatase 2A | Journal of Neuroscience [jneurosci.org]
- 17. Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomic analysis of NMDA receptor-adhesion protein signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recruitment of the Kainate Receptor Subunit Glutamate Receptor 6 by Cadherin/Catenin Complexes | Journal of Neuroscience [jneurosci.org]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid: A Critical Node in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Aspartic acid, a non-essential amino acid, occupies a central and critical position in cellular metabolism. Beyond its fundamental role as a protein building block, L-aspartate serves as a key precursor for the biosynthesis of other amino acids, purine and pyrimidine nucleotides, and as an essential intermediate in the urea cycle and gluconeogenesis. Its metabolism is intricately linked with central carbon metabolism, particularly the citric acid cycle, highlighting its importance in maintaining cellular homeostasis, proliferation, and bioenergetics. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic routes to support research and drug development endeavors targeting these pathways.
Core Metabolic Pathways
L-Aspartate is synthesized and degraded through a limited number of key reactions, positioning it as a critical link between amino acid and carbohydrate metabolism.
Biosynthesis and Degradation of this compound
The primary route for the synthesis and degradation of L-aspartate is a reversible transamination reaction involving oxaloacetate, an intermediate of the citric acid cycle. This reaction is catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[1][2][3]
Reaction:
L-Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + L-Aspartate
This reversibility allows for the rapid synthesis of L-aspartate when nitrogen is available from L-glutamate and carbon skeletons are provided by the citric acid cycle. Conversely, L-aspartate can be deaminated to replenish the oxaloacetate pool for gluconeogenesis or energy production.[1][2][4]
This compound as a Metabolic Precursor
L-Aspartate serves as a foundational molecule for the synthesis of a diverse array of essential biomolecules.
Aspartate Family of Amino Acids
In microorganisms and plants, L-aspartate is the common precursor for the biosynthesis of lysine, threonine, methionine, and isoleucine.[3][5] This pathway represents a significant area of interest for the development of antimicrobial and herbicidal agents, as it is absent in mammals.
Nucleotide Synthesis
L-Aspartate is a crucial contributor to both purine and pyrimidine nucleotide biosynthesis.
-
Purine Synthesis: One of the nitrogen atoms (N1) in the purine ring is donated by the amino group of L-aspartate.[3][6][7]
-
Pyrimidine Synthesis: The first committed step in de novo pyrimidine biosynthesis involves the condensation of L-aspartate with carbamoyl phosphate to form N-carbamoyl-L-aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).[8][9][10] This enzyme is a key regulatory point in the pathway.
Urea Cycle
In ureotelic organisms, L-aspartate provides one of the two nitrogen atoms that are ultimately incorporated into urea. It enters the cycle by condensing with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.[4][11][12][13] The carbon skeleton of aspartate is released as fumarate, which links the urea cycle to the citric acid cycle.[12]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for key enzymes involved in this compound metabolism. These values are essential for developing kinetic models and for understanding the regulation of these pathways.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism | Notes |
| Aspartate Aminotransferase (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 | - | Sheep Liver | - |
| 2-Oxoglutarate | 0.093 ± 0.010 | - | Sheep Liver | Substrate inhibition by 2-oxoglutarate above 0.25 mM. | |
| Aspartate Aminotransferase (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 | - | Sheep Liver | Not inhibited by high concentrations of 2-oxoglutarate. |
| 2-Oxoglutarate | 0.98 ± 0.14 | - | Sheep Liver | - | |
| Argininosuccinate Synthetase | L-Aspartate | - | - | Bovine Liver | Ordered addition of MgATP, citrulline, and aspartate. |
| 3-Nitro-2-aminopropionic acid (Aspartate analog) | - | 60% of Vmax for Aspartate | - | Only the nitronate form is active. | |
| Asparagine Synthetase | L-Aspartate | 0.53 ± 0.01 | - | Human | - |
| L-Glutamine | 2.4 ± 0.04 | - | Human | - | |
| L-Asparaginase | L-Asparagine | 5.77 x 10⁻² | 128.22 | Fusarium falciforme | Purified enzyme. |
Vmax values are often reported in various units (e.g., U/mg, µmol/min/mg) and can be context-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This protocol is based on the principle that AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The glutamate is then detected with a colorimetric probe.[4][14]
Materials:
-
AST Assay Buffer
-
Enzyme Mix (containing glutamate dehydrogenase)
-
AST Substrate (L-Aspartate and α-Ketoglutarate)
-
Colorimetric Probe
-
Glutamate Standard
-
96-well microplate
-
Microplate reader (450 nm)
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Centrifuge blood samples and collect the supernatant.
-
Tissue Homogenate: Homogenize tissue in AST Assay Buffer on ice, then centrifuge to remove debris.
-
Cell Lysate: Lyse cells using a suitable lysis buffer, then centrifuge.
-
-
Standard Curve Preparation: Prepare a dilution series of the Glutamate Standard in AST Assay Buffer.
-
Reaction Setup:
-
Add samples, standards, and a blank (Assay Buffer) to the wells of a 96-well plate.
-
Prepare a Master Mix containing AST Assay Buffer, Enzyme Mix, and the Colorimetric Probe.
-
Add the Master Mix to all wells.
-
-
Initiate Reaction: Add the AST Substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the glutamate concentration in the samples. The AST activity is proportional to the amount of glutamate produced.
Quantification of L-Aspartate by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific quantification of L-aspartate in biological samples after pre-column derivatization.[9][15][16][17]
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or 9-fluorenylmethylchloroformate (FMOC))
-
Mobile Phase A (e.g., sodium acetate buffer)
-
Mobile Phase B (e.g., acetonitrile or methanol)
-
L-Aspartate standard
-
Sample (deproteinized)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid), followed by centrifugation.
-
Neutralize the supernatant.
-
-
Standard Preparation: Prepare a stock solution of L-Aspartate and create a series of dilutions for the calibration curve.
-
Derivatization:
-
Mix a specific volume of the sample or standard with the derivatization reagent (e.g., OPA/NAC).
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample/standard onto the HPLC system.
-
Separate the amino acids using a gradient elution with Mobile Phases A and B.
-
Detect the derivatized L-aspartate using the fluorescence or UV detector at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Identify the L-aspartate peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of L-aspartate in the samples from the calibration curve.
-
Stable Isotope Tracing of L-Aspartate Metabolism
This powerful technique allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes by tracking the incorporation of stable isotopes (e.g., ¹³C or ¹⁵N) from a labeled precursor into L-aspartate and its downstream metabolites.[18][19][20][21][22][23][24][25]
Materials:
-
Stable isotope-labeled precursor (e.g., [U-¹³C]-Glucose, [U-¹³C, ¹⁵N]-Glutamine)
-
Cell culture medium or animal diet formulated with the labeled precursor
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Metabolite extraction buffers
Procedure:
-
Labeling Experiment:
-
Culture cells in a medium containing the stable isotope-labeled precursor for a defined period. For in vivo studies, administer the labeled precursor to the animal.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism (e.g., with liquid nitrogen).
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
-
Sample Analysis by MS:
-
Analyze the metabolite extracts using GC-MS or LC-MS.
-
The mass spectrometer will detect the mass shift in L-aspartate and other metabolites due to the incorporation of the stable isotopes.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) for L-aspartate and other relevant metabolites.
-
The MID provides information on the number of labeled atoms in each molecule.
-
Use metabolic flux analysis (MFA) software to model the data and quantify the fluxes through the metabolic pathways involving L-aspartate.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows involving this compound.
Caption: Central role of this compound in metabolism.
References
- 1. biocompare.com [biocompare.com]
- 2. Aspartate Aminotransferase (AST/GOT) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. AST / Aspartate Aminotransferase Activity Assay Kit (ab105135) | Abcam [abcam.com]
- 5. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Purine and Pyrimidine Nucleotide | Pharmaguideline [pharmaguideline.com]
- 11. Kinetics of the allosteric transition of aspartate transcarbamylase. Chemical quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic determination of aspartate aminotransferase in human serum with a flow-injection/multidetection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic stable isotope tracing [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masspec.scripps.edu [masspec.scripps.edu]
- 23. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid, a proteinogenic α-amino acid, is a pivotal molecule in biochemistry, neuroscience, and pharmaceutical sciences. This document provides a comprehensive technical overview of its chemical properties, molecular structure, and key biological roles. It includes detailed experimental protocols for its characterization and visual representations of its structure, ionization states, and involvement in significant metabolic and signaling pathways. The quantitative data presented herein is systematically organized to facilitate comparative analysis and support advanced research and development endeavors.
Molecular Structure and Identification
This compound, systematically named (2S)-2-aminobutanedioic acid, is an aliphatic and acidic amino acid. Its structure is characterized by a central alpha-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive acidic side chain containing a second carboxyl group.[1][2] This dicarboxylic nature is fundamental to its chemical properties and biological functions.[2] At physiological pH, the amino group is protonated (-NH₃⁺) and both carboxyl groups are deprotonated (-COO⁻), resulting in a net negative charge. This anionic form is known as L-aspartate.[3][4]
The molecule exists in a zwitterionic form in the solid state and in aqueous solutions, a characteristic that influences its physical properties such as its high melting point and solubility.[5] The crystal structure of this compound is monoclinic (P2₁) and is stabilized by a rigid, three-dimensional network of intermolecular hydrogen bonds.[6]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-aminobutanedioic acid[7] |
| Molecular Formula | C₄H₇NO₄[7][8][9] |
| Molecular Weight | 133.10 g/mol [7][9] |
| Appearance | White crystalline powder[10][11] |
| Melting Point | >300 °C (decomposes)[10][12] |
| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 1.88 - 2.09[13][14][15]pKa₂ (side-chain carboxyl): 3.65 - 3.90[13][14][15]pKa₃ (α-amino): 9.60 - 9.90[13][14][15] |
| Isoelectric Point (pI) | 2.77 - 2.98[10][14][15] |
| Specific Optical Rotation | [α]²⁰/D +25.0° (c=1.97 in 6 N HCl)[7] |
Solubility
This compound's solubility is highly dependent on the solvent and temperature. It is sparingly soluble in cold water, but its solubility increases significantly in boiling water.[11][16] It is readily soluble in dilute acidic and alkaline solutions due to the formation of salts.[11][16] Conversely, it is insoluble in nonpolar organic solvents like ethanol and ethyl ether.[7][11][17]
| Solvent | Solubility (at 25 °C) |
| Water | 5.36 g/L[7][18] |
| Ethanol | Insoluble[7][11] |
| Ethyl Ether | Insoluble[7][11] |
| Dilute HCl | Soluble[7] |
| Dilute NaOH | Soluble[11][16] |
| Water-Dimethylformamide (DMF) | Shows significant solubility due to favorable dipole-dipole interactions[19][20] |
| Water-Acetonitrile (ACN) | Diminished solubility due to ACN's hydrophobic nature[19][20] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. In a deuterated water (D₂O) solvent, the acidic protons of the carboxyl and amino groups exchange with deuterium and are typically not observed.[21]
| Nucleus | Atom Position | Chemical Shift (ppm) |
| ¹H | Hα (C2) | ~3.89 - 3.90[7][21] |
| Hβ (C3) | ~2.64 - 2.82[7][21] | |
| ¹³C | C1 (Side-chain COOH) | ~179.2 - 180.3[7][18] |
| C2 (Cα) | ~54.9[18] | |
| C3 (CH₂) | ~39.25[18] | |
| C4 (α-COOH) | ~177.0[18] |
The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The zwitterionic nature of the molecule in its solid state significantly influences the vibrational frequencies.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 - 2850 | O-H stretching (broad, from carboxyl groups)[8] |
| ~3115 | N-H stretching (from -NH₃⁺ group)[22] |
| ~2735 | C-H stretching (aliphatic)[8] |
| ~1693 - 1715 | C=O stretching (from -COOH group)[8][23] |
| ~1509 | NH₃⁺ asymmetric bending[5] |
| ~1253 | C-O stretching[8] |
| ~1145 | C-N stretching[8] |
| ~893 | CH₂ rocking[22] |
| ~733 - 778 | COO⁻ bending[22] |
Molecular Structure and Ionization States
The ionization state of this compound is pH-dependent due to its three ionizable groups. Understanding these states is critical for predicting its behavior in different biochemical environments.
Caption: Ionization states of this compound at different pH values.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
This protocol outlines the determination of the dissociation constants (pKa values) of this compound using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: Prepare a 0.1 M solution of this compound. Standardize 0.1 M solutions of HCl and NaOH. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[24][25]
-
Titration with Base: Pipette 20 mL of the this compound solution into a 100 mL beaker.[26] Measure the initial pH. Add 0.1 M NaOH from a burette in 0.3-0.5 mL increments, recording the pH after each addition. Continue until the pH reaches approximately 12.5.[3][26]
-
Titration with Acid (using a fresh sample): Pipette a fresh 20 mL of the this compound solution into a clean beaker. Titrate with 0.1 M HCl in 0.3-0.5 mL increments until the pH falls to about 1.6.[3][26]
-
Data Analysis: Plot the recorded pH values against the equivalents of titrant (HCl or NaOH) added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).[27] The isoelectric point (pI) can be calculated by averaging the two pKa values that flank the zwitterionic species with a net zero charge (pKa₁ and pKa₂).
Determination of Aqueous Solubility by Gravimetric Method
This protocol describes a standard gravimetric method to determine the solubility of this compound in water at a specific temperature.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of deionized water (e.g., 50 mL) in a conical flask.[28]
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A portion of undissolved solid should remain.[29]
-
Separation: Allow the solution to settle, then filter the saturated solution to remove the excess solid.
-
Measurement: Accurately pipette a known volume of the clear filtrate (e.g., 10 mL) into a pre-weighed, dry evaporating dish.[28]
-
Evaporation: Heat the evaporating dish gently in an oven at a temperature below the decomposition point (e.g., 105 °C) to evaporate the water completely.[28]
-
Quantification: Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing process until a constant weight is achieved.
-
Calculation: The weight of the solid residue corresponds to the mass of this compound dissolved in the known volume of the filtrate. From this, the solubility can be calculated in g/L or other appropriate units.
Spectroscopic Analysis Protocols
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. For pH-controlled experiments, a buffer (e.g., phosphate buffer) can be prepared in D₂O.[18]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for a 1D ¹H spectrum include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C spectra, a larger number of scans is typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum using an internal standard (e.g., DSS) or the residual solvent peak.
Methodology:
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[30][31]
-
Pellet Formation: Place the powder mixture into a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[30]
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Analysis: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Biological Roles and Pathways
This compound is a non-essential amino acid in humans, meaning it can be synthesized by the body.[2][32] It plays a central role in several metabolic pathways and is a key signaling molecule in the central nervous system.
Role in Neurotransmission
L-Aspartate functions as an excitatory neurotransmitter in the central nervous system, similar to L-glutamate.[33][34] It stimulates N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[1][32]
Caption: L-Aspartate-mediated NMDA receptor activation pathway.
The activation of NMDA receptors is a "coincidence detection" event, requiring both the binding of L-aspartate (or L-glutamate) and a co-agonist like glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[26][33][35] Upon opening, the channel allows the influx of cations, most notably Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades.[33][35]
Role in Metabolic Pathways
L-Aspartate is a key intermediate linking amino acid metabolism with the citric acid cycle and the urea cycle.
L-Aspartate is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction, typically catalyzed by aspartate aminotransferase. Glutamate serves as the amino group donor in this reaction.[11][15][32]
Caption: Biosynthesis of L-Aspartate from Oxaloacetate.
In the liver, L-aspartate plays a crucial role in the detoxification of ammonia by donating the second amino group for the synthesis of urea. It condenses with citrulline to form argininosuccinate in an ATP-dependent reaction.[12][19][20][36]
Caption: Involvement of L-Aspartate in the Urea Cycle.
Furthermore, L-aspartate serves as a precursor for the biosynthesis of other amino acids, including asparagine, methionine, threonine, and lysine, as well as for purine and pyrimidine nucleotides.[10][37]
References
- 1. spectrabase.com [spectrabase.com]
- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 4. spectrabase.com [spectrabase.com]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (56-84-8) IR Spectrum [m.chemicalbook.com]
- 10. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Urea cycle - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. bmse000875 this compound at BMRB [bmrb.io]
- 19. urea cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. akgec.ac.in [akgec.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. NMDA receptor - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. uomus.edu.iq [uomus.edu.iq]
- 29. researchgate.net [researchgate.net]
- 30. drawellanalytical.com [drawellanalytical.com]
- 31. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 32. This compound (56-84-8) 13C NMR spectrum [chemicalbook.com]
- 33. droracle.ai [droracle.ai]
- 34. bio.libretexts.org [bio.libretexts.org]
- 35. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. news-medical.net [news-medical.net]
- 37. hmdb.ca [hmdb.ca]
L-Aspartic Acid's Pivotal Role in the Urea Cycle and Ammonia Detoxification: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the multifaceted functions of L-Aspartic Acid in the urea cycle and ammonia detoxification. It delves into the biochemical pathways, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding for research and therapeutic development.
Biochemical Function of this compound in Ammonia Detoxification
Ammonia, a neurotoxic byproduct of amino acid catabolism, is detoxified in mammals primarily through the hepatic urea cycle.[1][2] this compound is an indispensable component of this critical pathway, acting as the donor of the second nitrogen atom in the synthesis of urea.[3] Its involvement is crucial for the conversion of toxic ammonia into the much less toxic and readily excretable urea.[1][2]
The Urea Cycle: A Central Role for this compound
The urea cycle is a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into urea.[4] While one nitrogen atom enters the cycle as free ammonia (or carbamoyl phosphate), the second is introduced by this compound.[3] This occurs in the cytosol of hepatocytes through the concerted actions of two key enzymes: Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL).[5]
The reaction catalyzed by Argininosuccinate Synthetase condenses L-citrulline (transported from the mitochondria) with L-aspartate to form argininosuccinate.[4][5] This reaction is ATP-dependent and is a critical, often rate-limiting, step in the urea cycle.[5] Subsequently, Argininosuccinate Lyase cleaves argininosuccinate into L-arginine and fumarate.[4][5] The nitrogen atom from the original L-aspartate molecule is now incorporated into L-arginine. Finally, arginase hydrolyzes L-arginine to produce urea and regenerate L-ornithine, which is transported back into the mitochondria to continue the cycle.[4]
The fumarate produced in the argininosuccinate lyase reaction provides a crucial link between the urea cycle and the citric acid (TCA) cycle.[3] Fumarate can be converted to malate and then to oxaloacetate, which can be transaminated to regenerate L-aspartate, thus completing the aspartate-argininosuccinate shunt.[3]
Extrahepatic Ammonia Detoxification
Beyond the liver, L-aspartate plays a role in ammonia detoxification in other tissues, particularly the brain. In astrocytes, ammonia can be detoxified through its incorporation into glutamine, a reaction catalyzed by glutamine synthetase.[6] L-aspartate contributes to this process by participating in the malate-aspartate shuttle, which is essential for maintaining the cellular redox state and providing glutamate, a substrate for glutamine synthesis.[6]
Quantitative Data
Understanding the quantitative aspects of the urea cycle is critical for modeling its function and dysfunction. The following tables summarize key kinetic parameters of the enzymes directly involving this compound and the concentrations of relevant metabolites.
| Enzyme | Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Organism/Tissue |
| Argininosuccinate Synthetase (ASS) | L-Citrulline | 30 - 40 µM[6] | - | Human Lymphocytes |
| L-Aspartate | 10 - 18 µM (normal range)[1] | 60% of L-Aspartate utilization (with nitro analog)[7] | Cultured Fibroblasts | |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM[7] | 0.54 µmol/h/mg protein[7] | Rat Liver |
| 0.66 mM[7] | 7.2 nmol/h/mg Hb[7] | Human Erythrocytes |
Table 1: Kinetic Parameters of Key Urea Cycle Enzymes Involving this compound. Note that Vmax values are highly dependent on the specific assay conditions and the source of the enzyme.
| Metabolite | Concentration Range (Plasma) |
| This compound | 0 - 24 µmol/L |
| L-Citrulline | 10 - 21 µmol/L |
| L-Arginine | Significantly lower in cirrhotic patients[2] |
| L-Ornithine | 30 - 106 µmol/L |
| Ammonia | 15 - 45 µg/dL[4] |
Table 2: Typical Plasma Concentrations of Urea Cycle Intermediates and Ammonia. Intracellular concentrations, particularly within hepatocytes, can vary significantly based on metabolic state.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to studying the urea cycle. This section provides detailed protocols for key assays and analytical techniques.
Argininosuccinate Synthetase (ASS) Activity Assay (Spectrophotometric)
This assay measures the production of pyrophosphate (PPi) from the ASS-catalyzed reaction, which is coupled to the oxidation of NADH.
Principle:
-
ASS: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi
-
Pyrophosphatase: PPi + H₂O → 2 Pi
-
A coupled enzymatic system then uses the produced AMP to oxidize NADH, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
L-Citrulline solution
-
L-Aspartate solution
-
ATP solution
-
Myokinase
-
Lactate Dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Inorganic Pyrophosphatase
-
Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-citrulline, L-aspartate, ATP, myokinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of NADH oxidation is proportional to the ASS activity.
Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric)
This assay directly measures the formation of fumarate, a product of the ASL reaction, which absorbs light at 240 nm.[5]
Principle: ASL: Argininosuccinate → L-Arginine + Fumarate
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.[5]
-
Substrate Solution: 11.7 mM Argininosuccinic Acid.[5]
-
Cell or tissue lysate.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 2.00 mL of Assay Buffer and 0.65 mL of deionized water.[5]
-
Add 0.10 mL of the cell or tissue lysate.[5]
-
Equilibrate the mixture to 37°C in a thermostatted spectrophotometer and monitor the absorbance at 240 nm until a stable baseline is achieved.[5]
-
Initiate the reaction by adding 0.25 mL of the Argininosuccinic Acid Substrate Solution.[5]
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.[5]
-
The rate of increase in absorbance is proportional to the ASL activity.
Quantification of Urea Cycle Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple urea cycle intermediates.[1]
Sample Preparation (Liver Tissue):
-
Homogenize flash-frozen liver tissue in a cold solvent mixture, such as methanol/chloroform/water, to precipitate proteins and extract metabolites.[6]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Introduce the separated metabolites into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each metabolite based on its unique precursor-to-product ion transition.
-
Quantify the metabolites by comparing their peak areas to those of known standards.
Metabolic Flux Analysis using Stable Isotope Tracing
Stable isotope tracing allows for the dynamic measurement of flux through the urea cycle. This is typically achieved by introducing a substrate labeled with a stable isotope (e.g., ¹⁵N or ¹³C) and tracking its incorporation into downstream metabolites.
Protocol Outline (using ¹⁵NH₄Cl):
-
Tracer Administration: Administer ¹⁵NH₄Cl to the experimental system (e.g., cell culture, perfused liver, or in vivo).
-
Sample Collection: Collect samples (e.g., cell extracts, perfusate, or plasma) at various time points after tracer administration.
-
Sample Preparation: Prepare the samples for analysis by LC-MS/MS or GC-MS as described previously.
-
Mass Spectrometry Analysis: Analyze the samples to determine the isotopic enrichment in urea and other urea cycle intermediates. This involves measuring the relative abundance of the isotopologues of each metabolite.
-
Flux Calculation: Use mathematical models to calculate the rate of appearance of the labeled metabolites, which reflects the flux through the urea cycle.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's role in the urea cycle and its experimental analysis.
Figure 1: The Urea Cycle, highlighting the entry of L-Aspartate.
Figure 2: The Malate-Aspartate Shuttle.
Figure 3: Workflow for Metabolic Flux Analysis of the Urea Cycle.
Conclusion
This compound is a cornerstone of nitrogen metabolism, playing an indispensable role in the detoxification of ammonia via the urea cycle. Its function as a nitrogen donor is tightly integrated with cellular energy metabolism through the malate-aspartate shuttle and the citric acid cycle. A thorough understanding of the biochemical and quantitative aspects of this compound's involvement in these pathways, facilitated by robust experimental methodologies, is crucial for researchers and drug development professionals. This knowledge is paramount for elucidating the pathophysiology of urea cycle disorders and for the development of novel therapeutic strategies aimed at mitigating the devastating effects of hyperammonemia. Further research into the precise regulation of this compound transport and its enzymatic utilization will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urea cycle - Wikipedia [en.wikipedia.org]
- 4. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Natural Sources of L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Aspartic acid, a non-essential α-amino acid, is a fundamental building block for protein synthesis and a critical intermediate in numerous metabolic pathways.[1][2] Its physiological importance is underscored by its roles in the urea cycle, the malate-aspartate shuttle, and as a precursor for other amino acids and nucleotides.[2][3] Industrially, this compound is a valuable compound with wide-ranging applications in the food, pharmaceutical, and chemical industries, most notably as a component of the artificial sweetener aspartame.[4][5][6] This guide provides a comprehensive technical overview of the primary biosynthetic pathways of this compound, its prevalence in natural sources, and detailed experimental protocols relevant to its synthesis and quantification.
Biosynthesis of this compound
The synthesis of this compound occurs via two principal pathways, which are distinct in their biological context and industrial application. The primary endogenous route is the transamination of oxaloacetate, an intermediate of the citric acid cycle.[2][7] For industrial-scale production, the enzymatic amination of fumaric acid is the favored method.[2][4]
Endogenous Biosynthesis: Transamination of Oxaloacetate
In most prokaryotes and eukaryotes, including humans, this compound is synthesized from oxaloacetate, establishing a direct link between amino acid metabolism and carbohydrate metabolism.[2][7]
-
Reaction: The reaction involves the reversible transfer of an amino group from a donor amino acid, typically L-glutamate, to oxaloacetate.
-
Enzyme: This process is catalyzed by Aspartate Aminotransferase (AAT) , also known as Aspartate Transaminase (AST) or Glutamic-Oxaloacetic Transaminase (GOT).[8][9]
-
Cofactor: AAT is a prototypical pyridoxal 5'-phosphate (PLP)-dependent enzyme.[9][10] The PLP cofactor acts as a temporary carrier of the amino group, shuttling between its PLP (pyridoxal phosphate) and PMP (pyridoxamine phosphate) forms.[9][10]
-
Mechanism: The catalytic cycle follows a ping-pong kinetic mechanism.[10] In the first half-reaction, L-aspartate binds to the enzyme-PLP complex, forming an external aldimine. The α-proton is abstracted, leading to a quinonoid intermediate, which is then reprotonated to form a ketimine. Hydrolysis of the ketimine releases oxaloacetate and leaves the enzyme in its PMP form. In the second half-reaction, α-ketoglutarate binds to the enzyme-PMP complex and reverses the process to regenerate the enzyme-PLP complex and release L-glutamate.[9]
Industrial Biosynthesis: Enzymatic Amination of Fumarate
The industrial production of this compound predominantly utilizes a highly efficient enzymatic process that converts fumaric acid and ammonia directly into the target amino acid.[2][4] This method is favored for its high yield, stereospecificity (producing only the L-isomer), and minimal byproducts.[4]
-
Reaction: The direct amination of fumarate.
-
Enzyme: The reaction is catalyzed by L-Aspartate Ammonia-Lyase , commonly known as Aspartase (EC 4.3.1.1).[4][11][12]
-
Process: This bioconversion is typically performed using either isolated, immobilized aspartase or whole microbial cells with high aspartase activity.[6][13] Common microbial sources include Escherichia coli and Corynebacterium glutamicum.[4] The use of immobilized enzymes or cells in bioreactors allows for continuous production and easy separation of the catalyst from the product stream.[4][13]
Natural Sources of this compound
As a proteinogenic amino acid, this compound is ubiquitous in nature and can be obtained from a wide variety of dietary protein sources.[1][2] While the human body can synthesize it, dietary intake contributes to the overall pool.[1] The amino acid was first discovered in 1827 in asparagus juice, from which its name is derived.[2]
| Source Category | Specific Examples |
| Animal Sources | Meats (beef, poultry), fish (salmon, tuna), eggs, and dairy products (milk, cheese).[1][14][15] |
| Plant Sources | Vegetables: Asparagus, spinach, potatoes, carrots.[5][15] Legumes: Soybeans (tofu, tempeh), lentils, beans.[1] Nuts & Seeds: Almonds, walnuts, sunflower seeds.[1][15] Grains: Oats, wheat germ, quinoa.[1][15] Fruits: Avocado, apricots, oranges.[5][15] |
| Other Sources | Molasses, sugar cane, and dietary supplements.[5] |
| Table 1: Summary of Major Natural Sources of this compound. |
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol outlines a typical batch process for the synthesis of this compound from ammonium fumarate using whole E. coli cells with high aspartase activity.
1. Materials and Reagents:
-
Fumaric acid
-
Ammonium hydroxide (25% solution)
-
E. coli cells overexpressing L-aspartate ammonia-lyase (can be immobilized in a matrix like polyacrylamide or kappa-carrageenan).[6]
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂) solution (as a cofactor stabilizer)
-
Bioreactor or temperature-controlled stirred-tank vessel
2. Methodology:
-
Preparation of Substrate Solution: Prepare a 1 M solution of ammonium fumarate by dissolving fumaric acid in water and adjusting the pH to 8.5 with ammonium hydroxide. The final molar ratio of fumaric acid to ammonia should be approximately 1:1 to 1:2.[4][17] Add MgCl₂ or MnCl₂ to a final concentration of 1 mM.[13]
-
Biocatalyst Preparation: Suspend the free or immobilized E. coli cells in the reaction buffer.
-
Enzymatic Reaction:
-
Add the cell suspension to the ammonium fumarate solution in the bioreactor.
-
Maintain the reaction temperature at 37°C.[13]
-
Agitate the mixture to ensure homogeneity.
-
Monitor the reaction progress by periodically taking samples and analyzing for this compound concentration using HPLC. The reaction typically runs for 2 to 10 days, depending on the catalyst activity.[4][17]
-
-
Product Recovery and Purification:
-
Upon completion of the reaction, separate the biocatalyst (cells) from the reaction broth via centrifugation or filtration.[6]
-
Transfer the supernatant to a clean vessel and heat to 90°C.[4]
-
Adjust the pH of the solution to the isoelectric point of this compound (pH 2.8) using sulfuric or acetic acid to induce precipitation.[4]
-
Cool the mixture to 15°C and incubate for at least 2 hours to promote crystallization.[4]
-
Collect the this compound crystals by filtration.
-
Wash the crystals with cold water to remove residual impurities.[18]
-
Dry the purified crystals under vacuum.
-
Protocol for Quantification by UHPLC
This protocol provides a general method for the quantification of this compound in a sample, such as a fermentation broth, using Ultra-High Performance Liquid Chromatography (UHPLC) with pre-column derivatization.
1. Materials and Reagents:
-
Sample containing this compound
-
This compound standard
-
Internal standard (e.g., 2-aminoadipic acid)[19]
-
Derivatization agent (e.g., phenyl isothiocyanate - PITC)[19]
-
Mobile phase solvents (e.g., acetonitrile, acetate buffer)
-
UHPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
2. Methodology:
-
Sample Preparation:
-
Prepare a cleared extract of the sample. For fermentation broth, this may involve centrifugation to remove cells, followed by filtration through a 0.22 µm filter.
-
Add a known concentration of the internal standard to the sample.[19]
-
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations, each containing the same concentration of the internal standard as the samples.
-
Derivatization:
-
Mix a small volume of the sample or standard with the derivatization agent (e.g., PITC) according to the agent manufacturer's protocol. This step attaches a chromophore or fluorophore to the amino acid, enabling detection.
-
-
Chromatographic Analysis:
-
Inject the derivatized sample/standard onto the UHPLC system.
-
Perform separation using a gradient elution program with the appropriate mobile phases.
-
Detect the derivatized amino acids at the appropriate wavelength (e.g., 254 nm for PITC derivatives).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Calculate the peak area ratio of this compound to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
-
Quantitative Production Data
The efficiency of this compound production is highly dependent on the chosen method, substrate, and microbial strain. Enzymatic conversion from fumarate is particularly high-yielding.
| Production Method | Substrate | Microorganism/Enzyme | Product Titer / Yield | Reference |
| Whole-Cell Fermentation | Fumaric Acid & Ammonia | Various Bacterial Strains | 77–95% of theoretical yield | [4] |
| Enzymatic Conversion | Fumaric Acid | Immobilized Aspartase | Up to 0.95 g/g of fumaric acid | [13] |
| Engineered Whole-Cell Catalysis | Maleic Anhydride | Engineered E. coli (MaiA & Aspartase) | 99.5% conversion; ~419.8 g/L | [20][21] |
| Fed-batch Fermentation | Glucose | Engineered E. coli | 33.1 g/L | [21] |
| Fed-batch Fermentation | Glucose | B. flavum 70 | 22.6 g/L | [21] |
| Table 2: Summary of Quantitative this compound Production Data. |
This guide provides a foundational understanding of the biosynthesis, natural occurrence, and production methodologies for this compound, tailored for professionals in research and drug development. The provided protocols and data serve as a practical reference for laboratory and industrial applications.
References
- 1. healthyhey.com [healthyhey.com]
- 2. Aspartic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 10. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aspartate ammonia-lyase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. lifelabsupplements.com [lifelabsupplements.com]
- 15. List of foods high in aspartic acid – Botanical online [botanical-online.com]
- 16. US5952206A - Process for preparing this compound - Google Patents [patents.google.com]
- 17. US3214345A - Process for producing this compound - Google Patents [patents.google.com]
- 18. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]
- 19. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing a green and efficient biosynthesis system for this compound by addressing enzyme imbalance and catalysis-extraction circulation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
L-Aspartic Acid: A Comprehensive Technical Guide to its Physiological Functions in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, plays a central and multifaceted role in mammalian physiology. Beyond its fundamental function as a building block for proteins, L-aspartate is a key metabolic intermediate and signaling molecule involved in a diverse array of critical cellular processes. This technical guide provides an in-depth exploration of the core physiological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers, scientists, and drug development professionals in their understanding of this vital biomolecule.
Core Physiological Functions
This compound's physiological significance stems from its involvement in four primary domains:
-
Excitatory Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, modulating synaptic plasticity, learning, and memory.
-
Metabolic Intermediary in the Urea Cycle: It plays a crucial role in the detoxification of ammonia by donating a nitrogen atom for the formation of urea.
-
Gluconeogenesis: L-aspartate serves as a key precursor for the synthesis of glucose, contributing to the maintenance of blood glucose homeostasis.
-
Nucleotide Biosynthesis: It is an essential component in the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.
Quantitative Data
For ease of comparison, the following tables summarize key quantitative data related to this compound in mammalian systems.
Table 1: L-Aspartate Concentrations in Various Mammalian Tissues
| Tissue | Species | Concentration (µmol/g wet tissue) | Reference |
| Brain | Rat | 1.59 ± 0.22 | [1] |
| Liver | Rat | ~2.7 | [2] |
| Kidney | Rat | ~1.5 | [3] |
| Muscle (Skeletal) | Rat | ~0.5 | N/A |
| Plasma | Rat | ~0.02 | [4] |
| Glioblastoma Cells | Human | ~1.0 mM (intracellular) | [5] |
Note: Concentrations can vary based on physiological state and analytical methodology.
Table 2: Receptor Binding and Enzyme Kinetics of L-Aspartate
| Parameter | Molecule | Value | Species/Tissue | Reference |
| Receptor Affinity | ||||
| EC50 (NMDA Receptor) | L-Aspartate | ~10-30 µM | Mouse Hippocampal Neurons | [6] |
| Activity (AMPA Receptor) | L-Aspartate | Little to no agonist activity | Rat Hippocampal Neurons | [7][8] |
| Enzyme Kinetics | ||||
| Km (Aspartate Aminotransferase) | L-Aspartate | ~0.6-2.0 mM | Porcine Heart | N/A |
Key Metabolic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the central roles of this compound in major metabolic and signaling pathways.
Neurotransmission
L-aspartate functions as an excitatory neurotransmitter by activating ionotropic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) receptor.[7][9] This activation leads to an influx of Ca2+ into the postsynaptic neuron, triggering downstream signaling cascades crucial for synaptic plasticity.
Urea Cycle
In the liver, L-aspartate provides one of the two nitrogen atoms required for the synthesis of urea from ammonia, a toxic metabolic byproduct.[6][10][11] This process is essential for nitrogen homeostasis.
Gluconeogenesis
L-aspartate can be converted to oxaloacetate, a key intermediate in the gluconeogenic pathway, thereby contributing to the de novo synthesis of glucose.[12][13] This is particularly important during periods of fasting or prolonged exercise.
Nucleotide Biosynthesis
L-aspartate is a crucial precursor in the synthesis of both purine and pyrimidine rings, providing essential nitrogen and carbon atoms.[14][15][16]
References
- 1. Mechanisms for the formation of alanine and aspartate on rat liver in vivo after administration of ammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence of free D-glutamate and D-aspartate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. biosciencetrends.com [biosciencetrends.com]
- 7. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 10. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmdguru.com [pharmdguru.com]
- 13. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Residual Amino Acid Imbalance in Rats during Recovery from Acute Thioacetamide-Induced Hepatic Encephalopathy Indicates Incomplete Healing - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid: A Central Precursor in the Biosynthesis of Amino Acids and Nucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, holds a pivotal position in cellular metabolism, serving as a critical precursor for a diverse array of essential biomolecules. Its carbon and nitrogen atoms are channeled into the synthesis of several other amino acids, as well as the purine and pyrimidine rings of nucleotides.[1] This central role makes the metabolic pathways originating from L-aspartate fundamental to cell growth, proliferation, and survival. In many microorganisms and plants, these pathways are responsible for the de novo synthesis of essential amino acids that mammals, including humans, must obtain from their diet.[2][3] Consequently, the enzymes involved in these biosynthetic routes are attractive targets for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biochemical pathways, their regulation, quantitative data, and key experimental methodologies for their investigation.
Biosynthesis of the Aspartate Family of Amino Acids
In bacteria and plants, L-aspartate is the common precursor for the synthesis of lysine, threonine, methionine, and isoleucine.[2][3][4][5] This collection of pathways is often referred to as the "aspartate family pathway." The initial steps are shared, leading to a key branch point intermediate, L-aspartate-β-semialdehyde.[6]
Synthesis of L-Aspartate-β-semialdehyde: The Committed Steps
The conversion of L-aspartate to L-aspartate-β-semialdehyde involves two enzymatic reactions that are common to the biosynthesis of lysine, threonine, and methionine.[6]
-
Phosphorylation of L-Aspartate: The pathway is initiated by the phosphorylation of L-aspartate to β-aspartyl-phosphate, a reaction catalyzed by aspartate kinase (AK) .[7][8] This step requires ATP as the phosphate donor. In many organisms, including E. coli, aspartate kinase exists as multiple isozymes, each subject to feedback inhibition by different end-product amino acids (lysine, threonine, or methionine), providing a crucial layer of regulation.[4][9]
-
Reduction of β-Aspartyl-Phosphate: The second step is the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde, catalyzed by aspartate-semialdehyde dehydrogenase (ASD) .[7][8][10] This reaction utilizes NADPH as the reducing agent.[10]
Lysine Biosynthesis
The biosynthesis of lysine from L-aspartate-β-semialdehyde primarily proceeds via the diaminopimelate (DAP) pathway in bacteria and plants.[5][11][12]
-
Condensation with Pyruvate: The first committed step in lysine biosynthesis is the condensation of L-aspartate-β-semialdehyde with pyruvate to form dihydrodipicolinate. This reaction is catalyzed by dihydrodipicolinate synthase (DHDPS) .[4][13][14]
-
Subsequent Reactions: A series of subsequent enzymatic reactions convert dihydrodipicolinate to meso-diaminopimelate, which is then decarboxylated to yield L-lysine.[11][12]
Threonine, Methionine, and Isoleucine Biosynthesis
The pathways to threonine, methionine, and isoleucine also diverge from L-aspartate-β-semialdehyde, with the initial common step being its reduction to homoserine.
-
Formation of Homoserine: Homoserine dehydrogenase (HDH) catalyzes the reduction of L-aspartate-β-semialdehyde to L-homoserine, using NADPH as a cofactor.[7]
-
Threonine Biosynthesis: Homoserine is then phosphorylated by homoserine kinase (HK) to form O-phosphohomoserine.[7] Finally, threonine synthase (TS) catalyzes the conversion of O-phosphohomoserine to L-threonine.[7][15]
-
Methionine Biosynthesis: The biosynthesis of methionine also proceeds from O-phosphohomoserine. In the transsulfuration pathway, O-phosphohomoserine is converted to cystathionine, which is then cleaved to produce homocysteine. The final step is the methylation of homocysteine to form L-methionine.[16]
-
Isoleucine Biosynthesis: L-threonine serves as the precursor for the biosynthesis of L-isoleucine through a separate multi-enzyme pathway.[7]
Asparagine Biosynthesis
L-asparagine is synthesized directly from L-aspartate in a reaction catalyzed by asparagine synthetase .[17][18][19] This enzyme facilitates the amidation of the β-carboxyl group of aspartate. The reaction requires ATP and an amino group donor, which is typically glutamine.[18]
This compound as a Precursor for Nucleotides
This compound is a crucial contributor of atoms to the rings of both purine and pyrimidine nucleotides through de novo synthesis pathways.
Pyrimidine Biosynthesis
In the de novo synthesis of pyrimidines, the first committed step involves the formation of carbamoyl phosphate. L-aspartate enters the pathway in the second step, where it is condensed with carbamoyl phosphate to form N-carbamoyl-L-aspartate. This reaction is catalyzed by aspartate transcarbamoylase (ATCase) .[15] The carbamoyl aspartate then undergoes a series of reactions to form the pyrimidine ring of UMP, the precursor for other pyrimidine nucleotides.
Purine Biosynthesis
The de novo synthesis of purines involves the step-wise assembly of the purine ring on a ribose-5-phosphate scaffold.[20] L-aspartate contributes a nitrogen atom (N1) to the purine ring.[20] This occurs in a two-step process where the entire aspartate molecule is first added to the growing ring, followed by the elimination of fumarate, leaving the amino group behind. This reaction is part of the pathway leading to the formation of inosine monophosphate (IMP), the common precursor for AMP and GMP.[20]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of amino acids and nucleotides from this compound, as well as intracellular metabolite concentrations in E. coli.
Table 1: Kinetic Parameters of Key Enzymes in the Aspartate Family Pathway in E. coli
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (U/mg) | Source |
| Aspartate Kinase I | L-Aspartate | 0.35 | 16 | [7] |
| ATP | 0.25 | [7] | ||
| Aspartate-Semialdehyde Dehydrogenase | L-Aspartate-β-semialdehyde | 0.11 | - | [21] |
| NADP+ | - | - | ||
| Phosphate | - | - | ||
| Homoserine Dehydrogenase I | L-Aspartate-β-semialdehyde | 0.1 | 40 | [7] |
| NADPH | 0.02 | [7] | ||
| Homoserine Kinase | L-Homoserine | 0.15 | 30 | [7] |
| ATP | 0.2 | [7] | ||
| Threonine Synthase | O-Phosphohomoserine | 0.2 | 50 | [7] |
| Dihydrodipicolinate Synthase | Pyruvate | - | - | [4][13][14] |
| L-Aspartate-β-semialdehyde | 0.6 | - | [6] |
Note: Kinetic parameters can vary significantly with experimental conditions (pH, temperature, buffer composition). The values presented here are indicative and sourced from the cited literature.
Table 2: Intracellular Metabolite Concentrations in Exponentially Growing E. coli on Glucose
| Metabolite | Concentration (mM) | Source |
| L-Aspartate | 3.1 | [22] |
| L-Glutamate | 96.9 | [22] |
| L-Threonine | 0.3 | [22] |
| L-Lysine | 0.2 | [22] |
| ATP | 9.6 | [22] |
| ADP | 0.6 | [22] |
| AMP | 0.2 | [22] |
| NADP+ | 0.1 | [22] |
| NADPH | 0.2 | [22] |
Experimental Protocols
General Protocol for Sample Preparation for Metabolomics Analysis
A critical step in studying metabolic pathways is the accurate quenching of metabolism and extraction of metabolites. The following is a general protocol for protein precipitation and metabolite extraction from bacterial cell culture for subsequent analysis by mass spectrometry.
Materials:
-
Ice-cold 60% methanol (-40°C)
-
Ice-cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile:methanol:water)
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly quench metabolic activity by adding a 5-fold volume of ice-cold 60% methanol to the cell culture.
-
Cell Harvesting: Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold quenching solution to remove extracellular metabolites.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. The volume will depend on the cell mass.
-
Cell Lysis: Disrupt the cells using methods such as bead beating or sonication while keeping the sample on ice.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% methanol for LC-MS).
Protocol for Stable Isotope Tracing using ¹³C-L-Aspartic Acid
Stable isotope tracing is a powerful technique to elucidate metabolic fluxes. This protocol outlines a general workflow for a ¹³C-L-Aspartic Acid tracing experiment in cell culture.
Materials:
-
Cell culture medium deficient in this compound
-
¹³C-labeled this compound (e.g., U-¹³C₄-L-aspartic acid)
-
Standard cell culture equipment
-
GC-MS or LC-MS/MS for analysis
Procedure:
-
Cell Culture: Grow the cells of interest in standard culture medium to the desired cell density.
-
Medium Switch: Centrifuge the cells and wash them with a medium lacking this compound. Resuspend the cells in the experimental medium containing a known concentration of ¹³C-L-aspartic acid.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect cell samples.
-
Metabolite Extraction: Immediately quench and extract intracellular metabolites from the collected cell samples using the protocol described above.
-
Analysis: Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the incorporation of ¹³C into downstream metabolites (other amino acids, nucleotides, etc.).
-
Data Analysis: The mass isotopomer distributions of the metabolites are used to calculate metabolic fluxes through the respective pathways. This typically involves computational modeling and software designed for metabolic flux analysis.
General Protocol for GC-MS Analysis of Amino Acids
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of amino acids after derivatization.
Materials:
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
Procedure:
-
Protein Hydrolysis (for total amino acid composition): Hydrolyze protein pellets with 6 M HCl at 110°C for 24 hours. Dry the hydrolysate completely.
-
Derivatization: Reconstitute the dried amino acid sample in a suitable solvent (e.g., pyridine). Add the derivatizing agent (e.g., MTBSTFA) and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour) to form volatile derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC separates the amino acid derivatives based on their volatility and interaction with the column. The MS detects and fragments the eluting compounds, providing mass spectra for identification and quantification.
-
Data Analysis: Identify amino acids based on their retention times and mass fragmentation patterns compared to standards. For isotope tracing experiments, analyze the mass isotopomer distributions for each amino acid.
General Protocol for LC-MS/MS Analysis of Nucleotides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the analysis of nucleotides.
Materials:
-
LC-MS/MS instrument with a suitable column (e.g., HILIC or ion-pair reversed-phase)
-
Appropriate mobile phases
Procedure:
-
Sample Preparation: Use the metabolite extraction protocol described above.
-
LC Separation: Inject the reconstituted metabolite extract into the LC system. The nucleotides are separated based on their polarity or charge.
-
MS/MS Detection: The eluting nucleotides are ionized (typically by electrospray ionization) and detected by the mass spectrometer. A precursor ion for each nucleotide is selected and fragmented to produce characteristic product ions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
Data Analysis: Quantify the nucleotides by comparing the peak areas of the product ions to those of known standards.
Signaling Pathways and Experimental Workflows
Aspartate Family Amino Acid Biosynthesis Pathway
Caption: Biosynthetic pathways of the aspartate family of amino acids.
Nucleotide Biosynthesis from Aspartate
Caption: Contribution of L-aspartate to de novo nucleotide biosynthesis.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: General workflow for ¹³C-metabolic flux analysis.
Conclusion
This compound is a cornerstone of cellular metabolism, providing the essential building blocks for a significant portion of the amino acid and nucleotide pools. The intricate network of pathways originating from aspartate is tightly regulated to meet the cell's anabolic demands. Understanding these pathways at a quantitative and mechanistic level is crucial for various fields, from fundamental biochemistry to drug development. The experimental techniques outlined in this guide, particularly stable isotope tracing coupled with mass spectrometry, provide powerful tools for dissecting these complex metabolic networks and identifying potential targets for therapeutic intervention. Further research into the kinetic properties of the enzymes and the in vivo fluxes through these pathways will continue to illuminate the central role of this compound in the chemistry of life.
References
- 1. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of Dihydrodipicolinate Synthase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. An integrated study of Threonine-pathway enzyme kinetics in Escherichia coli — Physiome Model Repository [models.cellml.org]
- 9. An integrated study of threonine-pathway enzyme kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 15. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. waters.com [waters.com]
- 20. [Kinetics of the aspartate-aminotransferase reaction catalyzed by free and immobilized cells of E. coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Essential Amino Acid L-Aspartic Acid: A Comprehensive Technical Guide on its Central Role in Metabolism, Neuromodulation, and Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid, a non-essential amino acid, holds a pivotal position at the crossroads of major metabolic and signaling pathways. Though readily synthesized endogenously, its availability is a critical determinant for cellular proliferation, redox balance, and neurotransmission. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and multifaceted physiological roles of this compound. We will delve into its crucial involvement in the malate-aspartate shuttle, the urea cycle, and nucleotide synthesis. Furthermore, this guide will examine the emerging implications of L-aspartate metabolism in oncology and neurological disorders, highlighting its potential as a therapeutic target. Detailed experimental protocols for the quantification of this compound and the assessment of key related enzymatic activities are provided, alongside structured quantitative data and visual representations of its core pathways to support researchers and drug development professionals in this dynamic field.
Introduction
This compound (Asp), or aspartate, is an α-amino acid that is fundamental to numerous biological processes. Classified as a non-essential amino acid, it can be synthesized from central metabolic pathway intermediates in humans.[1] Its biological significance extends far beyond its role as a proteinogenic building block. L-Aspartate is a key metabolite that links carbohydrate and amino acid metabolism, participates in nitrogen disposal, and acts as a precursor for the synthesis of other amino acids and nucleotides.[2][3] In the central nervous system, L-aspartate functions as an excitatory neurotransmitter, modulating synaptic plasticity and neuronal communication.[4]
Recent research has illuminated the critical role of L-aspartate availability in disease states. In oncology, aspartate has been identified as a limiting metabolite for cancer cell proliferation, particularly under hypoxic conditions.[5][6] Conversely, in the context of neurodegenerative diseases, alterations in aspartate levels and its associated signaling pathways are being investigated for their potential contributions to pathology.[7][8]
This guide aims to provide a comprehensive technical overview of the current understanding of this compound's status and its implications for researchers and professionals in drug development.
Biosynthesis and Degradation of this compound
The primary route for the biosynthesis of this compound in humans is through the transamination of oxaloacetate, a key intermediate of the citric acid cycle.[2] This reversible reaction is catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[9]
Biosynthesis:
The synthesis of L-aspartate is predominantly carried out by mitochondrial aspartate aminotransferase (mAST). The necessary substrates are oxaloacetate, derived from the citric acid cycle, and glutamate. The source of glutamate can vary by tissue; in the liver, it is primarily derived from glutamine, while in skeletal muscle, branched-chain amino acids (BCAAs) serve as the main amino group donors for glutamate synthesis.[10]
Degradation:
The degradation of this compound also proceeds via the aspartate aminotransferase-catalyzed reaction, converting it back to oxaloacetate. This allows its carbon skeleton to be utilized in the citric acid cycle for energy production or to serve as a precursor for gluconeogenesis.[2] Additionally, the amino group from aspartate can be transferred to other molecules, playing a role in the synthesis of other non-essential amino acids.
Signaling Pathway: this compound Biosynthesis and Degradation
Caption: Reversible transamination of oxaloacetate to this compound.
Physiological Roles and Metabolic Integration
This compound is a central hub in cellular metabolism, participating in several critical pathways that are essential for energy homeostasis, nitrogen metabolism, and the synthesis of vital biomolecules.
The Malate-Aspartate Shuttle
The malate-aspartate shuttle is a crucial mechanism for the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondrial matrix in tissues such as the liver, heart, and kidneys.[11] This is necessary because the inner mitochondrial membrane is impermeable to NADH. The shuttle involves the interconversion of malate, oxaloacetate, glutamate, and α-ketoglutarate, with L-aspartate playing a key role as a carrier molecule.
Caption: The malate-aspartate shuttle transfers reducing equivalents.
The Urea Cycle
In the liver, L-aspartate provides one of the two nitrogen atoms that are incorporated into urea for the detoxification of ammonia.[7] Specifically, aspartate condenses with citrulline in an ATP-dependent reaction catalyzed by argininosuccinate synthetase to form argininosuccinate.[5] This is a critical step in the urea cycle, linking it to the citric acid cycle through the fumarate produced upon the cleavage of argininosuccinate.
Caption: L-Aspartate's entry into the Urea Cycle.
Nucleotide Synthesis
L-Aspartate is a direct precursor for the synthesis of pyrimidine nucleotides. The entire aspartate molecule is incorporated into the pyrimidine ring.[3] It is also involved in purine synthesis, where it donates a nitrogen atom.[8] This makes aspartate availability a critical factor for DNA and RNA synthesis, and consequently for cell proliferation.
References
- 1. Reactome | N-methyl D-aspartate (NMDA) receptors play a key role in exc... [reactome.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. jasco-global.com [jasco-global.com]
- 5. microbenotes.com [microbenotes.com]
- 6. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 10. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
Methodological & Application
Quantification of L-Aspartic Acid in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Introduction
L-Aspartic acid, a non-essential amino acid, plays a critical role in the central nervous system (CNS) as an excitatory neurotransmitter, modulating neuronal activity and participating in vital metabolic pathways.[1][2][3] It is involved in protein synthesis, the urea cycle, and the malate-aspartate shuttle, which is crucial for maintaining the redox balance in the brain.[1][3] L-Aspartate and its derivatives, such as N-methyl-D-aspartate (NMDA), are fundamental to processes like learning and memory.[2][4] Given its significance in brain health and disease, accurate quantification of this compound in brain tissue is essential for researchers in neuroscience and drug development.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of amino acids in complex biological matrices.[5][6][7][8] This application note provides a detailed protocol for the quantification of this compound in brain tissue using HPLC with pre-column derivatization and fluorescence detection, a method known for its sensitivity and reliability.[8][9][10][11]
Principle of the Method
The polar nature and lack of a strong chromophore in this compound make its direct detection by UV-Vis challenging.[5] Therefore, a pre-column derivatization step is employed to attach a fluorescent tag to the amino acid. This protocol utilizes o-phthaldialdehyde (OPA) in the presence of a thiol to derivatize primary amino acids, including this compound, forming highly fluorescent isoindole derivatives.[8][9][10][12] For the analysis of both primary and secondary amino acids, 9-fluorenylmethyl chloroformate (FMOC) can be used in conjunction with OPA.[8][9][11] The derivatized sample is then injected into a reverse-phase HPLC system for separation, and the fluorescent derivatives are detected and quantified.
Experimental Protocols
Brain Tissue Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need optimization based on specific experimental needs.
Materials:
-
Brain tissue samples
-
Cold 0.1 M Perchloric acid (PCA)[13]
-
Homogenizer
-
Centrifuge (refrigerated)
-
0.45 µm syringe filters[13]
Procedure:
-
Brain tissue should be rapidly dissected in a cold environment and immediately frozen on dry ice to halt metabolic activity.[13]
-
For homogenization, add approximately 10 volumes of cold 0.1 M perchloric acid to the frozen tissue sample.[13]
-
Homogenize the tissue immediately until a uniform suspension is obtained.[14] For smaller samples, probe sonication can be used.[13]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[13]
-
Carefully collect the supernatant, avoiding the protein pellet.[13]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]
-
The extracted sample is now ready for derivatization.
Pre-column Derivatization with OPA
This automated online derivatization procedure is integrated with the HPLC analysis.
Reagents:
-
Borate Buffer (0.1 M): Dissolve 0.62 g of boric acid and 0.20 g of NaOH in 100 mL of water.[9]
-
OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 0.3 mL of methanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of water.[9] Add 10 µL of 3-mercaptopropionic acid (MPA).[8][9] This reagent should be prepared fresh.
-
This compound Standards: Prepare a stock solution of this compound (e.g., 1 mM) in HPLC-grade water. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 25, 50, 125 µM).[15]
Automated Derivatization Program (within the HPLC autosampler):
-
Aspirate a defined volume of the OPA reagent.
-
Aspirate the sample or standard solution.
-
Mix the OPA reagent and the sample within the injection needle or a sample loop for a specified time (e.g., 1-2 minutes) to allow the derivatization reaction to complete.[9][12]
-
Inject the derivatized sample onto the HPLC column.
HPLC-Fluorescence Detection (FLD) Conditions
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler with derivatization capabilities
-
Column oven
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[6][14][16] |
| Mobile Phase A | 50 mM Sodium Acetate buffer, pH 5.95[12] or 50 mM Triethylamine-phosphate buffer, pH 3.5[16] |
| Mobile Phase B | Methanol or Acetonitrile[12][16] |
| Gradient | A linear gradient tailored to separate this compound from other amino acids and interfering peaks. An example gradient could be: 0-10 min, 10-40% B; 10-15 min, 40-80% B; 15-20 min, 80-10% B.[12][16] |
| Flow Rate | 1.0 mL/min[17] |
| Column Temperature | 25°C[16] |
| Injection Volume | 10-20 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 450 nm[12] |
Data Presentation
The following tables summarize typical quantitative data obtained from HPLC analysis of this compound.
Table 1: Chromatographic and Calibration Data for this compound
| Parameter | Typical Value | Reference |
| Retention Time (min) | 5.0 - 7.0 (highly method-dependent) | [18] |
| Linearity Range | 0.3 - 100 µmol/L | [19] |
| Correlation Coefficient (r²) | ≥0.999 | [19] |
| Limit of Detection (LOD) | 0.15 - 0.20 µmol/L | [19] |
| Limit of Quantification (LOQ) | 0.30 - 0.55 µmol/L | [19] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Intra-day Precision (%RSD) | < 15% | 1.48 - 13.85%[19] |
| Inter-day Precision (%RSD) | < 15% | 2.13 - 12.61%[19] |
| Accuracy (% Recovery) | 85 - 115% | 98.1 - 101%[6] |
| Specificity | No interfering peaks at the retention time of this compound. | The method should be able to resolve this compound from other amino acids and endogenous compounds.[7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified L-Aspartate signaling pathway at an excitatory synapse.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling of this compound and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. researchgate.net [researchgate.net]
- 13. cores.emory.edu [cores.emory.edu]
- 14. journalijar.com [journalijar.com]
- 15. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Aspartic Acid | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
Application Note: Protocol for Measuring L-Aspartic Acid in Cell Culture Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic Acid is a non-essential amino acid that plays a critical role in the biosynthesis of proteins, other amino acids, and nucleotides[1]. As an intermediate in the Krebs cycle, it is central to cellular energy metabolism[1]. Monitoring the concentration of this compound and other amino acids in cell culture supernatant is crucial in bioprocess development to optimize media composition, enhance recombinant protein production, and understand cellular metabolism[2]. Depletion of key nutrients like aspartate can impact cell growth, viability, and the quality of biotherapeutic products. This document provides detailed protocols for the quantification of this compound in cell culture supernatant using three common analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Colorimetric Assays, and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
General Sample Preparation from Cell Culture Supernatant
Proper sample preparation is essential to remove interfering substances like proteins and lipids, ensuring accurate and reproducible results[3]. The following is a general workflow for preparing supernatant for analysis.
Caption: General workflow for preparing cell culture supernatant.
Method 1: Underivatized this compound Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and selectivity for quantifying multiple analytes simultaneously without the need for chemical derivatization[4][5]. Methods using Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography are common for separating polar molecules like amino acids[6].
Experimental Protocol
A. Sample Preparation:
-
Collect cell culture medium and centrifuge at 500 x g for 5 minutes to pellet the cells[5].
-
Transfer the supernatant to a new microcentrifuge tube.
-
To deproteinize, add 2 volumes of ice-cold acetonitrile to the supernatant (e.g., 200 µL of acetonitrile for 100 µL of supernatant)[2][5].
-
Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C[2].
-
Carefully collect the resulting supernatant.
-
Dilute the supernatant with an appropriate mobile phase or water to ensure the this compound concentration falls within the calibration curve range. A 10 to 100-fold dilution is common[4][5].
B. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system such as Waters ACQUITY, Agilent, or SCIEX ExionLC[4][6].
-
Column: A column suitable for polar analytes, such as an Agilent AdvanceBio MS Spent Media column or a Waters ACQUITY Premier HSS T3 Column[6].
-
Mobile Phase A: 0.1% Formic Acid in Water[4].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4].
-
Flow Rate: 0.2-0.6 mL/min.
-
Column Temperature: 40°C[4].
-
Injection Volume: 1-5 µL[4].
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters BioAccord)[4].
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amino acids.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions for this compound would need to be optimized on the specific instrument.
Data Presentation
The performance of LC-MS/MS methods is typically characterized by linearity, precision, and accuracy.
| Parameter | Typical Value | Source |
| Linearity Range | 0.01 µM to 10 µM | |
| Accuracy (at 5 µM) | 85–115% | |
| Precision (RSD at 5 µM) | < 4% | |
| Accuracy (at 0.05 µM) | 85–115% | |
| Precision (RSD at 0.05 µM) | < 15% |
Workflow Diagram
Caption: Workflow for the quantification of this compound via LC-MS/MS.
Method 2: Enzymatic Colorimetric Assay
Enzymatic assays provide a simpler, high-throughput alternative to chromatography-based methods. These assays are often available as commercial kits and rely on specific enzyme-catalyzed reactions that produce a colored or fluorescent product, which can be measured using a plate reader[7][8].
Principle of Detection
A common method involves the enzyme L-aspartate dehydrogenase (L-AspDH). In the presence of its cofactor NAD+, L-AspDH oxidizes L-Aspartate. The resulting NADH can then reduce a tetrazolium salt (like WST-1) via a mediator to produce a colored formazan dye, which is measured spectrophotometrically[7].
Experimental Protocol (96-Well Plate Format)
A. Reagents and Materials:
-
This compound standards
-
Assay Buffer
-
Enzyme Mix (containing L-Aspartate Dehydrogenase)
-
Cofactor (e.g., NAD+)
-
Chromogenic Probe / Tetrazolium Salt (e.g., WST-1)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at ~450 nm[8][9].
B. Procedure:
-
Prepare Standards: Create a standard curve by performing serial dilutions of an this compound stock solution in the assay buffer. Concentrations may range from 1 to 100 µM[7].
-
Prepare Samples: Use the prepared supernatant from the general protocol. Ensure samples are diluted so their final concentration falls within the linear range of the standard curve.
-
Assay Reaction:
-
Add 50 µL of each standard and diluted sample to separate wells of the 96-well plate.
-
Prepare a Master Reaction Mix according to the kit manufacturer's instructions. This typically includes the assay buffer, enzyme, and probe.
-
Add 150 µL of the Master Reaction Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Subtract the absorbance of a blank well (containing no aspartate) from all readings. Plot the standard curve and determine the concentration of this compound in the samples from the curve.
Data Presentation
| Parameter | Typical Value | Source |
| Method | Colorimetric | [7][8] |
| Detection Range | 1 - 100 µM | [7] |
| Analytical Sensitivity | 1.7 µmol/L | [8] |
| Measurement Wavelength | 438 - 450 nm | [7][9] |
Reaction Principle Diagram
Caption: Reaction cascade for the colorimetric detection of this compound.
Method 3: HPLC with Pre-column Derivatization and Fluorescence Detection
For labs without access to a mass spectrometer, HPLC with UV or fluorescence detection is a reliable alternative. Amino acids often lack a strong chromophore, so derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is required to achieve high sensitivity[10].
Principle of Detection
The primary amine of this compound reacts with NBD-F under alkaline conditions to form a highly fluorescent derivative. This derivative is then separated from other amino acid derivatives by reversed-phase HPLC and detected by a fluorescence detector[10].
Experimental Protocol Outline
-
Sample Preparation: Prepare supernatant as described in the general protocol.
-
Derivatization:
-
Mix a small volume of the sample (e.g., 10 µL) with a borate buffer (pH ~9.5)[10].
-
Add the derivatizing agent (e.g., NBD-F in ethanol).
-
Incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5 minutes) to complete the reaction.
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system (e.g., with a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Data Presentation
| Parameter | Typical Value | Source |
| Method | HPLC with Fluorescence Detection | [10] |
| Derivatizing Agent | NBD-F | [10] |
| Limit of Detection (LOD) | 5 nM | [10] |
| Linearity Range | 12.5 - 250 nM | [10] |
References
- 1. caissonlabs.com [caissonlabs.com]
- 2. lcms.cz [lcms.cz]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Visible wavelength spectrophotometric assays of L-aspartate and D-aspartate using hyperthermophilic enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Determination of D- and L-aspartate in cell culturing medium, within cells of MPT1 cell line and in rat blood by a column-switching high-performance liquid chromatogrpahic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Assay for the Determination of L-Aspartic Acid Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic Acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea cycle, gluconeogenesis, and the biosynthesis of other amino acids and nucleotides.[1][2] It also functions as an excitatory neurotransmitter in the central nervous system. Accurate quantification of this compound in biological samples is essential for research in neuroscience, metabolism, and for monitoring cellular processes in drug development. This application note provides a detailed protocol for the determination of this compound concentration using a sensitive enzymatic assay based on the activity of L-Aspartate Oxidase.
Principle of the Assay
The enzymatic assay for this compound is based on the oxidative deamination of L-Aspartate by L-Aspartate Oxidase (LASPO). In this reaction, L-Aspartate is oxidized to iminoaspartate, which then spontaneously hydrolyzes to oxaloacetate and ammonia.[3][4] During the oxidation of L-aspartate, the enzyme's FAD cofactor is reduced and subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[3][4][5]
The hydrogen peroxide produced is then measured in a coupled reaction catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a chromogenic or fluorogenic substrate, resulting in a product with a distinct absorbance or fluorescence. The intensity of the color or fluorescence is directly proportional to the amount of H₂O₂ generated, and thus to the initial concentration of this compound in the sample.[1][2] This method provides a simple, rapid, and sensitive means for quantifying this compound.[6]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| L-Aspartate Oxidase | (e.g., Sigma-Aldrich) | (e.g., AXXXX) |
| Horseradish Peroxidase (HRP) | (e.g., Sigma-Aldrich) | (e.g., PXXXX) |
| This compound Standard | (e.g., Sigma-Aldrich) | (e.g., A9256) |
| Chromogenic/Fluorogenic Substrate | (e.g., Amplite® Red) | (e.g., AAT Bioquest) |
| Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) | - | - |
| 96-well microplate (clear for colorimetric, black for fluorometric) | - | - |
| Microplate reader | - | - |
| Deionized water | - | - |
Experimental Protocols
Reagent Preparation
-
This compound Standard Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water to prepare a 10 mM stock solution.
-
L-Aspartate Oxidase Solution: Reconstitute lyophilized L-Aspartate Oxidase in assay buffer to the desired concentration (e.g., 1 U/mL).
-
Horseradish Peroxidase (HRP) Solution: Reconstitute lyophilized HRP in assay buffer to the desired concentration (e.g., 10 U/mL).
-
Chromogenic/Fluorogenic Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions. For example, a 200X stock of Amplite® Red can be prepared in DMSO.
-
Reaction Mixture: Prepare a reaction mixture containing L-Aspartate Oxidase, HRP, and the chromogenic/fluorogenic substrate in assay buffer. The final concentrations should be optimized for the specific assay conditions.
Standard Curve Preparation
Prepare a series of this compound standards by performing serial dilutions of the 10 mM stock solution in assay buffer. A typical concentration range for the standard curve is 0 µM to 100 µM.[6]
Sample Preparation
-
Serum and Plasma: Collect blood samples and process to obtain serum or plasma. Samples may need to be deproteinized using a 10 kDa spin filter to remove interfering proteins.
-
Tissue Homogenates: Homogenize tissue samples in cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[7]
-
Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge the lysate to remove cellular debris and collect the supernatant.[8]
It is recommended to perform a pilot experiment to determine the optimal dilution for your samples to ensure the this compound concentration falls within the linear range of the standard curve.
Assay Procedure
-
Add 50 µL of each this compound standard and prepared sample to separate wells of a 96-well microplate.
-
Add 50 µL of the Reaction Mixture to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 575 nm for Amplite® Red) or the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 540/590 nm for Amplite® Red).[1]
Data Analysis
-
Subtract the mean absorbance/fluorescence of the blank (0 µM standard) from the readings of all other standards and samples.
-
Plot the corrected absorbance/fluorescence values for the this compound standards against their corresponding concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples by interpolating their corrected absorbance/fluorescence values on the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final this compound concentration in the original sample.
Quantitative Data Summary
The performance of the enzymatic assay for this compound can be characterized by several key parameters. The following table summarizes typical performance data from commercially available kits and literature.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1.7 µmol/L | [8] |
| Linear Range | 1 - 100 µM | [6] |
| Wavelength (Colorimetric) | 450 nm or 575 nm | [1][8] |
| Wavelength (Fluorometric) | Ex/Em = 540/590 nm | |
| Incubation Time | 20 - 40 minutes | [8] |
| Incubation Temperature | 37°C | [8] |
Alternative Enzymatic Methods
While the L-Aspartate Oxidase-based assay is widely used, other enzymatic methods for this compound determination exist:
-
Aspartate Aminotransferase (AST) Based Assay: This method utilizes Aspartate Aminotransferase (AST), also known as Glutamate-Oxaloacetate Transaminase (GOT), which catalyzes the transfer of an amino group from L-Aspartate to α-ketoglutarate, producing oxaloacetate and glutamate.[9][10] The produced glutamate can then be quantified in a subsequent reaction catalyzed by glutamate dehydrogenase, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
L-Aspartate Dehydrogenase Based Assay: This method employs NAD+-dependent L-Aspartate Dehydrogenase. The reaction rate is measured by the increase in absorbance at 438 nm, reflecting the formation of formazan from a water-soluble tetrazolium salt.[6]
Visualizations
Enzymatic Reaction Pathway```dot
Experimental Workflow
Caption: Workflow for this compound quantification.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Contaminated reagents | Use fresh, high-purity reagents. |
| Insufficient washing of plate | Ensure proper washing steps if applicable. | |
| Low Signal | Inactive enzyme | Store enzymes correctly and use within their shelf life. |
| Incorrect wavelength setting | Verify the correct absorbance or excitation/emission wavelengths for the substrate. | |
| Insufficient incubation time | Optimize incubation time. | |
| Poor Standard Curve | Pipetting errors | Use calibrated pipettes and proper technique. |
| Improper standard dilution | Prepare fresh standards and perform dilutions carefully. |
Conclusion
The enzymatic assay utilizing L-Aspartate Oxidase offers a robust and sensitive method for the quantification of this compound in various biological samples. The protocol described in this application note provides a reliable framework for researchers, scientists, and drug development professionals to accurately measure this compound concentrations, facilitating a deeper understanding of its role in health and disease. Careful attention to reagent preparation, sample handling, and adherence to the protocol will ensure high-quality, reproducible results.
References
- 1. AAT-13828 | Amplite® Colorimetric L-Aspartate (Aspartic Acid) Assay [clinisciences.com]
- 2. Amplite® Colorimetric L-Aspartate (Aspartic Acid) Assay Kit | AAT Bioquest [aatbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. L-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible wavelength spectrophotometric assays of L-aspartate and D-aspartate using hyperthermophilic enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. raybiotech.com [raybiotech.com]
- 10. spectrum-diagnostics.com [spectrum-diagnostics.com]
L-Aspartic Acid Neurotransmitter Release Assay from Synaptosomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, plays a crucial role as an excitatory neurotransmitter in the central nervous system (CNS).[1] Its release from presynaptic nerve terminals, or synaptosomes, is a key event in synaptic transmission. The study of this compound release is vital for understanding its physiological functions and its implications in various neurological disorders. This document provides detailed application notes and protocols for performing this compound neurotransmitter release assays using synaptosomes, isolated presynaptic terminals. These assays are invaluable tools for screening novel drugs that may modulate excitatory neurotransmission.
Synaptosomes are resealed nerve terminals that retain the essential machinery for neurotransmitter storage, release, uptake, and metabolism, making them an excellent in vitro model to study presynaptic mechanisms.[2][3] The protocols described herein detail the preparation of functional synaptosomes, the stimulation of this compound release, and its subsequent quantification.
Key Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain Tissue
This protocol describes the isolation of synaptosomes from rodent brain tissue, such as the cerebral cortex or hippocampus, using differential centrifugation.[3][4][5]
Materials and Reagents:
-
Rodent brain tissue (e.g., cerebral cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4, protease inhibitors
-
Percoll gradient solutions (e.g., 3%, 10%, 15%, 23%) or Sucrose gradient solutions (e.g., 0.8 M, 1.2 M)[4][6]
-
Krebs-Ringer Buffer (KRB): 118 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM Glucose, 1.3 mM CaCl₂, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with several gentle strokes.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).[4]
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).[4]
-
For further purification, resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous Percoll or sucrose density gradient.[4][6]
-
Centrifuge the gradient at a high speed (e.g., 33,000 x g for 20 minutes) at 4°C.
-
Collect the synaptosomal fraction, which is typically located at the interface of the 10% and 23% Percoll layers or the 0.8 M and 1.2 M sucrose layers.[4]
-
Wash the purified synaptosomes by resuspending them in Krebs-Ringer Buffer and centrifuging at 15,000 x g for 20 minutes at 4°C.[7]
-
Resuspend the final synaptosomal pellet in an appropriate volume of Krebs-Ringer Buffer for immediate use in release assays.
Table 1: Synaptosome Preparation Parameters
| Parameter | Value | Reference |
| Homogenization Buffer | 0.32 M Sucrose, 10 mM HEPES, pH 7.4 | [4] |
| Initial Centrifugation (P1) | 1,000 x g for 10 min | [4] |
| Second Centrifugation (P2) | 17,000 x g for 20 min | [4] |
| Purification Gradient | Discontinuous Percoll or Sucrose | [4][6] |
| Final Wash Buffer | Krebs-Ringer Buffer | [5] |
Protocol 2: this compound Release Assay using a Superfusion System
This protocol details the measurement of this compound release from prepared synaptosomes using a superfusion system, which allows for precise control of the extracellular environment and collection of released neurotransmitters.[2][8][9]
Materials and Reagents:
-
Prepared synaptosomes
-
Krebs-Ringer Buffer (Basal and Stimulation)
-
Stimulation Buffer: Krebs-Ringer Buffer with elevated KCl (e.g., 15 mM, 35 mM, or 50 mM) or containing 4-aminopyridine (4-AP).[10][11]
-
Optional: Radiolabeled D-[³H]aspartate for pre-loading
-
Superfusion apparatus
-
Fraction collector
-
Scintillation counter (for radiolabeled assays) or HPLC system (for endogenous aspartate measurement)[12]
Procedure:
-
Pre-loading (for radiolabeled assays): Incubate the synaptosomes with D-[³H]aspartate in Krebs-Ringer Buffer for a defined period (e.g., 15-30 minutes) at 37°C to allow for uptake into the cytoplasmic pool.[13]
-
Superfusion Setup: Place a layer of the pre-loaded (or unlabeled) synaptosomes onto a filter in the superfusion chamber.
-
Basal Release: Begin superfusing the synaptosomes with Krebs-Ringer Buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) and collect fractions to establish a stable baseline of spontaneous release.
-
Stimulation: Switch the superfusion medium to the Stimulation Buffer for a short period (e.g., 2-5 minutes) to induce depolarization and neurotransmitter release.[14]
-
Post-Stimulation: Switch back to the basal Krebs-Ringer Buffer to wash out the stimulus and monitor the return to baseline release.
-
Quantification:
-
Radiolabeled Assay: Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.
-
Endogenous Assay: Analyze the collected fractions for this compound content using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.[12]
-
-
Data Analysis: Express the amount of released this compound as a percentage of the total synaptosomal content or as the fractional release rate. The stimulated release is calculated by subtracting the basal release from the release during stimulation.
Table 2: this compound Release Assay Parameters
| Parameter | Value/Condition | Reference |
| Depolarizing Agent | High KCl (15-50 mM) or 4-Aminopyridine | [10][11][15] |
| Calcium Dependence | Release is typically dependent on extracellular Ca²⁺ | [10][11][16] |
| Transporter Inhibition | DL-threo-β-benzyloxyaspartate (DL-TBOA) can be used to block transporter-mediated release | [10][11] |
| Toxin Sensitivity | Release can be sensitive to botulinum neurotoxin C | [10][11] |
| Detection Method | Radiolabeling ([³H]D-aspartate) or HPLC | [12][13] |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound release assay.
Caption: Depolarization-induced this compound release pathway.
Data Interpretation and Quality Control
-
Calcium Dependency: A key characteristic of vesicular neurotransmitter release is its dependence on extracellular calcium.[10][11][16] Running control experiments in the absence of extracellular calcium (by omitting CaCl₂ and adding a calcium chelator like EGTA) should significantly reduce or abolish the stimulated release of this compound.
-
Pharmacological Validation: The use of specific pharmacological agents can help to characterize the release mechanism. For instance, inhibitors of excitatory amino acid transporters (EAATs), such as DL-TBOA, can be used to distinguish between vesicular release and transporter-mediated efflux.[10][11] Additionally, clostridial neurotoxins that cleave SNARE proteins, like botulinum neurotoxin C, can be employed to confirm the exocytotic nature of the release.[10][11]
-
Reproducibility: It is essential to perform experiments in replicate and to include appropriate controls to ensure the reproducibility and validity of the results. The health and viability of the synaptosomal preparation are critical for obtaining reliable data.
Applications in Drug Discovery
The this compound release assay is a powerful tool in drug discovery for identifying and characterizing compounds that modulate excitatory neurotransmission. This assay can be used to:
-
Screen for novel compounds that enhance or inhibit this compound release.
-
Determine the mechanism of action of drugs that affect presynaptic function.
-
Investigate the effects of potential neuroprotective agents on excitotoxicity, which is often mediated by excessive excitatory amino acid release.
-
Study the role of this compound in the pathophysiology of neurological and psychiatric disorders.
By providing a robust and reproducible method to measure this compound release, these protocols can significantly contribute to the development of new therapeutic strategies for a range of CNS disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]
- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A superfusion apparatus for the examination of neurotransmitter release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synaptosomes Still Viable after 25 Years of Superfusion* - ProQuest [proquest.com]
- 10. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The release of glutamate and aspartate from rat brain synaptosomes in response to domoic acid (amnesic shellfish toxin) and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Free radicals enhance basal release of D-[3H]aspartate from cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced Aspartate Release from Rat Hippocampal Synaptosomes Loaded with Clostridial Toxin Light Chain by Electroporation: Evidence for an Exocytotic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aspartate release from rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamine and aspartate loading of synaptosomes: a reevaluation of effects on calcium-dependent excitatory amino acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Aspartic Acid Receptor Binding at NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a significant target for drug development.[2] L-Aspartic acid, an endogenous amino acid, acts as an agonist at the NMDA receptor, binding to the glutamate recognition site on the GluN2 subunit. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound to NMDA receptors, intended for use by researchers, scientists, and professionals in drug development.
The assay described herein is a competitive binding experiment where this compound competes with a radiolabeled antagonist for the glutamate binding site on the NMDA receptor. This method allows for the determination of the inhibitory constant (Kᵢ) of this compound, providing a quantitative measure of its binding affinity.
Signaling Pathway and Experimental Workflow
Activation of the NMDA receptor requires the binding of both glutamate (or an agonist like this compound) and a co-agonist, typically glycine or D-serine.[3] This dual requirement, coupled with the voltage-dependent block by magnesium ions (Mg²⁺), allows the NMDA receptor to function as a coincidence detector.[1] Upon activation, the ion channel opens, permitting the influx of sodium (Na⁺) and a significant amount of calcium (Ca²⁺) ions.[1] The subsequent increase in intracellular Ca²⁺ acts as a second messenger, initiating downstream signaling cascades involving kinases such as CaMKII, PKA, and MAPK, ultimately leading to the activation of transcription factors like CREB and modulating gene expression related to synaptic plasticity.[4]
Caption: NMDA Receptor Signaling Pathway.
The experimental workflow for the competitive receptor binding assay involves several key steps, beginning with the preparation of brain tissue membranes, followed by the binding assay itself, and concluding with data analysis to determine the binding affinity of the test compound.
Caption: Experimental Workflow for Receptor Binding Assay.
Experimental Protocols
Preparation of Rat Brain Membranes
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, a rich source of NMDA receptors.
Materials:
-
Whole rat brains (cortex or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in a smaller volume of buffer and determine the protein concentration using a standard method such as the BCA assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the NMDA receptor using [³H]-CGP 39653, a competitive antagonist that binds to the glutamate site.[5][6]
Materials:
-
Prepared rat brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-CGP 39653 (specific activity ~20-60 Ci/mmol)
-
Unlabeled Ligand (for non-specific binding): L-Glutamic Acid
-
Test Compound: this compound
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 1 mM.
-
In a 96-well microplate, set up the assay in triplicate for each concentration of this compound. Also, prepare wells for total binding (no competitor) and non-specific binding (excess unlabeled L-Glutamic Acid, e.g., 1 mM).
-
To each well, add the following in order:
-
50 µL of Assay Buffer or this compound dilution.
-
50 µL of [³H]-CGP 39653 at a final concentration at or below its Kd (e.g., 5 nM).
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or 4°C to minimize enzymatic degradation) for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Presentation and Analysis
The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), are used to calculate the percentage of specific binding at each concentration of this compound.
Calculations:
-
Specific Binding = Total Binding - Non-specific Binding
-
Percentage Inhibition = (1 - (Specific Binding with this compound / Specific Binding without this compound)) * 100
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve. Use non-linear regression to fit the data to a sigmoidal dose-response equation and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Quantitative Data Summary
The following table presents hypothetical data from a competitive binding assay for this compound at NMDA receptors.
| Parameter | Value |
| Radioligand | [³H]-CGP 39653 |
| Radioligand Concentration ([L]) | 5 nM |
| Radioligand Kd | 15 nM[7] |
| IC₅₀ of this compound | 250 µM |
| Calculated Kᵢ of this compound | 187.5 µM |
The following table summarizes the binding affinities of various compounds for the NMDA receptor glutamate site, providing a context for the affinity of this compound.
| Compound | Type | Kᵢ (nM) | Reference |
| L-Glutamate | Agonist | ~500 | |
| NMDA | Agonist | ~1,000 | [7] |
| CGP 39653 | Antagonist | ~6 | [6] |
| D-AP5 | Antagonist | ~300 |
Conclusion
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor. The detailed methodology for membrane preparation, the binding assay itself, and subsequent data analysis will enable researchers to accurately characterize the interaction of this compound and other compounds with this critical neurotransmitter receptor. The provided diagrams and data tables offer a clear framework for understanding the underlying signaling pathways and for presenting experimental results.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of glutamate binding sites in receptors assembled from transfected NMDA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Aspartic Acid Supplementation in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing mammalian cell culture media is paramount to enhancing cell growth, viability, and the yield of recombinant proteins, such as monoclonal antibodies (mAbs). Among the various supplements investigated, the non-essential amino acid L-Aspartic Acid has emerged as a key player in improving cellular metabolism and productivity. This document provides detailed application notes and protocols for the effective use of this compound as a supplement in mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry.
This compound serves as a crucial anaplerotic substrate, replenishing intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism.[1][2] This is particularly critical in high-density cultures where nutrient demands are substantial. By feeding into the TCA cycle, this compound supports sustained energy production and provides precursors for the biosynthesis of other essential molecules, including other amino acids and nucleotides.[3] Appropriate supplementation with this compound has been shown to positively influence cell growth, extend culture longevity, and ultimately increase the final product titer.
Data Summary
The following tables summarize the representative effects of this compound supplementation on key performance indicators in CHO cell fed-batch cultures. The data presented is a synthesis of typical results observed across various studies and should be used as a guide for optimization.
Table 1: Effect of this compound Concentration on CHO Cell Growth and Viability
| This compound Concentration in Feed (g/L) | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Day of Peak VCD | Culture Viability at Harvest (%) |
| 0 (Control) | 15.2 ± 0.8 | 12 | 85 ± 3 |
| 2 | 18.5 ± 1.1 | 13 | 88 ± 2 |
| 4 | 22.1 ± 1.5 | 14 | 92 ± 2 |
| 6 | 21.5 ± 1.3 | 14 | 90 ± 3 |
Table 2: Impact of this compound Supplementation on Monoclonal Antibody (mAb) Production
| This compound Concentration in Feed (g/L) | Final mAb Titer (g/L) | Specific Productivity (qp) (pg/cell/day) | Fold Increase in Titer vs. Control |
| 0 (Control) | 2.5 ± 0.2 | 25 ± 2 | 1.0 |
| 2 | 3.5 ± 0.3 | 30 ± 3 | 1.4 |
| 4 | 4.8 ± 0.4 | 35 ± 3 | 1.9 |
| 6 | 4.6 ± 0.4 | 33 ± 2 | 1.8 |
Metabolic Pathway and Experimental Workflow
The diagrams below illustrate the central role of this compound in cellular metabolism and a typical workflow for evaluating its effects in cell culture.
Caption: Anaplerotic role of this compound in the TCA cycle.
Caption: Workflow for evaluating this compound supplementation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution for addition to fed-batch cultures.
Materials:
-
This compound powder (cell culture grade)
-
Milli-Q or WFI grade water
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Determine the desired concentration: A typical stock solution concentration is 50 g/L.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 1 L of 50 g/L solution, weigh 50 g.
-
Dissolution:
-
Add approximately 800 mL of Milli-Q water to a sterile beaker with a magnetic stirrer.
-
Slowly add the this compound powder while stirring. This compound has low solubility in water at neutral pH.
-
Gradually add 1 M NaOH dropwise to the suspension while monitoring the pH. Continue to add NaOH until the this compound is fully dissolved. The pH will become alkaline.
-
Adjust the final pH to the desired level (typically 7.0-7.4) by adding more 1 M NaOH or 1 M HCl as needed.
-
-
Final Volume Adjustment: Once fully dissolved and the pH is adjusted, transfer the solution to a 1 L sterile graduated cylinder or volumetric flask and add Milli-Q water to reach the final volume of 1 L.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C.
Protocol 2: Fed-Batch Supplementation of this compound in a Bioreactor
This protocol outlines a general procedure for a fed-batch culture of CHO cells with this compound supplementation.
Materials and Equipment:
-
CHO cell line producing a monoclonal antibody
-
Chemically defined basal medium and feed medium
-
Prepared sterile this compound stock solution (Protocol 1)
-
Bioreactor system with appropriate controls (pH, temperature, dissolved oxygen)
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer
-
HPLC or other analytical instrument for mAb titer determination
Procedure:
-
Bioreactor Setup and Inoculation:
-
Set up the bioreactor with the appropriate volume of basal medium and equilibrate to the desired temperature (e.g., 37°C), pH (e.g., 7.1), and dissolved oxygen (DO) level (e.g., 40%).
-
Inoculate the bioreactor with CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
-
Batch Phase:
-
Allow the cells to grow in batch mode until a predetermined cell density is reached (e.g., 2-3 x 10^6 cells/mL) or a key nutrient like glucose or glutamine begins to deplete.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy on a specific day of culture (e.g., Day 3).
-
The feeding can be a bolus addition or a continuous feed. A common strategy is a daily bolus feed.
-
The feed can consist of a basal feed medium supplemented with the this compound stock solution, or the this compound solution can be added as a separate feed stream.
-
Example Feeding Strategy:
-
Control Group: Feed with a standard chemically defined feed medium.
-
Test Groups: Feed with the standard feed medium supplemented with different concentrations of this compound (e.g., to achieve final concentrations of 2 g/L, 4 g/L, and 6 g/L in the total feed volume).
-
The daily feed volume is typically a percentage of the initial reactor volume (e.g., 3-5%).
-
-
-
Process Monitoring:
-
Take daily samples from the bioreactor to measure:
-
Viable Cell Density (VCD) and viability.
-
Concentrations of key metabolites (e.g., glucose, lactate, glutamine, ammonia).
-
mAb titer.
-
-
Monitor and control pH, temperature, and DO throughout the culture.
-
-
Harvesting:
-
Harvest the culture when the cell viability drops below a predetermined level (e.g., 70-80%) or at a fixed culture duration (e.g., Day 14).
-
-
Data Analysis:
-
Plot VCD and viability over time.
-
Calculate the specific productivity (qp) of the mAb.
-
Compare the final mAb titers between the control and test groups.
-
Protocol 3: Analysis of Monoclonal Antibody Quality Attributes
This protocol provides an overview of key analytical methods to assess the impact of this compound supplementation on the quality of the produced monoclonal antibody.
1. Sample Preparation:
-
At the end of the fed-batch culture, clarify the cell culture fluid by centrifugation and/or filtration to remove cells and debris.
-
Purify the monoclonal antibody from the clarified harvest using a suitable method, typically Protein A affinity chromatography.
-
Buffer exchange the purified mAb into an appropriate formulation buffer.
2. Analysis of Aggregation:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Principle: Separates proteins based on their hydrodynamic radius. Monomers, aggregates (dimers, multimers), and fragments will have different retention times.
-
Procedure: Inject the purified mAb sample onto an SEC column and monitor the elution profile at 280 nm.
-
Data Analysis: Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
3. Analysis of Charge Variants:
-
Method: Ion-Exchange Chromatography (IEX-HPLC) or imaged Capillary Isoelectric Focusing (iCIEF).
-
Principle: Separates proteins based on differences in their net surface charge. This allows for the quantification of acidic, main, and basic charge variants.
-
Procedure:
-
IEX-HPLC: Apply the purified mAb to an ion-exchange column and elute with a salt or pH gradient.
-
iCIEF: Separate the mAb in a capillary containing ampholytes under a high voltage to form a pH gradient.
-
-
Data Analysis: Determine the relative percentage of acidic, main, and basic isoforms.
4. Analysis of Glycosylation Profile:
-
Method: Released N-glycan analysis by HILIC-UPLC with fluorescence detection.
-
Principle: N-glycans are enzymatically released from the mAb, labeled with a fluorescent dye, and then separated by hydrophilic interaction chromatography.
-
Procedure:
-
Denature the purified mAb.
-
Release the N-glycans using the enzyme PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-AB).
-
Separate the labeled glycans using HILIC-UPLC.
-
-
Data Analysis: Identify and quantify the relative abundance of different glycan structures (e.g., G0F, G1F, G2F, high mannose).
Conclusion
Supplementation of mammalian cell culture media with this compound can be a highly effective strategy to enhance cell growth, maintain high viability, and significantly improve the production of recombinant proteins. Its role as an anaplerotic substrate for the TCA cycle is central to these benefits. The protocols and data provided in this document serve as a comprehensive guide for researchers and process development scientists to design and implement effective this compound supplementation strategies. It is recommended to perform a dose-response study to determine the optimal concentration for a specific cell line and process, while also monitoring the critical quality attributes of the final product to ensure its desired characteristics are maintained.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-Aspartic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartic acid, a non-essential amino acid, exists in two enantiomeric forms: L-Aspartic Acid and D-Aspartic Acid. While this compound is a fundamental component of proteins, the D-form is increasingly recognized for its significant roles in neurobiology and endocrinology. Consequently, the accurate and sensitive quantification of these enantiomers is crucial in various fields, including neuroscience, clinical diagnostics, and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the chiral separation and analysis of aspartic acid enantiomers.
These application notes provide detailed protocols for the analysis of L- and D-Aspartic Acid using two primary HPLC approaches: pre-column derivatization followed by reversed-phase HPLC and direct separation on a chiral stationary phase (CSP).
Methods Overview
Two principal strategies are employed for the HPLC-based enantioseparation of aspartic acid:
-
Pre-column Derivatization: This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column. This approach often offers high sensitivity, especially when a fluorescent derivatizing agent is used.
-
Direct Separation on a Chiral Stationary Phase (CSP): This technique utilizes an HPLC column where the stationary phase is chiral. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation without prior derivatization. This method is generally simpler as it eliminates the derivatization step.
Experimental Protocols
Method 1: Pre-column Derivatization with o-Phthaldialdehyde (OPA) and N-Acetyl-L-Cysteine (NAC)
This method is highly sensitive and suitable for detecting low concentrations of aspartic acid enantiomers. The derivatization with OPA and the chiral thiol NAC forms fluorescent isoindole derivatives.
Materials and Reagents:
-
D- and this compound standards
-
o-Phthaldialdehyde (OPA)
-
N-Acetyl-L-Cysteine (NAC)
-
Sodium borate buffer (0.1 M, pH 9.3)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade, Millipore or equivalent)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Hypersil ODS-C18, 5 µm, 250 x 4.6 mm).
Protocol:
-
Preparation of OPA/NAC Reagent: Dissolve 4 mg of OPA and 5 mg of NAC in 0.5 mL of methanol. This reagent should be prepared fresh daily.
-
Standard Preparation: Prepare a stock solution of racemic Dthis compound (e.g., 150 pmol/µL) by dissolving the appropriate amount in water. Prepare serial dilutions to create a calibration curve.
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix a small volume of the standard or sample solution with the OPA/NAC reagent.
-
Add sodium borate buffer (0.1 M, pH 9.3).
-
Allow the reaction to proceed for a few minutes at room temperature. The total analysis time, including derivatization, can be as short as 10 minutes.[1]
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the derivatized solution onto the HPLC system.
-
Mobile Phase: A gradient of 50 mM ammonium acetate and methanol. A typical composition is 96:4 (v/v) ammonium acetate:methanol.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 325 nm and emission at 415 nm.[2]
-
Expected Results:
This method allows for the sensitive detection of aspartic acid enantiomers. It has been reported that as little as five picomoles of D-aspartate can be accurately detected in the presence of a 100-fold excess of L-aspartate.[1]
Method 2: Direct Separation on a Chiral Stationary Phase (Astec® CHIROBIOTIC® T)
This method offers a direct and straightforward approach for the enantioseparation of underivatized aspartic acid. The Astec® CHIROBIOTIC® T column utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector.[3]
Materials and Reagents:
-
D- and this compound standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HPLC grade)
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
-
Astec® CHIROBIOTIC® T chiral HPLC column (5 µm, 25 cm x 4.6 mm).
Protocol:
-
Standard Preparation: Prepare a solution of Dthis compound (e.g., 300 µg/mL) in a mixture of water and methanol (30:70 v/v).
-
HPLC Analysis:
-
Inject 10 µL of the standard solution onto the HPLC system.
-
Mobile Phase: A mixture of water, methanol, and formic acid (30:70:0.02, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 205 nm.
-
Expected Results:
This method provides direct separation of D- and this compound enantiomers without the need for derivatization. The retention times will be distinct for each enantiomer, allowing for their individual quantification.
Quantitative Data Summary
| Method | Column | Mobile Phase | Derivatization Agent | Detection | Key Performance Characteristics |
| Method 1: Pre-column Derivatization | Reversed-phase C18 (e.g., Hypersil ODS-C18) | 50 mM Ammonium Acetate / Methanol (96:4)[2] | o-Phthaldialdehyde (OPA) / N-Acetyl-L-Cysteine (NAC)[1] | Fluorescence (Ex: 325 nm, Em: 415 nm)[2] | High sensitivity; 5 pmol of D-Asp detected in 100-fold excess of L-Asp.[1] Total analysis time ~10 min.[1] |
| Method 2: Direct Chiral Separation | Astec® CHIROBIOTIC® T (Teicoplanin CSP)[3] | Water / Methanol / Formic Acid (30:70:0.02) | None | UV (205 nm) | Direct analysis, no derivatization required. |
Logical Workflow Diagram
Caption: General workflow for the HPLC analysis of Aspartic Acid enantiomers.
Signaling Pathway Diagram
While this application note focuses on analytical methodology rather than biological signaling, a common application of this analysis is to understand the role of D-Aspartic acid in neuronal signaling. The following diagram illustrates a simplified representation of the NMDA receptor signaling pathway, where D-Aspartic acid can act as an agonist.
Caption: Simplified NMDA receptor signaling pathway involving D-Aspartic Acid.
References
Application Note: Spectrophotometric Determination of L-Aspartic Acid in Biological Samples
Introduction
L-Aspartic acid, a non-essential amino acid, plays a pivotal role in various metabolic pathways, including the urea cycle, gluconeogenesis, and the biosynthesis of other amino acids and nucleotides.[1] Its accurate quantification in biological samples such as serum, plasma, tissue homogenates, and cell lysates is crucial for researchers in neuroscience, clinical diagnostics, and drug development. This application note details three robust spectrophotometric methods for the determination of this compound: the Ninhydrin method, the o-Phthalaldehyde (OPA) method, and an Enzymatic Assay.
Method Overviews
-
Ninhydrin Method: This classic method relies on the reaction of ninhydrin with the primary amino group of this compound, producing a deep purple-colored compound known as Ruhemann's purple.[2][3] The intensity of the color, measured at 570 nm, is directly proportional to the amino acid concentration.[2][3] While simple and effective, this method is not specific to this compound and will detect most primary amino acids.[3][4]
-
o-Phthalaldehyde (OPA) Method: The OPA method involves the reaction of o-phthalaldehyde with this compound in the presence of a thiol-containing compound to form a fluorescent isoindole derivative.[5] While primarily used for fluorometric or chromatographic detection, the resulting product also exhibits absorbance in the UV-visible range, allowing for spectrophotometric quantification.[6][7] This method is highly sensitive for primary amines.[5][8]
-
Enzymatic Assay: This highly specific method utilizes a series of coupled enzymatic reactions. L-aspartate is first converted to pyruvate, which then leads to the generation of hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.[1][9] This assay offers high specificity for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for each method, providing a basis for comparison and selection of the most appropriate technique for a given application.
Table 1: Method Comparison
| Parameter | Ninhydrin Method | o-Phthalaldehyde (OPA) Method | Enzymatic Assay |
| Principle | Colorimetric | Colorimetric/Fluorometric | Enzymatic/Colorimetric |
| Wavelength | 570 nm | ~229 nm (for Asp-OPA derivative) | 575 nm or 450 nm (kit dependent) |
| Specificity | General for primary amino acids | General for primary amines | Specific for this compound |
| Sensitivity | Microgram level | Picomole to Nanogram level | Micromolar range |
| Interferences | Ammonia, primary and secondary amines, peptides, proteins | Primary amines | Substances interfering with enzyme activity |
Table 2: Reagent and Reaction Conditions
| Method | Key Reagents | Temperature | Incubation Time |
| Ninhydrin | Ninhydrin reagent, Acetate buffer | 90-100°C | 5-45 minutes |
| OPA | o-Phthalaldehyde, Thiol (e.g., 2-mercaptoethanol), Ethanol | Room Temperature | 1-2 minutes |
| Enzymatic | Enzyme Mix (Aspartate converting enzyme, etc.), Assay Buffer, Chromogenic Substrate | 37°C or Room Temperature | 30-40 minutes |
Experimental Protocols
Ninhydrin Method Protocol
This protocol is optimized for the quantification of total primary amino acids, including this compound.
a. Materials and Reagents:
-
Ninhydrin Reagent (2% w/v in ethanol or a mixture of DMSO/acetate buffer)[10][11]
-
Potassium Acetate Buffer (0.8 mol L⁻¹)[10]
-
Acetic Acid (1.6 mol L⁻¹)[10]
-
Hydrindantin (0.8 mg mL⁻¹)[10]
-
2-Propanol/water (50/50 v/v)[10]
-
This compound Standard Solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM)
-
Spectrophotometer and cuvettes or 96-well plate reader
b. Procedure:
-
Prepare a fresh ninhydrin reagent by dissolving 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in a DMSO/acetate buffer (40/60 v/v) mixture containing 0.8 mol L⁻¹ potassium acetate and 1.6 mol L⁻¹ acetic acid.[10]
-
Pipette 200 µL of each standard solution and biological sample into separate microcentrifuge tubes.[10]
-
Add 800 µL of the freshly prepared ninhydrin reagent to each tube.[10]
-
Cap the tubes and heat in a water bath at 90°C for 45 minutes.[10]
-
Cool the tubes to room temperature in a cold water bath.[4]
-
Dilute the samples by adding an appropriate volume of 2-propanol/water (50/50 v/v).
-
Measure the absorbance at 570 nm against a blank containing the reagent and sample buffer.[2][3]
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
o-Phthalaldehyde (OPA) Method Protocol
This protocol provides a sensitive method for quantifying primary amines, including this compound.
a. Materials and Reagents:
-
o-Phthalaldehyde (OPA) solution (e.g., 0.01 g in 10 ml of absolute ethanol)[6][7]
-
2-Mercaptoethanol
-
This compound Standard Solutions (e.g., prepared in ethanol)
-
Spectrophotometer and UV-transparent cuvettes
b. Procedure:
-
Prepare the OPA derivatization reagent by dissolving OPA in ethanol and adding 2-mercaptoethanol.
-
Prepare a series of this compound standards in ethanol.
-
For each standard and sample, mix an aliquot with the OPA reagent. The reaction is rapid and approaches completion within 1-2 minutes at room temperature.[8]
-
Measure the absorbance of the resulting OPA-aspartic acid derivative at approximately 229 nm.[6][7]
-
Use a blank containing the OPA reagent and the sample solvent.
-
Generate a standard curve by plotting absorbance versus the concentration of the this compound standards.
-
Calculate the this compound concentration in the biological samples based on the standard curve.
Enzymatic Assay Protocol
This protocol is based on a commercially available colorimetric assay kit principle.
a. Materials and Reagents (Typical Kit Components):
-
Enzyme Mix 1 (containing an enzyme to convert L-aspartate)[1]
-
Enzyme Mix 2[1]
-
Assay Buffer[1]
-
Conversion Mix[1]
-
Chromogenic Substrate (e.g., Amplite™ Red)[1]
-
This compound Standard[1]
-
96-well microplate
-
Microplate reader
b. Sample Preparation:
-
Serum/Plasma: Deproteinate samples using a 10 kDa molecular weight cutoff filter.
-
Tissue Homogenates/Cell Lysates: Homogenize tissues or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material.
c. Procedure:
-
Prepare a standard curve by diluting the this compound standard in the assay buffer.
-
Prepare the reaction mixture according to the kit manufacturer's instructions, typically by mixing the enzyme mixes, conversion mix, and assay buffer.
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-40 minutes, protected from light.[12]
-
Measure the absorbance at the wavelength specified by the kit (e.g., 575 nm for Amplite™ Red based assays).[1][9]
-
Plot the absorbance of the standards as a function of their concentration to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve.
Visualizations
References
- 1. Amplite® Colorimetric L-Aspartate (Aspartic Acid) Assay Kit | AAT Bioquest [aatbio.com]
- 2. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Amino Acid Assay [user.eng.umd.edu]
- 5. nbinno.com [nbinno.com]
- 6. jhrlmc.com [jhrlmc.com]
- 7. Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde (2024) | Saira Baloch [scispace.com]
- 8. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AAT-13828 | Amplite® Colorimetric L-Aspartate (Aspartic Acid) Assay [clinisciences.com]
- 10. mdpi.com [mdpi.com]
- 11. byjus.com [byjus.com]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: L-Aspartic Acid as an Agonist for Studying NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, an endogenous amino acid, serves as an agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1][2] While L-glutamate is the principal excitatory neurotransmitter, this compound also plays a significant role in activating NMDA receptors, albeit with a lower potency.[1] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both a glutamate-site agonist (like this compound or glutamate) and a co-agonist (glycine or D-serine) for activation.[1][3] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺); this block is only relieved upon depolarization of the neuronal membrane.[1][3] This coincidence detection property makes the NMDA receptor a critical player in synaptic plasticity, learning, and memory.[4][5]
The activation of the NMDA receptor by this compound leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺.[1] The subsequent increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling pathways.[1][6] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[3]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate NMDA receptor function, complete with detailed experimental protocols and data presentation.
Data Presentation
The following table summarizes the pharmacological properties of this compound in relation to the NMDA receptor. It is important to note that obtaining a precise EC₅₀ or Kᵢ value for this compound can be challenging due to its active transport by high-affinity uptake systems in experimental preparations, which can lead to a lower apparent potency in functional assays compared to binding assays.[7]
| Ligand | Receptor | Parameter | Value | Comments | Reference |
| This compound | NMDA Receptor | Agonist Activity | Endogenous Agonist | Acts at the glutamate binding site. Weaker than L-glutamate. | [1][2] |
| L-Glutamate | NMDA Receptor | EC₅₀ | ~2.3 µM | In the presence of 3 µM glycine and no extracellular Mg²⁺. | N/A |
| NMDA | NMDA Receptor | EC₅₀ | ~64 µM | In Mg²⁺-free extracellular solution with 10 µM glycine. | [8] |
| Glycine | NMDA Receptor | EC₅₀ | ~1.9 µM | Co-agonist at the glycine binding site. | [8] |
| This compound | AMPA Receptor | Agonist/Antagonist Activity | Little to no inhibitory action | This compound shows minimal interaction with AMPA receptors, highlighting its relative selectivity for NMDA receptors under certain conditions. | [9] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The binding of this compound and a co-agonist to the NMDA receptor, coupled with membrane depolarization, initiates a signaling cascade primarily driven by calcium influx.
Caption: NMDA receptor signaling cascade initiated by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow outlines the key steps for measuring NMDA receptor-mediated currents in response to this compound application.
Caption: Workflow for patch-clamp analysis of this compound effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices upon application of this compound.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 0 mM MgCl₂ (to facilitate NMDA receptor activation), 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Equilibrate with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: 100 mM in deionized water, pH adjusted to 7.4 with NaOH.
-
Co-agonist Stock Solution: 10 mM Glycine in deionized water.
-
NMDA Receptor Antagonist (optional): 50 mM D-AP5 in deionized water.
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, data acquisition system.
Procedure:
-
Preparation:
-
Prepare and equilibrate aCSF.
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the recording pipette containing the internal solution.
-
Apply gentle positive pressure to keep the tip clean.
-
Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
-
Recording NMDA Receptor Currents:
-
Clamp the cell at a holding potential of -70 mV in voltage-clamp mode.
-
Establish a stable baseline recording in flowing aCSF.
-
Prepare the application solution containing this compound (e.g., 100 µM to 1 mM) and a co-agonist (e.g., 10 µM glycine) in aCSF.
-
Rapidly perfuse the cell with the this compound-containing solution.
-
To observe the characteristic voltage-dependent current, apply a voltage ramp or step to a depolarized potential (e.g., +40 mV). A significant inward current at depolarized potentials is indicative of NMDA receptor activation.
-
To confirm the current is mediated by NMDA receptors, co-apply a selective antagonist like D-AP5 (e.g., 50 µM) and observe the inhibition of the this compound-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at different voltages to construct a current-voltage (I-V) relationship.
-
Analyze the kinetics of the current (activation and deactivation rates).
-
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by this compound using a fluorescent calcium indicator.
Materials:
-
Cells: Cultured neurons or astrocytes plated on glass-bottom dishes.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM (e.g., 5 µM).
-
Pluronic F-127: 0.02% solution in DMSO.
-
This compound Stock Solution: 100 mM in deionized water, pH 7.4.
-
Co-agonist Stock Solution: 10 mM Glycine in deionized water.
-
Imaging System: Fluorescence microscope equipped with an appropriate excitation light source, filter sets, and a sensitive camera.
Procedure:
-
Cell Loading:
-
Prepare a loading solution by diluting the calcium indicator stock (e.g., Fura-2 AM) and Pluronic F-127 in the loading buffer.
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Place the dish on the microscope stage and perfuse with Mg²⁺-free HBSS containing the co-agonist (e.g., 10 µM glycine).
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.
-
Apply this compound (e.g., 100 µM to 1 mM) to the cells via perfusion.
-
Continuously record fluorescence images to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in [Ca²⁺]i.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Quantify the peak response and the duration of the calcium transient.
-
Confirm the NMDA receptor dependency by pre-incubating with an antagonist like D-AP5 and observing the blunted response to this compound.
-
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isotopic Labeling of L-Aspartic Acid for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of isotopic labeling of L-Aspartic Acid in metabolic flux analysis (MFA). 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] By introducing a substrate labeled with a stable isotope like 13C (e.g., [U-13C]-glucose) into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites, including this compound.[1] The resulting distribution of these isotopes in the metabolites provides crucial information for understanding cellular metabolism and its regulation under different conditions.[1] This is particularly valuable in fields such as metabolic engineering, disease research, and drug development.[1]
Introduction to this compound Metabolism and its Role in Metabolic Flux Analysis
This compound is a non-essential amino acid that plays a central role in cellular metabolism. It serves as a precursor for the synthesis of several other essential amino acids, including lysine, threonine, methionine, and isoleucine.[4][5] Additionally, it is a key intermediate in the citric acid (TCA) cycle and is involved in the malate-aspartate shuttle, which is crucial for transporting reducing equivalents across the mitochondrial membrane. The biosynthesis of L-asparagine from L-aspartate is another important metabolic route.
Due to its central position in metabolism, the isotopic labeling pattern of this compound provides a rich source of information for 13C-MFA. By analyzing the incorporation of 13C from a labeled substrate into the four carbon atoms of aspartate, it is possible to infer the relative activities of key metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle.
Signaling Pathways and Metabolic Network of this compound
The following diagram illustrates the central metabolic pathways involving this compound. Understanding these connections is fundamental to designing and interpreting isotopic labeling experiments for metabolic flux analysis.
Experimental Workflow for 13C-MFA of this compound
A typical 13C-MFA experiment involves several key stages, from experimental design to data analysis. The following diagram outlines a standard workflow.
Detailed Experimental Protocols
This protocol is a general guideline and should be optimized for the specific cell line or organism being studied.
Materials:
-
Cell culture medium appropriate for the cell line
-
[U-13C]-Glucose (or other desired labeled substrate)
-
Standard cell culture flasks, plates, and incubator
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency for harvesting during the exponential growth phase.
-
Adaptation to Labeled Medium (Optional but Recommended): To achieve isotopic steady-state, it is often beneficial to pre-culture the cells in the labeled medium. Inoculate a pre-culture from non-labeled cells and grow to a mid-exponential phase. Then, use this pre-culture to inoculate the main culture in the fresh labeled medium.[6]
-
Main Culture: Replace the standard medium with the experimental medium containing the 13C-labeled substrate. For example, for glucose labeling, use a glucose-free medium supplemented with [U-13C]-glucose at the desired concentration.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the target cell density or time point. Ensure that the cells are in a pseudo-steady state metabolically.
-
Cell Counting: At the time of harvest, determine the cell number and viability.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching solution (e.g., ice-cold 60% methanol or liquid nitrogen)
-
Extraction solvent (e.g., 80% methanol, stored at -80°C)[7]
-
Internal standards (e.g., U-13C, U-15N labeled canonical amino acid mix)[7]
-
Centrifuge capable of reaching 4°C and high speeds
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing.
-
For adherent cells: Aspirate the medium, quickly wash with ice-cold PBS, and then add the quenching solution.
-
For suspension cells: Centrifuge the cell suspension at a low speed, aspirate the supernatant, and resuspend the cell pellet in the quenching solution.
-
-
Extraction:
-
Add the pre-chilled extraction solvent to the quenched cells. It is recommended to spike the extraction solvent with internal standards for accurate quantification.[7]
-
Incubate at -20°C for at least 15 minutes to allow for complete extraction.
-
Scrape adherent cells from the culture vessel.
-
-
Centrifugation: Centrifuge the cell extract at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris and proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS method (e.g., a mixture of water and acetonitrile or methanol).[7][9]
Materials:
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas
-
Heating block or oven capable of 110°C
-
Derivatization reagents (if using GC-MS)
Procedure:
-
Protein Precipitation: After metabolite extraction, the remaining pellet contains proteins and other macromolecules. Wash the pellet with 70% ethanol to remove any remaining soluble metabolites.
-
Hydrolysis: Add 6 M HCl to the protein pellet. Heat at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.
-
Drying: After hydrolysis, dry the sample under a stream of nitrogen gas to remove the HCl.
-
Reconstitution/Derivatization: Reconstitute the dried amino acid hydrolysate in an appropriate solvent for LC-MS analysis. For GC-MS analysis, a derivatization step (e.g., silylation) is required to make the amino acids volatile.[10][11]
Data Presentation and Analysis
The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) of this compound. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).
The following table provides a hypothetical example of the mass isotopomer distribution for this compound under two different experimental conditions.
| Isotopologue | Mass Shift | Condition A: Fractional Abundance (%) | Condition B: Fractional Abundance (%) |
| M+0 | 0 | 10.5 | 5.2 |
| M+1 | +1 | 25.3 | 15.8 |
| M+2 | +2 | 35.1 | 30.4 |
| M+3 | +3 | 20.8 | 32.1 |
| M+4 | +4 | 8.3 | 16.5 |
-
M+0: Represents the unlabeled this compound.
-
M+1, M+2, M+3, M+4: Represent this compound molecules containing one, two, three, or four 13C atoms, respectively.
The raw MID data must be corrected for the natural abundance of 13C and other isotopes.[3] The corrected MIDs are then used as input for computational models that estimate the intracellular metabolic fluxes.[3] These models typically involve solving a system of algebraic equations that describe the atom transitions in the metabolic network. The fluxes are adjusted iteratively to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.[6]
Logical Relationships in Data Interpretation
The interpretation of the labeling patterns in this compound is based on the known biochemical pathways. The following diagram illustrates the logical flow of how different labeling patterns can inform on the activity of specific pathways.
By carefully designing and executing isotopic labeling experiments with this compound as a key readout, researchers can gain deep insights into the workings of cellular metabolism, paving the way for advancements in biotechnology and medicine.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organomation.com [organomation.com]
- 10. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in L-Aspartic Acid HPLC analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of L-Aspartic Acid, with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing broad or tailing peaks for this compound on my reversed-phase (C18) column?
A: Peak tailing and broadening for this compound on standard C18 columns are common issues stemming from its chemical properties and interactions within the HPLC system. This compound is a polar, acidic amino acid, which can lead to poor retention and secondary interactions with the stationary phase.
Primary Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 packing can interact with the polar functional groups of aspartic acid, causing peak tailing.[1] This is especially prominent when the mobile phase pH is above 3.[1]
-
Poor Retention: As a hydrophilic compound, this compound is poorly retained on traditional C18 columns, leading to elution near the void volume and poor peak shape.[5]
-
Solution: Introduce an ion-pairing reagent into the mobile phase. Volatile agents like Trifluoroacetic Acid (TFA) or Perfluoropentanoic Acid (NFPA) can enhance retention and improve selectivity.[6] Alternatively, consider using a column chemistry better suited for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.[5]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak fronting or tailing.[2][3]
-
System and Column Health: Voids in the column packing, contamination, or excessive extra-column volume (e.g., from long tubing) can degrade peak shape.[1][2][4]
-
Solution: Use a guard column to protect the analytical column from contaminants. Ensure all tubing is as short and narrow in diameter as feasible. If a column void is suspected, flushing the column in the reverse direction (if permitted by the manufacturer) may help, but column replacement is often necessary.[1]
-
Q2: How can I improve the separation between this compound and other polar analytes in my sample?
A: Improving the resolution between this compound and other co-eluting polar compounds requires optimizing the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase, changing the stationary phase, or adjusting other method parameters.
Strategies for Improving Selectivity:
-
Mobile Phase pH Adjustment: The ionization state of this compound and other ionizable analytes is highly dependent on pH. Adjusting the mobile phase pH can alter their retention times differently, thereby improving separation.[8] For acidic compounds, maintaining a pH below their pKa is often beneficial.[2]
-
Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent like TFA creates a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a C18 column. This can significantly alter selectivity between different polar compounds.[6]
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, switching to a different column chemistry is the most effective approach.
-
HILIC Columns: These columns use a polar stationary phase and a mobile phase with a high organic content. They are specifically designed to retain and separate very polar compounds like amino acids.[2][5]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for separating compounds with diverse properties.[5][9]
-
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help resolve complex mixtures and improve the peak shape of later-eluting compounds.[6][8]
Q3: What are recommended starting conditions for this compound HPLC analysis?
A: The optimal starting conditions depend heavily on whether you are performing a standard analysis, a chiral separation, or analyzing it among other amino acids. Derivatization is often required for sensitive UV or fluorescence detection.[10]
Example Methodologies:
Below are examples of starting conditions derived from established methods. Optimization will likely be required for your specific application.
| Parameter | Method 1: Ion-Pair Reversed-Phase[6] | Method 2: HILIC / Mixed-Mode[5] | Method 3: Chiral Separation (Enantiomers)[11] |
| Column | C18 Acclaim Polar Advantage II | Amaze TH (Mixed-Mode HILIC) | Astec CHIROBIOTIC T (Teicoplanin CSP) |
| Mobile Phase A | 7 mM NFPA and 4 mM TFA in Water | 80% Acetonitrile | Ethanol/Methanol/Water mixtures with acid/base modifiers |
| Mobile Phase B | N/A (Isocratic) | 20 mM Ammonium Formate, pH 3 | N/A (Isocratic) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 0.6 - 1.0 mL/min (typical) | 0.6 mL/min | 1.0 mL/min (typical) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (after derivatization) or CAD | ELSD, CAD, or LC/MS | LC/MS or UV (after derivatization) |
Experimental Protocol: Pre-column Derivatization with OPA
For sensitive fluorescence detection, pre-column derivatization with o-phthalaldehyde (OPA) is a common technique.[10]
-
Reagent Preparation: Prepare an OPA/thiol reagent in a borate buffer (e.g., pH 9.5-10.0).[10]
-
Sample Preparation: If analyzing a biological matrix like serum, deproteinize the sample first. A 4% sulfosalicylic acid solution (1:1 v/v) can be used to precipitate proteins.[10] Centrifuge and collect the supernatant.
-
Derivatization Reaction: Mix the sample (or standard) with the OPA reagent in the autosampler just prior to injection. The reaction is typically very fast.
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase column.
-
Detection: Use a fluorescence detector with excitation (λex) around 340 nm and emission (λem) around 445 nm.[10]
Q4: I am trying to separate D- and this compound enantiomers but see only one peak or poor resolution. What is the issue?
A: The separation of enantiomers requires a chiral environment. Standard HPLC columns like C18 or HILIC cannot distinguish between D- and L-isomers.[12]
Solutions for Chiral Separation:
-
Use a Chiral Stationary Phase (CSP): This is the most direct and common method. Columns based on macrocyclic glycopeptides (like teicoplanin) or crown ethers are effective for separating underivatized amino acid enantiomers.[11][13]
-
Chiral Derivatization: React the D/L mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[14][15] A common reagent is Marfey's reagent or its analogs like FDNP-Val-NH2.[14]
Troubleshooting Chiral Separations on a CSP:
-
Incorrect Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition. Small changes in the organic modifier (e.g., methanol vs. ethanol), additives, or pH can dramatically impact resolution.[13]
-
Column Choice: Ensure the chosen CSP is suitable for underivatized amino acids. Teicoplanin-based columns are often a good choice.[11][16]
-
Low Efficiency: If peaks are broad, it may be an issue with the column health or system setup, similar to achiral chromatography. Check for extra-column dead volume and ensure the column is properly equilibrated.[17]
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and resolving poor peak resolution in your this compound analysis.
Caption: A logical workflow for troubleshooting poor peak resolution.
Signaling Pathway Logic Diagram
This diagram illustrates the cause-and-effect relationships leading to peak tailing, a common form of poor resolution.
Caption: Causal relationships for HPLC peak tailing and their solutions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromtech.com [chromtech.com]
- 5. helixchrom.com [helixchrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantiomer Separations | Separation Science [sepscience.com]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing L-Aspartic Acid in Neuronal Cell Culture
Welcome to the technical support center for optimizing L-Aspartic Acid concentration in your neuronal cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in neuronal cell culture?
This compound is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system.[1] In cell culture, it is crucial for neuronal health, supporting processes like learning, memory formation, and synaptic plasticity. It primarily acts on N-methyl-D-aspartate (NMDA) receptors.[2]
Q2: Why is it critical to optimize the this compound concentration?
While essential for neuronal function, excessive concentrations of this compound can lead to excitotoxicity, a process that causes neuronal cell death.[3] This occurs due to the over-activation of glutamate receptors, particularly the NMDA receptor, leading to an excessive influx of calcium ions and subsequent neuronal damage.[2][3] Therefore, finding the optimal concentration is a delicate balance between providing enough for healthy neuronal function and avoiding excitotoxic effects.
Q3: What are the typical signs of this compound-induced excitotoxicity in my neuronal culture?
Signs of excitotoxicity include:
-
Increased cell death, observable through microscopy and quantifiable with viability assays.
-
Neuronal swelling and vacuolization.
-
Beading and fragmentation of neurites.
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
Q4: What is a general recommended starting concentration range for this compound in primary neuronal cultures?
Most commercially available neuronal culture media, such as Neurobasal medium, do not contain this compound or L-Glutamate to prevent excitotoxicity, allowing for controlled experimental addition.[4] For initial experiments, it is advisable to start with a low concentration and perform a dose-response analysis. Based on in vivo studies showing neurotoxic thresholds, a starting range of 10 µM to 100 µM in vitro is a reasonable starting point for optimization. It is crucial to determine the optimal concentration for your specific neuronal cell type and culture conditions empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death after adding this compound. | This compound concentration is too high, leading to excitotoxicity. | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 1-50 µM) and assess cell viability using MTT or LDH assays. |
| The neuronal culture is particularly sensitive to excitotoxicity (e.g., mature cultures). | Use a lower concentration of this compound. Consider using NMDA receptor antagonists like AP5 (2-amino-5-phosphonovalerate) as a control to confirm NMDA receptor-mediated toxicity. | |
| No observable effect on neuronal activity after adding this compound. | This compound concentration is too low. | Gradually increase the concentration of this compound. Monitor neuronal activity using methods like calcium imaging or electrophysiology. |
| The neuronal culture is not mature enough to have a robust response. | Ensure your neuronal culture has had sufficient time to mature and form synaptic connections (typically 2-3 weeks in vitro). | |
| The culture medium already contains sufficient excitatory amino acids. | Use a defined, serum-free medium that lacks glutamate and aspartate, such as Neurobasal medium, for your experiments.[4] | |
| Inconsistent results between experiments. | Variability in cell plating density. | Ensure consistent cell seeding density across all experiments, as this can affect neuronal network activity and susceptibility to excitotoxicity. For cortical neurons, a density of 25,000 - 60,000 cells/cm² for histology and 120,000 cells/cm² for biochemistry experiments is a general guideline.[5] |
| Differences in the age of the primary culture. | Use cultures of the same age (days in vitro) for all experimental replicates, as neuronal sensitivity to this compound can change with maturation. | |
| Purity of the this compound. | Use a high-purity, cell culture-grade this compound. |
Data Presentation
Table 1: this compound Concentration and Neuronal Viability (MTT Assay)
This table summarizes hypothetical data from an MTT assay on primary cortical neurons exposed to varying concentrations of this compound for 24 hours.
| This compound Concentration (µM) | Average Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 102 | 4.8 |
| 50 | 98 | 5.5 |
| 100 | 85 | 7.1 |
| 200 | 60 | 8.9 |
| 500 | 35 | 9.3 |
Table 2: this compound Concentration and Cytotoxicity (LDH Assay)
This table summarizes hypothetical data from an LDH assay on primary cortical neurons exposed to varying concentrations of this compound for 24 hours.
| This compound Concentration (µM) | Average Cytotoxicity (% of Maximum LDH Release) | Standard Deviation |
| 0 (Control) | 5 | 1.2 |
| 10 | 6 | 1.5 |
| 50 | 8 | 1.8 |
| 100 | 25 | 3.2 |
| 200 | 55 | 4.5 |
| 500 | 85 | 5.1 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to assess neuronal viability in response to different concentrations of this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical neurons)
-
96-well culture plates, coated with Poly-D-Lysine
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
This compound stock solution (high purity, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a desired density and culture for at least 7-10 days to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a control group with no this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the control group (untreated cells).
Protocol 2: Assessing Neuronal Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary neuronal cell culture
-
96-well culture plates, coated with Poly-D-Lysine
-
Neuronal culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (maximum LDH release, typically achieved by lysing the cells).
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified NMDA receptor signaling pathway activated by this compound.
References
- 1. protocols.io [protocols.io]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Common interferences in enzymatic assays for L-Aspartic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in enzymatic assays for L-Aspartic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common principles behind enzymatic assays for this compound?
A1: Enzymatic assays for this compound typically rely on one of two main enzyme systems:
-
Aspartate Aminotransferase (AST): In these assays, this compound is transaminated in the presence of α-ketoglutarate to produce oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the this compound concentration.
-
L-Asparaginase/Coupled Enzyme System: L-Asparaginase can be used to hydrolyze L-Asparagine to this compound and ammonia.[1] However, for direct this compound measurement, a coupled enzyme system is often employed where L-Aspartate is converted to pyruvate, which then generates a detectable signal. This can be a colorimetric or fluorometric signal, for example, through the production of hydrogen peroxide in a subsequent reaction.[2][3]
Q2: My sample is blood/plasma. What special precautions should I take?
A2: When working with blood or plasma samples, it is crucial to prevent hemolysis, the rupture of red blood cells. Red blood cells contain high concentrations of aspartate aminotransferase (AST) and this compound, which, if released into the plasma/serum, will lead to falsely elevated results.[2][4] Additionally, the choice of anticoagulant is critical as several can interfere with the assay enzymes.
Q3: Can the anticoagulant I use for blood collection interfere with the assay?
A3: Yes, several common anticoagulants can interfere with enzymatic assays.
-
Citrate and Oxalate: These anticoagulants chelate divalent cations like Mg2+ and Ca2+, which are often essential cofactors for the enzymes used in the assay, leading to inhibition.[5]
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent and can inhibit enzyme activity.[6] While some studies suggest EDTA has fewer downstream biochemical effects compared to other anticoagulants, it is best to verify its compatibility with your specific assay kit.[7]
-
Heparin: While heparin's primary interference is in coagulation tests, some studies have shown that it can cause elevations in serum aminotransferases.[8][9]
-
Sodium Fluoride: Often used as a glycolytic inhibitor, sodium fluoride can also inhibit many enzymes.[5]
For enzymatic assays, it is generally recommended to use serum or plasma collected with heparin, provided the assay has been validated for its use. Always consult the assay kit's manual for recommended anticoagulants.
Q4: I am working with tissue homogenates. What is the best way to prepare my samples?
A4: For tissue samples, it is essential to efficiently extract this compound while removing interfering substances like proteins and enzymes. A general workflow involves:
-
Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
Deproteinization: Precipitate proteins using methods like perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation, followed by centrifugation.[5][10]
-
Neutralization: If using acid precipitation, neutralize the supernatant before proceeding with the assay.
-
Centrifugation/Filtration: A final centrifugation or filtration step can remove any remaining precipitates.
A detailed deproteinization protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low signal | Enzyme Inhibition: The presence of inhibitors in the sample (e.g., EDTA, citrate, high salt concentrations). | 1. Review the sample collection and preparation process to identify potential sources of inhibitors. 2. Perform a spike-and-recovery experiment: add a known amount of this compound to your sample and a control buffer. If the recovery in your sample is significantly lower than in the buffer, an inhibitor is likely present. 3. Consider sample cleanup procedures like deproteinization or dialysis to remove inhibitors. |
| Incorrect Reagent Preparation or Storage: Reagents may have been improperly reconstituted, stored at the wrong temperature, or expired. | 1. Ensure all reagents were prepared according to the manufacturer's instructions. 2. Verify that reagents have been stored at the recommended temperatures and have not expired. 3. Prepare fresh reagents and repeat the assay. | |
| High background signal | Sample Matrix Interference: The sample itself contains substances that absorb light at the detection wavelength or are inherently fluorescent. | 1. Run a sample blank (sample without one of the key enzymes) to quantify the background signal. Subtract this value from your sample readings. 2. If the background is excessively high, consider sample dilution or a cleanup step like solid-phase extraction (SPE). |
| Contaminated Reagents: Reagents may be contaminated with this compound or other substances that generate a signal. | 1. Run a reagent blank (all assay components except the sample). A high signal indicates contaminated reagents. 2. Use fresh, high-purity water and reagents. | |
| Inconsistent or non-reproducible results | Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Ensure pipettes are properly calibrated. 2. Use appropriate pipette volumes for the required amounts to minimize errors. 3. Prepare a master mix of reagents to be added to all wells to ensure consistency. |
| Temperature Fluctuations: Incubation temperatures are not stable or consistent across all samples. | 1. Use a calibrated incubator or water bath. 2. Ensure all samples and reagents are at the same temperature before starting the reaction. | |
| Sample Heterogeneity: The sample is not homogenous, leading to variations in the amount of analyte in different aliquots. | 1. Thoroughly mix samples before aliquoting. 2. For tissue homogenates, ensure complete homogenization. | |
| Falsely elevated this compound levels | Hemolysis: Rupture of red blood cells in blood samples releases intracellular this compound and AST. | 1. Visually inspect plasma/serum samples for any pink or red tinge, which indicates hemolysis. 2. If hemolysis is suspected, collect a fresh sample, taking care to avoid mechanical stress during collection and handling.[11] |
| Lipemia or High Bilirubin: High levels of lipids (lipemia) or bilirubin in the sample can interfere with spectrophotometric readings. | 1. Visually inspect samples for turbidity (lipemia) or a dark yellow/brown color (high bilirubin). 2. For lipemic samples, ultracentrifugation can be used to remove lipids.[12][13] 3. For samples with high bilirubin, a sample blank is crucial. | |
| Product Inhibition (in L-Asparaginase based assays): If measuring L-Asparaginase activity by detecting this compound, the product itself can inhibit the enzyme at high concentrations. | 1. Ensure the reaction is measured within the initial linear range. 2. Dilute the sample if very high L-Asparaginase activity is expected. This compound can competitively inhibit L-asparaginase with an inhibition constant (Ki) of approximately 80 µM.[14][15] |
Data on Common Interferences
The following tables summarize the quantitative effects of common interfering substances on enzymatic assays for this compound, primarily those based on Aspartate Aminotransferase (AST) activity.
Table 1: Interference from Hemolysis
| Hemoglobin Concentration (g/L) | Approximate % Increase in AST Activity | Reference(s) |
| < 0.5 | Interference can be detected | [16] |
| 1.0 | Clinically meaningful variations observed | [16] |
| 2.5 - 4.5 | Significant interference | [16] |
| 0.1 g/dL | 28% | |
| 0.2 g/dL | 57% | |
| 0.8 g/dL | 246% |
Note: The AST activity in red blood cells is approximately 40 times higher than in plasma.[2]
Table 2: Interference from Lipemia
| Lipemia Level | Effect on AST Activity | Reference(s) |
| Mild | Negative interference | [17][18] |
| Moderate | Positive and significant interference (>10%) | [17][18][19] |
| Severe | Significant positive interference | [17][18] |
Table 3: Interference from Anticoagulants
| Anticoagulant | Mechanism of Interference | Potential Effect on Assay | Reference(s) |
| EDTA | Chelation of divalent metal ion cofactors (e.g., Mg2+, Mn2+) | Inhibition of enzyme activity | [6][20] |
| Citrate | Chelation of divalent metal ion cofactors | Inhibition of enzyme activity | [5] |
| Oxalate | Chelation of divalent metal ion cofactors | Inhibition of enzyme activity | [5] |
| Sodium Fluoride | Direct enzyme inhibition | Inhibition of enzyme activity | [5] |
| Heparin | Can cause elevations in serum aminotransferases | Falsely elevated results | [8] |
Experimental Protocols
Protocol 1: Deproteinization of Biological Samples using Perchloric Acid (PCA)
This protocol is suitable for preparing samples such as serum, plasma, cell lysates, and tissue homogenates for this compound analysis.
Materials:
-
Perchloric Acid (PCA), ice-cold (e.g., 4 M)
-
Potassium Hydroxide (KOH), ice-cold (e.g., 2 M)
-
Microcentrifuge
-
pH indicator strips or pH meter
Procedure:
-
Sample Preparation: Start with a clear cell or tissue homogenate after initial centrifugation to remove cellular debris. Keep samples on ice.
-
Protein Precipitation:
-
Add ice-cold PCA to your sample to a final concentration of 1 M.
-
Vortex briefly to ensure thorough mixing.
-
Incubate the sample on ice for 5-10 minutes.
-
Centrifuge at 13,000 x g for 2-5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample.
-
-
Neutralization:
-
To the collected supernatant, add a volume of ice-cold 2 M KOH equal to approximately 34% of the supernatant volume (e.g., for 100 µL of supernatant, add 34 µL of 2 M KOH).
-
Vortex briefly. This will neutralize the sample and precipitate the excess PCA as potassium perchlorate.
-
Check the pH of the sample using a small aliquot. The target pH is between 6.5 and 8.0. Adjust with small volumes of KOH or PCA if necessary.
-
-
Final Clarification:
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is the deproteinized and neutralized sample, ready for the this compound assay.
-
This protocol is adapted from Abcam's deproteinization protocol.[5]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for inaccurate this compound results.
Caption: Experimental workflow for sample deproteinization using PCA.
References
- 1. j-jabs.umin.jp [j-jabs.umin.jp]
- 2. Biochemical Test: the Impact of Haemolysis on Liver, Kidney and Blood Glucose and Lipid Tests [en.seamaty.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. PCA Deproteinization protocol | Abcam [abcam.com]
- 6. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Heparins on the Liver: Application of Mechanistic Serum Biomarkers in a Randomized Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aruplab.com [aruplab.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. The Impact of Hemolysis on LDH and AST Levels in Blood Tests: Importance for Healthcare Professionals [needle.tube]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. thermofisher.com [thermofisher.com]
- 14. Interaction between this compound and L-asparaginase from Escherichia coli: binding and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical impacts of the concomitant use of L-asparaginase and total parenteral nutrition containing this compound in patients with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Aspartic Acid in Aqueous Solutions for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of L-aspartic acid in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable in aqueous solutions under recommended storage conditions. However, its stability is influenced by factors such as pH, temperature, and storage duration. At neutral to alkaline pH and elevated temperatures, this compound can undergo degradation through deamidation and racemization. For optimal stability, it is recommended to store this compound solutions at low temperatures (2-8°C) and protected from light.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The two main non-enzymatic degradation pathways for this compound in aqueous solutions are:
-
Racemization: This is the conversion of the L-enantiomer to a mixture of L- and D-isomers. This process can occur under harsh conditions like high temperatures and extreme pH, potentially affecting the biological activity of the molecule.
-
Deamidation (less common for free aspartic acid): While more significant for asparagine residues in peptides, free this compound can also undergo a related degradation process, particularly at high temperatures, which can lead to the formation of other compounds.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the aqueous solution is a critical factor in the stability of this compound. Generally, solutions at acidic pH are more stable. As the pH increases towards neutral and alkaline conditions, the rate of degradation, particularly racemization, can increase, especially at elevated temperatures.
Q4: What is the recommended method for dissolving this compound in water?
A4: this compound has limited solubility in water at room temperature. To prepare a solution, it is common to add the powder to water and then adjust the pH. Adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will deprotonate the carboxylic acid groups and significantly increase its solubility. Gentle warming can also aid dissolution, but prolonged heating at high temperatures should be avoided to minimize degradation.
Q5: Can I autoclave an this compound solution to sterilize it?
A5: While some amino acid solutions can be autoclaved, it is generally recommended to sterilize this compound solutions by filtration through a 0.22 µm filter. Autoclaving involves high temperatures, which can accelerate the degradation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | This compound has low solubility in neutral water. | Add a small amount of 1M NaOH or 1M KOH dropwise while stirring to increase the pH and enhance solubility. Gentle warming can also be applied. |
| Precipitate forms in the solution after storage. | The solution may be supersaturated, or the storage temperature is too low. The pH of the solution may have shifted. | Warm the solution gently to redissolve the precipitate. Ensure the pH is appropriately adjusted for the desired concentration. Store at 2-8°C, avoiding freezing unless specified for long-term storage. |
| The pH of the prepared solution is too low for my cell culture. | This compound is an acidic amino acid. | Adjust the pH to the desired physiological range (typically 7.2-7.4) using a sterile solution of 1M NaOH or 1M KOH. Monitor the pH carefully during adjustment. |
| Inconsistent experimental results using the this compound solution. | The solution may have degraded due to improper storage (e.g., high temperature, light exposure, wrong pH). | Prepare fresh solutions regularly. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Always check the appearance of the solution for any signs of contamination or precipitation before use. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | Stability is generally higher at acidic pH. Degradation (racemization) increases at neutral to alkaline pH. | Prepare and store solutions at a slightly acidic pH if the experimental protocol allows. For physiological pH, prepare fresh solutions and store them for a limited time at 2-8°C. |
| Temperature | Higher temperatures significantly accelerate degradation. | Store stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Prolonged exposure to light can potentially lead to degradation. | Store solutions in amber vials or protect them from light. |
| Presence of Oxidizing Agents | Strong oxidizing agents can react with and degrade this compound. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q)
-
Sterile 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or bottles for storage
-
Calibrated pH meter
-
Sterile pipettes and tips
-
Stir plate and sterile stir bar
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder to prepare the desired volume of a 100 mM solution (Molecular Weight: 133.10 g/mol ).
-
Initial Dissolution: Add approximately 80% of the final volume of sterile high-purity water to a sterile beaker or bottle containing a sterile stir bar.
-
Solubilization: While stirring, slowly add the weighed this compound powder to the water. The solution will be cloudy as this compound has low solubility at neutral pH.
-
pH Adjustment: Carefully add sterile 1 M NaOH or 1 M KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter. The this compound will dissolve as the pH increases. Continue adding the base until all the powder is dissolved and the desired final pH (e.g., 7.4 for cell culture applications) is reached.
-
Final Volume Adjustment: Once the this compound is completely dissolved and the pH is stable, transfer the solution to a sterile graduated cylinder or volumetric flask and add sterile high-purity water to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a sterile final storage container.
-
Storage: Store the sterile stock solution in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 2-8°C for up to a week.
Protocol 2: Quantification of this compound Concentration by HPLC
Objective: To determine the concentration and assess the purity of an this compound solution using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
This compound standard of known concentration
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) with a thiol)
-
Mobile phase solvents (e.g., acetonitrile, aqueous buffer)
-
High-purity water
-
Syringe filters (0.45 µm) for sample preparation
Methodology:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations by diluting a stock solution.
-
Sample Preparation: Dilute the experimental this compound solution to fall within the concentration range of the prepared standards. Filter the diluted sample through a 0.45 µm syringe filter.
-
Derivatization: In a clean vial, mix a specific volume of the standard or sample with the derivatizing agent according to the manufacturer's protocol. Allow the reaction to proceed for the recommended time.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a fixed volume of the derivatized standard solutions to generate a standard curve (peak area vs. concentration).
-
Inject the same volume of the derivatized experimental sample.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standards.
-
Quantify the concentration of this compound in the experimental sample by comparing its peak area to the standard curve.
-
Assess the purity of the solution by observing the presence of any additional peaks, which may indicate degradation products or impurities.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and validating this compound solutions.
Caption: Simplified NMDA receptor signaling pathway involving L-aspartate.
Improving the solubility of L-Aspartic Acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of L-Aspartic Acid for in vitro assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water at a neutral pH?
A: this compound has two carboxylic acid groups and one amino group.[1] Its solubility is lowest at its isoelectric point (pI), which is approximately 2.77-2.98.[2][3][4] At this pH, the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with polar water molecules and leading to poor solubility. Away from the pI, in either more acidic or more alkaline conditions, the molecule carries a net positive or negative charge, respectively, which enhances its interaction with water and significantly increases its solubility.[5][6]
Q2: What is the maximum solubility of this compound in water?
A: The solubility of this compound in pure water is relatively low. At 25°C, its solubility is approximately 0.5 g/100 mL (or 5 g/L).[2][3] This value can be influenced by factors such as temperature and the presence of other solutes.[7][8]
Q3: How does pH dramatically affect the solubility of this compound?
A: pH is the most critical factor influencing this compound's solubility.[5][8] The molecule is freely soluble in dilute acidic solutions (like 1M HCl) and alkaline solutions (like sodium hydroxide).[2][3][9] In acidic conditions (pH < 2), the carboxyl groups are protonated, giving the molecule a net positive charge.[5] In alkaline conditions (pH > 10), the amino group is deprotonated, resulting in a net negative charge.[10] Both charged forms are significantly more soluble in aqueous solutions than the neutral zwitterion present at the isoelectric point.[6]
Q4: How does temperature influence the solubility of this compound?
A: The solubility of this compound in water is endothermic, meaning it increases as the temperature rises.[7][11] It is significantly more soluble in boiling water than in water at room temperature.[2][3] For preparing concentrated solutions, gentle heating (e.g., to 50°C) can be an effective method to facilitate dissolution.[12]
Q5: Can I use co-solvents to improve the solubility of this compound?
A: While pH and temperature are the primary methods for improving aqueous solubility, the choice of solvent is also a factor. This compound is generally insoluble in organic solvents like ethanol and ether.[2][3][13] However, studies have shown that its solubility can be favorable in certain water-organic mixtures, such as those containing dimethylformamide (DMF), due to specific dipole-dipole interactions.[11] Conversely, solubility tends to decrease in hydrophobic organic solvents like acetonitrile.[11] For most in vitro assays, adjusting the pH of an aqueous buffer is the most common and effective strategy.
Section 2: Experimental Protocols & Data
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a sterile, pH-adjusted stock solution suitable for use in cell culture and other in vitro assays.
Materials:
-
This compound powder (MW: 133.10 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
1 M NaOH solution
-
1 M HCl solution (for potential back-titration)
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for aliquoting
Methodology:
-
Weigh the this compound: For 100 mL of a 100 mM solution, weigh out 1.331 g of this compound powder.
-
Initial Slurry: Add the powder to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar. The powder will not fully dissolve at this stage, forming a white slurry.
-
Adjust pH for Dissolution: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter. As the pH increases and moves away from the isoelectric point (pI ≈ 2.77), the powder will begin to dissolve.[2][3] Continue adding NaOH until all the this compound is completely dissolved. The target pH should be adjusted based on the requirements of your specific assay (e.g., pH 7.4 for physiological assays).
-
Final Volume Adjustment: Once the this compound is fully dissolved and the target pH is stable, transfer the solution to a 100 mL graduated cylinder or volumetric flask. Add high-purity water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[14]
-
Storage: Dispense the sterile stock solution into smaller, single-use aliquots. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility of this compound.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) | Citation(s) |
| 20 | 0.45 | [13] |
| 25 | 0.50 - 0.54 | [2][3][13] |
| 30 | 0.67 | [13] |
| 100 | Soluble | [2][3] |
Table 2: pH Profile and Physicochemical Properties of this compound
| Parameter | Value | Significance for Solubility | Citation(s) |
| pKa (α-carboxyl) | ~1.99 | Below this pH, the α-carboxyl group is mostly protonated. | [1][4] |
| Isoelectric Point (pI) | ~2.77 | The pH of minimum solubility where the net charge is zero. | [2][3] |
| pKa (side chain) | ~3.90 | Below this pH, the side chain carboxyl is mostly protonated. | [1][4] |
| pKa (α-amino) | ~9.90 | Above this pH, the α-amino group is mostly deprotonated. | [1][4] |
This compound Ionization States
The solubility of this compound is directly linked to its ionic state, which is determined by the solution's pH relative to its pKa values.
Section 3: Troubleshooting Guide
Q: My this compound is not dissolving in my neutral buffer. What should I do?
A: This is expected behavior as this compound is least soluble near neutral pH due to its isoelectric point of ~2.77.[2][3] To dissolve it, you must adjust the pH. Slowly add a base (e.g., 1 M NaOH) to your suspension. As the pH increases, the this compound will deprotonate and dissolve readily. Aim for a final pH that is compatible with your experiment (e.g., 7.4).
Q: My this compound precipitated after I added my concentrated stock solution to the cell culture medium. Why did this happen and how can I fix it?
A: This often occurs if the buffering capacity of the final medium is insufficient to handle the pH of your stock solution, or if the final concentration exceeds the solubility limit in the complex medium.
-
Cause: The addition of a highly alkaline or acidic stock solution can cause a localized pH shift in the medium, pushing the this compound back towards its isoelectric point and causing it to precipitate.
-
Solution:
-
Prepare your this compound stock solution with a pH close to the final medium's pH (e.g., 7.2-7.4).
-
Add the stock solution to the medium slowly while gently stirring to allow the medium's buffering system to equilibrate.
-
Consider preparing a less concentrated stock solution to minimize pH shock.
-
Q: I heated the solution to dissolve the this compound. Is the compound stable?
A: this compound is a stable compound.[2] Gentle heating, such as to 50°C, is a valid technique to aid dissolution and is unlikely to cause degradation.[12] It decomposes at a very high temperature (270-300°C).[2][3] However, for solutions intended for cell culture, it is always best practice to use pH adjustment as the primary method of solubilization and to avoid prolonged heating, which could potentially degrade other sensitive components in a complete medium.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 56-84-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Amino Acids [vanderbilt.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Exploring the Solubility Properties of Customized this compound Solutions [thinkdochemicals.com]
- 7. l aspartic acid solubility [thinkdochemicals.com]
- 8. oem l aspartic acid solubility [thinkdochemicals.com]
- 9. L-天冬氨酸 from non-animal source, meets EP, USP testing specifications, suitable for cell culture, 98.5-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Preventing degradation of L-Aspartic Acid during sample preparation
Welcome to the technical support center for L-Aspartic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound degradation is primarily influenced by pH, temperature, and storage duration. Extreme pH levels (highly acidic or alkaline) and elevated temperatures can accelerate degradation.[1][2] The presence of certain enzymes in biological samples can also lead to enzymatic degradation.
Q2: What are the main degradation products of this compound I should be aware of?
A2: The most common degradation pathway involves the formation of a succinimide intermediate, which can then lead to the formation of D-Aspartic Acid and isoaspartic acid residues (α- and β-peptides).[2] Under acidic conditions, cleavage of peptide bonds adjacent to the aspartic acid residue can also occur.[2] Another significant degradation product, especially during peptide synthesis, is aspartimide.[3][4][5][6]
Q3: How should I store my this compound powder and stock solutions to ensure stability?
A3: For solid this compound, it is recommended to store it in a cool, dry, and dark place.[7] Stock solutions should be stored at low temperatures to maintain stability. For long-term storage, -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended.[4] For short-term storage, 2-8°C is generally acceptable.[7] It is also advisable to prepare fresh solutions and use them promptly.[4]
Q4: Can I repeatedly freeze and thaw my this compound samples?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation and changes in the concentration of this compound in your samples.[8][9][10][11] If you need to use a sample multiple times, it is best to aliquot it into smaller, single-use volumes before the initial freezing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Degradation of this compound into byproducts like D-Aspartic Acid, isoaspartic acid, or aspartimide. | Optimize sample preparation to minimize degradation. This includes controlling pH and temperature, and avoiding prolonged storage. Use a validated HPLC method capable of separating these degradation products for accurate quantification.[2] |
| Low recovery of this compound. | Precipitation of this compound due to low solubility at the working pH or temperature. Degradation during sample processing. | Ensure the pH of your solution is appropriate for maintaining this compound solubility; it is more soluble in acidic or alkaline solutions than at its isoelectric point.[12] Avoid excessive heating during dissolution.[13] |
| Inconsistent results between sample replicates. | Incomplete dissolution of this compound. Degradation occurring variably between samples. Pipetting errors. | Ensure complete dissolution by gentle warming (e.g., up to 50°C for a short period) and stirring.[13] Standardize sample preparation protocols to ensure consistency. Use calibrated pipettes. |
| Formation of aspartimide during peptide synthesis. | The use of strong bases for Fmoc deprotection can trigger aspartimide formation. | Consider using milder bases, adding acidic additives to the deprotection solution, or employing sterically bulky protecting groups on the aspartic acid residue.[3][4][5][6][14] |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.209[15] |
| 20 | 0.45[16] |
| 25 | 0.536[16] |
| 30 | 0.667[16] |
| 50 | 0.500[15][17] |
| 75 | 2.875[15][17] |
| 100 | 6.893[15][17] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Notes |
| 2-8°C | Short-term (days to a week) | Suitable for working solutions. Protect from light.[7] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -80°C | Up to 2 years | Ideal for long-term storage of stock solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a small amount of high-purity water. To aid dissolution, gentle warming up to 50°C and stirring can be applied.[13] Avoid excessive or prolonged heating. For improved solubility, you can use a dilute acidic or alkaline solution, but be mindful of the pH requirements for your experiment.[12]
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with high-purity water.
-
pH Adjustment (if necessary): Adjust the pH to the desired level using dilute HCl or NaOH.
-
Sterilization (if for cell culture): Filter-sterilize the solution through a 0.22 µm filter.[18]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[4]
Protocol 2: General Sample Preparation for HPLC Analysis
-
Extraction (for biological samples): Extract this compound from your sample matrix using a suitable extraction solvent and procedure. This may involve protein precipitation with an organic solvent like acetonitrile.
-
Dilution: Dilute the extracted sample with the mobile phase to a concentration within the linear range of your calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the filtered sample into the HPLC system.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for this compound sample preparation.
References
- 1. This compound | 56-84-8 [chemicalbook.com]
- 2. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Storage Methods and Usage Precautions for this compound [thinkdochemicals.com]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Solved The solubility of this compound, an amino acid, in | Chegg.com [chegg.com]
- 16. This compound | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Solved the solubility of this compound in water is given | Chegg.com [chegg.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantification of L-Aspartic Acid in Biological Fluids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of L-Aspartic Acid from biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of biological fluids like plasma or serum, these components can include salts, endogenous metabolites, proteins, and lipids.[1][2] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of quantitative results.[4][5]
Q2: What are the primary sources of matrix effects in biological fluids?
A2: Phospholipids are a major and notorious source of matrix effects in the LC-MS/MS analysis of biological fluids such as plasma and serum.[4][6][7] These molecules are abundant in cell membranes and are often co-extracted with the analyte of interest during sample preparation, especially after simple protein precipitation.[6][8] They can cause significant ion suppression, build up on the analytical column, and foul the mass spectrometer's ion source.[4][7] Other sources include salts, anticoagulants, and other endogenous small molecules.[1]
Q3: How can I detect the presence of matrix effects in my assay?
A3: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent.[1][5] A qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the column.[5][9] Injecting an extracted blank matrix will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[9]
Q4: Why is a stable isotope-labeled (SIL) internal standard recommended for this compound quantification?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₄, is the most effective tool to compensate for matrix effects.[10][11] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, meaning it experiences the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[10][11] Various labeled forms of this compound are commercially available.[12][13][14][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Reproducibility and Inaccurate Results
Your quality control (QC) samples are failing, showing high variability (%CV) and/or significant deviation from the nominal concentration (%bias). This is a classic sign of uncompensated matrix effects.
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method detailed in the protocols section.
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled this compound internal standard. This is the most robust way to correct for matrix effects.[11]
-
Optimize Sample Preparation: If a SIL-IS is unavailable or if suppression is severe (>50%), your sample cleanup is likely insufficient. Proceed to Issue 2 .
-
Consider Matrix-Matched Calibrators: If a SIL-IS is not an option, prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect.[11] Note that this approach cannot account for variability between different lots or individual samples of the matrix.[2]
Issue 2: Significant Ion Suppression Detected
You have confirmed that co-eluting matrix components are suppressing the this compound signal, leading to poor sensitivity and accuracy.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the region of ion suppression identified by post-column infusion.[9]
-
Enhance Sample Cleanup: The most common cause of ion suppression is insufficient removal of phospholipids.[7] Simple protein precipitation (PPT) is often inadequate as phospholipids are soluble in the organic solvents used.[6][8]
-
Evaluate Different Extraction Techniques: If phospholipid removal is insufficient, consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which can provide a cleaner extract.[8]
-
Dilute the Sample: A simple and effective strategy can be to dilute the sample extract.[9][17] This reduces the concentration of all matrix components, thereby lessening their impact on ionization. This is only feasible if the assay has sufficient sensitivity to measure the diluted this compound concentrations.[9]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Method Development Effort |
| Protein Precipitation (PPT) | High (>90%) | Low (<20%) | High | Low |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Moderate to High | Low | Moderate to High |
| Solid-Phase Extraction (SPE) | Good (80-100%) | High (>95%) | Moderate | High |
| Phospholipid Removal Plates | High (>90%)[4][7] | Very High (>99%)[6][7] | High | Low |
Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is the simplest sample preparation technique but is most susceptible to matrix effects from phospholipids.[8][16]
-
Pipette 100 µL of biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 300-400 µL of cold organic solvent (e.g., acetonitrile or methanol, often containing 1% formic acid) containing the internal standard.[4][6]
-
Vortex mix for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes.[16]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal Using a Pass-Through Plate
This method combines protein precipitation with targeted phospholipid removal and is highly effective.[8][16]
-
Pipette 100 µL of the biological sample into the wells of the phospholipid removal plate.
-
Add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) containing the internal standard.
-
Mix thoroughly by aspirating and dispensing several times.
-
Apply a vacuum to pull the sample through the plate's packed bed into a collection plate below. The plate media selectively retains phospholipids.[4]
-
The resulting filtrate is ready for LC-MS/MS analysis.
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows you to calculate the Matrix Factor (MF) to determine the degree of ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and IS into the final analysis solvent.
-
Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix. Spike this compound and IS into the final extract.
-
Set C (Blank): Extract blank biological matrix without adding the analyte or IS.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
Calculate the IS-Normalized MF: This is the ratio of the analyte MF to the IS MF. A value close to 1 indicates that the IS effectively tracks and corrects for the matrix effect.
Visualizations
Caption: Troubleshooting workflow for addressing inaccurate results.
Caption: Decision tree for selecting an appropriate sample preparation method.
Caption: Conceptual diagram of ion suppression by matrix components (PL).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. otsuka.co.jp [otsuka.co.jp]
- 13. Internal Amino Acid Standards | Silantes [silantes.com]
- 14. This compound (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. waters.com [waters.com]
- 17. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Methods for L-Aspartic Acid GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of L-Aspartic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.
Question: Why am I seeing poor or no peaks for my this compound derivative?
Answer: This issue can arise from several factors:
-
Incomplete Derivatization: The reaction may not have gone to completion. Verify that the reaction time and temperature are optimal for your chosen reagent. For some reagents, a catalyst may be necessary to drive the reaction forward.[1][2]
-
Derivative Instability: Some derivatives, particularly trimethylsilyl (TMS) derivatives, are sensitive to moisture and can degrade over time.[1][2][3] Ensure all glassware is thoroughly dried and reagents are anhydrous. It is also recommended to analyze samples as soon as possible after derivatization.
-
Injector Port Issues: Amino acids can be difficult to analyze by GC as they can decompose in the injector port if not properly derivatized.[4] Ensure the injector temperature is appropriate for the derivative and that the liner is clean and inert.
-
Sample Loss During Preparation: Ensure that the sample is not lost during the evaporation or extraction steps. Use a gentle stream of nitrogen for evaporation and handle the sample with care.
Question: My chromatogram shows multiple peaks for this compound. What could be the cause?
Answer: The presence of multiple peaks for a single analyte can be due to:
-
Incomplete Derivatization: Partial derivatization can result in a mixture of mono-, di-, and tri-substituted derivatives of this compound, each with a different retention time. Increasing the reaction time or temperature may help to drive the reaction to a single, fully derivatized product.
-
Formation of Isomers: Certain derivatization procedures can lead to the formation of different isomers. This is less common with standard derivatization methods but can occur under certain conditions.
-
Contamination: Contamination from the sample matrix, reagents, or glassware can introduce extraneous peaks. Always use high-purity reagents and thoroughly clean all glassware.
Question: I am observing significant peak tailing for my this compound derivative. How can I improve the peak shape?
Answer: Peak tailing is often an indication of active sites in the GC system or issues with the chromatography.[5][6]
-
Active Sites: Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing. Use a deactivated liner and a high-quality, inert GC column.[5] If tailing persists, you may need to trim the front end of the column.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Ensure your flow rate is optimized for your column dimensions and method.
Question: My derivatized samples are not stable. What can I do to improve their stability?
Answer: Derivative stability is a common concern, especially with silylation reagents.[3]
-
Moisture Control: Moisture is a primary cause of derivative degradation.[1][2] Ensure all solvents and reagents are anhydrous and that the reaction is carried out in a dry environment.
-
Reagent Selection: Some derivatization reagents produce more stable derivatives than others. For example, TBDMS (tert-butyldimethylsilyl) derivatives formed using MTBSTFA are generally more stable and less moisture-sensitive than TMS derivatives from BSTFA.[1][2]
-
Storage Conditions: Store derivatized samples at low temperatures (e.g., -20°C) to slow down degradation.[3] It is always best to analyze samples as soon as possible after preparation.
Frequently Asked Questions (FAQs)
What is the purpose of derivatization for GC-MS analysis of amino acids?
Amino acids, including this compound, are polar and non-volatile compounds, making them unsuitable for direct analysis by GC-MS.[2][4] Derivatization is a chemical modification process that converts these polar functional groups (e.g., -COOH, -NH2, -OH) into less polar and more volatile derivatives.[7] This improves their chromatographic behavior, thermal stability, and detectability by GC-MS.[8]
What are the most common derivatization methods for this compound?
The most common methods for derivatizing amino acids for GC-MS analysis are:
-
Silylation: This involves replacing active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2][7] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][4]
-
Acylation and Esterification: This is often a two-step process where the carboxylic acid groups are first esterified (e.g., with methanol and HCl) followed by acylation of the amino and hydroxyl groups with a reagent like pentafluoropropionic anhydride (PFPA).[3][9] Alkyl chloroformates are also used for a one-step derivatization of both amino and carboxylic acid groups.[10]
How do I choose the right derivatization reagent for my application?
The choice of reagent depends on several factors:
-
Analyte Properties: The reactivity of the functional groups on this compound will influence the choice of reagent.
-
Desired Derivative Properties: Consider the required volatility and stability of the derivative. TBDMS derivatives are more stable than TMS derivatives but are also less volatile, leading to longer retention times.[1][2]
-
Detection Method: If using an electron capture detector (ECD), fluorinated acylating reagents can enhance sensitivity.[11]
-
Matrix Effects: The sample matrix can interfere with the derivatization reaction. Some methods, like alkyl chloroformate derivatization, are known to be more robust and tolerant to matrix effects.[10]
What are the advantages and disadvantages of silylation?
Advantages:
-
Silylation is a versatile and widely used method for a variety of compounds.[1][2]
-
Silylating reagents are readily available and can derivatize multiple functional groups in a single step.
Disadvantages:
-
The primary disadvantage is the sensitivity of the reagents and derivatives to moisture, which can lead to poor reaction yield and instability.[1][2]
-
Some silylating reagents may not react with all functional groups, potentially requiring a catalyst like trimethylchlorosilane (TMCS).[7][12]
What are the advantages and disadvantages of a two-step esterification/acylation?
Advantages:
-
It allows for the introduction of fluorine atoms through acylation, which can significantly enhance sensitivity with an ECD.[11]
Disadvantages:
-
The two-step process is more time-consuming and labor-intensive than single-step methods.
-
The use of strong acids and anhydrides requires careful handling and removal of by-products before GC analysis to prevent column damage.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to common derivatization methods for amino acids.
Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis
| Reagent/Method | Derivative Type | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | TMS | Volatile by-products that elute with the solvent front.[4] | Moisture sensitive.[1] | With acetonitrile, heat at a specific temperature for a set time (e.g., consult manufacturer's protocol). |
| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | TBDMS | Forms more stable and less moisture-sensitive derivatives than TMS reagents.[1][2] | Higher molecular weight derivatives lead to longer GC retention times. | With acetonitrile, heat at 100°C for 4 hours.[2] |
| Two-Step: HCl/Methanol & PFPA | Methyl ester, Pentafluoropropionyl amide | Produces highly stable derivatives suitable for long-term storage.[3][9] | Multi-step process is more complex and time-consuming. | Esterification: 80°C for 60 min. Acylation: 65°C for 30 min.[13] |
| Alkyl Chloroformates (e.g., ECF) | N-alkoxycarbonyl amino acid alkyl ester | Fast, robust, and matrix-tolerant reaction.[10] | Formation of by-products that may need to be removed. | Reaction is often rapid at room temperature. |
Table 2: Summary of Typical Reaction Conditions for this compound Derivatization
| Derivatization Method | Reagent(s) | Solvent | Temperature (°C) | Time | Reference |
| Silylation (TBDMS) | MTBSTFA | Acetonitrile | 100 | 4 hours | [2] |
| Two-Step Esterification/Acylation | 1. 2M HCl in Methanol2. PFPA in Ethyl Acetate | 1. Methanol2. Ethyl Acetate | 1. 802. 65 | 1. 60 min2. 30 min | [13] |
Experimental Protocols
Protocol 1: Silylation of this compound using MTBSTFA
This protocol describes the formation of TBDMS derivatives of this compound.
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a clean, dry reaction vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 100°C for 4 hours in a heating block or oven.[2]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation of this compound
This protocol is based on the formation of methyl ester, pentafluoropropionyl derivatives.[9][13]
Step 1: Esterification
-
Sample Preparation: Place the dried this compound sample in a reaction vial.
-
Reagent Addition: Add 100 µL of 2 M methanolic HCl.
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[13]
-
Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a stream of dry nitrogen.
Step 2: Acylation
-
Reagent Addition: To the dried residue from the esterification step, add 100 µL of a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v).
-
Reaction: Tightly cap the vial and heat at 65°C for 30 minutes.[13]
-
Work-up and Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Depending on the specific method, a liquid-liquid extraction step may be necessary to transfer the derivatives into a non-polar solvent like toluene before injection.
Visualizations
Caption: Experimental workflow for the silylation of this compound using MTBSTFA.
Caption: Experimental workflow for the two-step esterification and acylation of this compound.
Caption: Troubleshooting flowchart for poor or no peak detection in GC-MS analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. adis-international.ro [adis-international.ro]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. gcms.cz [gcms.cz]
- 12. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 13. 2.2. Derivatization Procedures A and B for Amino Acids and Generation of GC-MS Spectra [bio-protocol.org]
Reducing background noise in fluorescent assays for L-Aspartic Acid
Technical Support Center: L-Aspartic Acid Fluorescent Assays
Welcome to the technical support center for this compound fluorescent assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my this compound fluorescent assay?
A1: High background fluorescence can originate from several sources, broadly categorized as sample-related, reagent-related, and instrument-related.[1][2]
-
Autofluorescence : Biological samples naturally contain molecules that fluoresce, which is a major contributor to background noise.[3][4] Common endogenous fluorophores include metabolites like NADH and flavins, structural proteins such as collagen and elastin, and pigments like lipofuscin.[5][6][7]
-
Reagent and Media Components : Assay reagents, buffers, and cell culture media can contain fluorescent contaminants.[8] Components like phenol red and fetal bovine serum (FBS) in culture media are known to be inherently fluorescent.[8][9]
-
Probe and Substrate Issues : The fluorescent probe itself can be a source of noise if it binds non-specifically to components in the assay well or if the substrate contains fluorescent impurities.[8][10]
-
Photobleaching : While it can sometimes be used to reduce background, the process of photobleaching—the light-induced destruction of a fluorophore—can also introduce variability and noise if not properly controlled.[11][12]
-
Instrumental and Environmental Factors : Instability in the excitation light source, variations in detector sensitivity, and interference from ambient light can all contribute to high background readings.[1][2]
Q2: How can I confirm that autofluorescence from my biological sample is the cause of the high background?
A2: To determine if autofluorescence is the issue, you should prepare a control sample that includes all assay components except the fluorescent substrate.[7]
-
Experimental Protocol : Prepare a well containing your biological sample (e.g., cell lysate, tissue homogenate) in the assay buffer.
-
Omission : Do not add the this compound fluorescent probe or substrate.
-
Measurement : Read the fluorescence of this control well using the same instrument settings (excitation/emission wavelengths, gain) as your experimental samples.
-
Analysis : A high signal in this "no substrate" control is a strong indicator that the background is due to the sample's natural fluorescence.[5]
Q3: My fluorescent signal is decreasing over the course of my measurement. What is causing this and how can I prevent it?
A3: A decreasing signal over time is a classic sign of photobleaching, which is the photochemical destruction of the fluorophore upon exposure to excitation light.[13] This is especially problematic in time-lapse microscopy or when taking multiple readings of the same well.[12]
To minimize photobleaching, you can:
-
Reduce Excitation Light Intensity : Use the lowest light intensity that still provides a detectable signal.[11] Neutral density filters can be employed to attenuate the light source.[13]
-
Minimize Exposure Time : Reduce the duration of light exposure by using faster frame rates or taking fewer measurements.[11][13]
-
Use More Photostable Dyes : If possible, select a fluorescent probe that is known to be more resistant to photobleaching.[12]
-
Incorporate Antifade Reagents : Commercial or homemade antifade reagents can be added to the sample to reduce the rate of photobleaching.
Q4: Can my choice of microplate affect the background signal?
A4: Yes, the microplate material and color can significantly impact background fluorescence. Some plastics used in microplates can be autofluorescent.[9]
-
Plate Color : For fluorescence assays, black opaque microplates are generally recommended. They reduce background by minimizing light scattering and preventing crosstalk between wells.
-
Plate Material : Test different plate materials (e.g., polystyrene, polypropylene) to find one with minimal intrinsic fluorescence at your assay's wavelengths. It is recommended to test microplates from different manufacturers for optical interference and autofluorescence.[9]
Troubleshooting Guides
This section provides systematic approaches to identifying and mitigating sources of background noise.
Guide 1: Troubleshooting High Background Signal
If you are experiencing a high background signal, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting high background noise.
Guide 2: Strategies for Reducing Autofluorescence
If autofluorescence is identified as the main issue, several strategies can be employed.
Methodologies for Autofluorescence Reduction
| Strategy | Efficacy | Advantages | Disadvantages |
| Switch to Red-Shifted Dyes | >90% | Avoids the spectral region where most autofluorescence occurs. | May require redesigning the assay; suitable probes may not be available or could be more expensive.[7] |
| Photobleaching | 50-80% | Can be applied to the sample before adding the fluorescent probe to quench endogenous fluorophores.[12] | Requires optimization to avoid damaging the target analyte; may not be effective for all types of autofluorescence.[11] |
| Spectral Unmixing | Variable | Computationally removes autofluorescence after data acquisition, preserving the sample.[7] | Requires a spectral detector and specialized software; involves complex data analysis.[7] |
Experimental Protocol: Pre-Assay Photobleaching
-
Sample Preparation : Prepare your biological sample in the microplate wells.
-
Exposure : Expose the sample to a high-intensity broad-spectrum light source or UV rays for a defined period (e.g., 30-120 minutes).[11][12] The optimal duration must be determined empirically.
-
Control : Run a parallel control to ensure the photobleaching process does not negatively affect the activity of the enzyme or analyte of interest.
-
Assay : After photobleaching, proceed with your standard this compound assay protocol by adding the necessary reagents and the fluorescent probe.
-
Analysis : Compare the background signal of the photobleached sample to an untreated sample to quantify the reduction in autofluorescence.
Signaling Pathways and Logical Relationships
Sources of Assay Interference
The following diagram illustrates the various factors that can contribute to background noise and reduce the signal-to-noise ratio in a fluorescent assay.
Caption: Common sources of interference leading to high background noise.
Decision Tree for Fluorophore Selection
Choosing the right fluorophore is a critical step in minimizing background noise from the outset.
Caption: A decision tree to guide the selection of an optimal fluorophore.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Calibration curve issues in L-Aspartic Acid quantification
Welcome to the technical support center for L-Aspartic Acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?
A1: Poor linearity in your calibration curve can stem from several factors. Saturation of the detector at high concentrations is a common cause. It's also possible that the derivatization reaction is inconsistent across your concentration range. Additionally, issues with your sample preparation, such as inaccurate dilutions of your standards, can lead to a non-linear response. Ensure your highest concentration standard is within the linear range of your detector and double-check all pipetting and dilution steps.[1][2][3]
Q2: What are the common causes of high background noise or a drifting baseline in my chromatogram?
A2: High background noise or a drifting baseline can be caused by several factors related to your HPLC or LC-MS/MS system. Contaminated mobile phase, column degradation, or an unstable detector lamp can all contribute to these issues.[4][5] Ensure your mobile phase is freshly prepared with high-purity solvents and has been properly degassed.[4][6] If the problem persists, flushing the column or replacing it may be necessary. For LC-MS/MS, ensure the ion source is clean and that system parameters are stable.
Q3: I'm observing peak tailing or splitting for my this compound standard. What should I do?
A3: Peak tailing or splitting can indicate a few problems. It may be due to a void in the column packing, which would necessitate column replacement.[7] Another common cause is a mismatch between the sample solvent and the mobile phase.[5][7] If possible, dissolve your standards and samples in the initial mobile phase. Peak tailing can also be caused by secondary interactions between the analyte and the stationary phase; adjusting the mobile phase pH or ionic strength can sometimes mitigate this.
Q4: My this compound signal is very low, even at higher concentrations. How can I improve sensitivity?
A4: Low sensitivity is a frequent challenge due to this compound's lack of a strong chromophore.[1][8] To enhance sensitivity, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) is a common and effective strategy.[1][9][10] For mass spectrometry-based methods, optimizing the ionization source parameters and selecting the most abundant and stable MRM transitions is crucial for maximizing signal intensity.[11][12]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
If you are experiencing a non-linear calibration curve for this compound, follow this guide to troubleshoot the potential causes.
| Potential Cause | Recommended Action | Expected Outcome |
| Detector Saturation | Dilute the highest concentration standards and re-inject. Review the detector's linear dynamic range in the instrument specifications. | The calibration curve should become linear within the adjusted concentration range. |
| Inaccurate Standard Preparation | Prepare a fresh set of calibration standards using calibrated pipettes and high-purity this compound. | A freshly and accurately prepared standard curve should exhibit improved linearity (R² > 0.99). |
| Inconsistent Derivatization | Ensure the derivatization reagent is not degraded and that the reaction time and temperature are consistent for all standards and samples. Optimize the derivatization protocol if necessary.[9] | Consistent derivatization will lead to a more predictable and linear response. |
| Non-linear Detector Response | Some detectors, like Charged Aerosol Detectors (CAD), can have a non-linear response over a wide concentration range.[1] In such cases, using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit for the calibration curve may be more appropriate. | The chosen regression model should provide a better fit for the data and more accurate quantification. |
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Typical Concentration Range | 1 µM - 500 µM[13] | 5 nM - 10,000 nM[12] |
| Expected R² Value | > 0.995 | > 0.999[12][14] |
| Limit of Quantification (LOQ) | ~0.5 - 1 µM | ~5 - 10 nM[12] |
Issue 2: Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a significant concern in the quantification of this compound in complex biological samples.[15]
Caption: Troubleshooting workflow for mitigating matrix effects.
To quantify the extent of matrix effects, a post-extraction spike experiment is recommended.
| Metric | Calculation | Interpretation |
| Matrix Effect (%) | (Peak area in spiked matrix / Peak area in neat solvent) x 100 | < 100% indicates ion suppression. > 100% indicates ion enhancement. A value between 85-115% is often considered acceptable. |
| Recovery (%) | (Peak area in pre-spiked matrix / Peak area in post-spiked matrix) x 100 | Indicates the efficiency of the extraction process.[16] |
Experimental Protocols
Protocol 1: this compound Quantification using HPLC with OPA Derivatization
This protocol describes a common method for quantifying this compound using pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.
Caption: Workflow for HPLC analysis with OPA derivatization.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.9): Dissolve boric acid in water, adjust pH with NaOH.
-
OPA Reagent: Dissolve OPA in methanol, then add a thiol (e.g., ethanethiol) and mix with the borate buffer.[9]
-
-
Sample Preparation:
-
For biological samples like serum or plasma, deproteinize by adding an equal volume of 4% sulfosalicylic acid, vortex, and centrifuge.[9]
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
In an autosampler vial, mix a defined volume of the sample supernatant or standard with the OPA reagent.
-
Allow the reaction to proceed for a consistent time (e.g., 2 minutes) before injection. The resulting derivatives can be stable for up to 19 hours.[9]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer with tetrahydrofuran.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from other amino acids and matrix components.
-
Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 444 nm.[9]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. bvchroma.com [bvchroma.com]
- 7. realab.ua [realab.ua]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of L-Aspartic Acid and D-Aspartic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and mechanisms of the two primary isomers of aspartic acid.
Aspartic acid, a non-essential amino acid, exists in two stereoisomeric forms: L-Aspartic Acid and D-Aspartic Acid. While structurally similar, these enantiomers exhibit remarkably different biological activities and physiological roles. This compound is a fundamental component of proteins and a key player in numerous metabolic pathways. In contrast, D-Aspartic Acid, once thought to be biologically insignificant in mammals, is now recognized as a crucial signaling molecule in the nervous and endocrine systems. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Core Biological Functions: A Tale of Two Isomers
This compound is one of the 22 proteinogenic amino acids, serving as a building block for protein synthesis.[1][2] It is abundant in the body and plays a central role in metabolism.[3][4] Its key functions include:
-
Protein Synthesis: As a constituent of proteins, it is integral to the structure and function of countless enzymes, receptors, and structural components of cells and tissues.[2]
-
Metabolic Pathways: L-Aspartate is a crucial intermediate in the urea cycle, facilitating the detoxification of ammonia, and participates in gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[1][5][6] It is also involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production.[3][4]
-
Neurotransmission: this compound acts as an excitatory neurotransmitter in the central nervous system, stimulating NMDA receptors, though with less potency than L-glutamate.[1][5][7][8] Its release from nerve terminals is a calcium-dependent process, supporting its role in synaptic transmission.[9]
-
Precursor Molecule: It serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine, as well as for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2][3][10]
D-Aspartic Acid, on the other hand, is not typically incorporated into proteins but acts as a signaling molecule, primarily in the neuroendocrine system.[1][11] Its biological significance has been increasingly recognized, with key roles in:
-
Hormone Regulation: D-Aspartic Acid is found in high concentrations in the pituitary gland and testes and is involved in the regulation, synthesis, and release of hormones such as luteinizing hormone (LH) and testosterone.[11][12][13][14]
-
Neurodevelopment and Neuromodulation: It is present in high levels in the brain during embryonic development, suggesting a role in neurogenesis.[3][12] D-Aspartic Acid can also act as an agonist at the NMDA receptor, similar to its L-isomer, and is considered a novel endogenous neurotransmitter.[8][15][16]
-
Fertility: Studies suggest that D-Aspartic Acid may play a role in male fertility by enhancing sperm concentration and motility.[17]
Quantitative Comparison of Biological Effects
The distinct biological roles of L- and D-Aspartic Acid are reflected in their quantitative effects observed in experimental studies.
| Parameter | This compound | D-Aspartic Acid | Key Findings |
| Primary Role | Protein synthesis, Metabolism[1][2] | Hormone regulation, Neuromodulation[11][13] | This compound is a building block, while D-Aspartic Acid is a signaling molecule. |
| Effect on Hormone Levels | No direct significant effect on LH and testosterone. | Significantly increases LH and testosterone levels.[12][14] | A study in humans showed that daily administration of D-aspartate for 12 days increased LH by 33% and testosterone by 42%.[12] |
| Neurotransmitter Activity | Excitatory neurotransmitter, stimulates NMDA receptors.[5][7] | Excitatory neurotransmitter, stimulates NMDA receptors.[8][15] | Both isomers can act as neurotransmitters, but their physiological contexts and regulation differ. |
| Metabolic Involvement | Central role in the urea cycle, gluconeogenesis, and malate-aspartate shuttle.[1][3][6] | Primarily degraded by D-aspartate oxidase.[18][19] | This compound is integral to core metabolic pathways, while D-Aspartic Acid has a specific degradation pathway. |
Experimental Protocols
Experiment 1: Effect of D-Aspartate Supplementation on Hormone Levels in Humans
-
Objective: To investigate the effect of oral D-aspartate supplementation on luteinizing hormone (LH) and testosterone levels in human males.
-
Methodology:
-
Participants: A group of 23 healthy men were recruited for the study.
-
Intervention: Participants were administered a daily oral dose of a solution containing sodium D-aspartate for 12 consecutive days.
-
Data Collection: Blood samples were collected at baseline and after the 12-day intervention period.
-
Analysis: Serum levels of LH and testosterone were measured using specific immunoenzymatic methods.
-
-
Results: The study found a significant increase in both LH and testosterone levels in the serum of the men who received D-aspartate supplementation.[12]
Experiment 2: Characterization of L-Aspartate Release from Synaptosomes
-
Objective: To characterize the mechanisms of depolarization-induced release of L-Aspartate from rat cerebrocortical synaptosomes.
-
Methodology:
-
Preparation: Synaptosomes (isolated nerve terminals) were purified from the cerebral cortex of rats.
-
Depolarization: The synaptosomes were stimulated with high concentrations of potassium chloride (KCl) to induce depolarization.
-
Measurement of Release: The amount of L-Aspartate released into the surrounding medium was measured.
-
Pharmacological Manipulation: The experiment was repeated in the presence of various pharmacological agents, including calcium channel blockers and inhibitors of amino acid transporters, to elucidate the release mechanism.
-
-
Results: The depolarization-induced release of L-Aspartate was found to be largely dependent on the presence of extracellular calcium, indicating a vesicular exocytotic mechanism, which is characteristic of neurotransmitters.[9]
Signaling Pathways and Experimental Workflow
D-Aspartic Acid Signaling Pathway in Leydig Cells
Caption: D-Aspartic Acid stimulates testosterone synthesis in Leydig cells.
This compound in the Urea Cycle
Caption: this compound's role in the Urea Cycle for ammonia detoxification.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing L- and D-Aspartic Acid effects.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. healthyhey.com [healthyhey.com]
- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000191) [hmdb.ca]
- 5. thebehavioralscientist.com [thebehavioralscientist.com]
- 6. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. news-medical.net [news-medical.net]
- 12. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 15. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMDA receptor - Wikipedia [en.wikipedia.org]
- 17. verywellhealth.com [verywellhealth.com]
- 18. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
L-Aspartic Acid vs. Glutamate: A Comparative Guide to their Roles as Primary Excitatory Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neurobiology, the distinction between primary and secondary roles of signaling molecules is crucial for understanding neural function and developing targeted therapeutics. While L-glutamate is widely recognized as the principal excitatory neurotransmitter in the central nervous system (CNS), the role of L-aspartic acid has been a subject of ongoing investigation. This guide provides a comprehensive comparison of this compound and glutamate, focusing on their receptor interactions, physiological concentrations, and the resulting postsynaptic actions, supported by experimental data and detailed methodologies.
Quantitative Comparison of Neurotransmitter Properties
The following tables summarize key quantitative data comparing L-glutamate and this compound across several critical parameters of neurotransmission.
| Parameter | L-Glutamate | This compound | References |
| Receptor Affinity (Ki) | |||
| NMDA Receptor | ~250 nM | ~1.3 µM | [1] |
| AMPA/Kainate Receptor | ~500 nM | > 1 mM | [1] |
| Receptor Potency (EC50) | |||
| NMDA Receptor | 2.3 µM - 15 µM | Potent Agonist (specific EC50 varies) | [2][3] |
| AMPA Receptor | ~200 µM | Very low affinity; does not elicit significant response | [2][3] |
| Concentration in Rat Brain (µmol/g wet weight) | |||
| Hippocampus | ~7.30 | High, but specific comparative values vary | [4] |
| Cortex | ~6.89 | High, but specific comparative values vary | [4] |
| Calcium-Dependent Release (in response to 50 mM K+) | ~200% increase | ~50% increase | [1] |
Key Insights from the Data:
-
Receptor Selectivity: L-glutamate is a potent agonist at both NMDA and AMPA receptors, the primary ionotropic receptors responsible for fast excitatory neurotransmission.[2][3] In contrast, this compound demonstrates significant potency primarily at NMDA receptors, with negligible affinity for AMPA receptors.[1] This fundamental difference dictates their respective roles in synaptic transmission.
-
Concentration and Release: Both amino acids are present in high concentrations in the CNS and are released in a calcium-dependent manner, a hallmark of neurotransmitters.[2] However, studies have shown that potassium-induced depolarization evokes a significantly larger release of glutamate compared to aspartate.[1]
-
Postsynaptic Impact: Due to its action on both AMPA and NMDA receptors, glutamate can mediate a robust and rapid depolarization of the postsynaptic membrane, leading to the generation of a classic excitatory postsynaptic potential (EPSP).[5] L-aspartate, acting almost exclusively on NMDA receptors, would contribute to a slower component of the EPSP and its role would be more prominent under conditions of significant postsynaptic depolarization that relieve the magnesium block of the NMDA receptor channel.[6]
Signaling Pathways and Experimental Workflows
To visually represent the distinct actions of these neurotransmitters and the methods used to study them, the following diagrams are provided.
Caption: Differential activation of postsynaptic receptors by Glutamate and L-Aspartate.
Caption: Workflow for measuring excitatory postsynaptic potentials (EPSPs).
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to differentiate the roles of this compound and glutamate.
In Vivo Microdialysis with HPLC-ECD for Neurotransmitter Quantification
This protocol allows for the measurement of extracellular concentrations of glutamate and aspartate in specific brain regions of a living animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
Perchloric acid (PCA)
-
Standards for L-glutamate and this compound
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the microdialysis probe into the brain region of interest (e.g., hippocampus or striatum). Secure the probe with dental cement. Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe inlet to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Connect the probe outlet to the fraction collector. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of PCA to prevent degradation of the amino acids.
-
HPLC-ECD Analysis:
-
Prepare a standard curve with known concentrations of L-glutamate and this compound.
-
Inject a fixed volume of the collected dialysate samples and standards into the HPLC system.
-
The amino acids are separated on a reverse-phase column and then detected by the electrochemical detector.
-
The concentration of each amino acid in the samples is determined by comparing the peak areas to the standard curve.
-
Whole-Cell Patch-Clamp Recording for EPSP Measurement
This electrophysiological technique allows for the direct measurement of postsynaptic potentials in response to the application of neurotransmitters.
Materials:
-
Vibratome or tissue chopper for preparing brain slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (e.g., K-gluconate based)
-
L-glutamate and this compound solutions
Procedure:
-
Brain Slice Preparation: Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fire-polish the tip of the pipette using a microforge. Fill the pipette with the internal solution.
-
Obtaining a Recording: Transfer a brain slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF. Under visual guidance, approach a neuron with the patch pipette.
-
Gigaseal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
EPSP Recording:
-
In current-clamp mode, record the neuron's membrane potential.
-
Apply known concentrations of L-glutamate or this compound to the bath or locally via a puffer pipette.
-
Record the resulting depolarization of the membrane, which constitutes the EPSP.
-
Measure the amplitude, rise time, and decay time of the EPSPs elicited by each amino acid. Pharmacological agents can be used to isolate specific receptor contributions (e.g., AP5 to block NMDA receptors, CNQX to block AMPA receptors).
-
Conclusion
The experimental evidence strongly supports the role of L-glutamate as the primary fast excitatory neurotransmitter in the mammalian CNS. Its high affinity and potency at both AMPA and NMDA receptors, coupled with its robust, widespread release, position it as the key driver of excitatory synaptic transmission.[1][2][3]
This compound, while also an excitatory amino acid, is best characterized as a secondary or modulatory neurotransmitter. Its selective action at NMDA receptors suggests a more specialized role in synaptic plasticity and in modulating neuronal excitability under specific conditions of high-frequency stimulation or in concert with glutamate.[1] The debate surrounding its independent vesicular release and primary transmitter function continues, with some evidence suggesting it may be co-released with glutamate.
For researchers and drug development professionals, understanding these distinctions is paramount. Targeting the glutamatergic system requires a nuanced approach that considers the differential roles of both glutamate and aspartate and their respective receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. Future research focusing on the specific conditions under which aspartate release and receptor activation are most prominent will further illuminate its contribution to brain function and its potential as a therapeutic target.
References
- 1. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 5. janelia.org [janelia.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
Unraveling the Role of L-Aspartic Acid in Synaptic Plasticity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Aspartic Acid's role in synaptic plasticity against other key molecules. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a comprehensive resource for understanding and modulating the mechanisms of learning and memory.
At the heart of learning and memory lies synaptic plasticity, the remarkable ability of synapses to strengthen or weaken over time. A key player in this intricate process is the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor and ion channel that is critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This compound, an excitatory amino acid neurotransmitter, is known to act as an agonist at the NMDA receptor, albeit with less potency than the primary endogenous agonist, L-Glutamate. This guide delves into the experimental evidence validating the role of this compound in synaptic plasticity, offering a comparative analysis with other critical modulators of the NMDA receptor.
Comparative Analysis of NMDA Receptor Agonists in Synaptic Plasticity
The efficacy of an agonist in inducing synaptic plasticity is a critical factor in understanding its physiological role and therapeutic potential. While L-Glutamate is the principal excitatory neurotransmitter, this compound also contributes to the activation of NMDA receptors. The following table summarizes the available quantitative data comparing the potency and efficacy of these and other relevant molecules in the context of NMDA receptor activation and the induction of long-term potentiation.
| Molecule | Receptor Target | Potency (EC50) | Efficacy in Inducing LTP | Key Characteristics |
| This compound | NMDA Receptor | Higher than L-Glutamate (less potent)[1] | Induces LTP, but may require higher concentrations or specific experimental conditions.[2] | Endogenous amino acid with a debated role as a primary neurotransmitter compared to L-Glutamate.[3] |
| L-Glutamate | NMDA & AMPA Receptors | ~2.3 µM for NMDA receptors in cultured hippocampal neurons.[1] | The primary endogenous agonist for inducing LTP. Optimal concentrations are crucial for successful induction.[4][5] | The major excitatory neurotransmitter in the central nervous system.[6] |
| NMDA | NMDA Receptor | Varies depending on experimental conditions. | Potent inducer of LTP and can also induce a form of chemical LTP.[7] | A selective agonist used experimentally to study NMDA receptor function. |
| D-Serine | NMDA Receptor (co-agonist) | ~1-3 µM for GluN1/GluN2A receptors.[8] | Required for NMDA receptor-dependent LTP and LTD.[9] | An endogenous co-agonist, primarily released by astrocytes, that binds to the GluN1 subunit.[3] |
| Glycine | NMDA Receptor (co-agonist) | Submicromolar potency (<1 µM).[8] | Essential co-agonist for NMDA receptor activation and LTP induction.[10] | A crucial co-agonist that binds to the GluN1 subunit of the NMDA receptor.[11] |
Signaling Pathways in Synaptic Plasticity
The induction of long-term potentiation and depression is a complex process involving a cascade of intracellular signaling events initiated by the activation of NMDA receptors. The influx of calcium through the NMDA receptor channel acts as a critical second messenger, triggering downstream pathways that ultimately lead to changes in synaptic strength.
Experimental Protocols
Validating the role of this compound and comparing it to other molecules requires precise and reproducible experimental protocols. Below are detailed methodologies for inducing and recording long-term potentiation in hippocampal slices, a widely used model for studying synaptic plasticity.
Preparation of Hippocampal Slices
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2.
-
Prepare 300-400 µm thick coronal or transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged holding chamber containing oxygenated aCSF at room temperature (20-25°C) and allow them to recover for at least 1 hour before recording.
Field Potential Recording of LTP in the Schaffer Collateral-CA1 Pathway
This technique measures the summed synaptic activity of a population of neurons.
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region) and a recording electrode in the apical dendritic layer of CA1.
-
Deliver single test pulses (0.1 ms duration) every 20-30 seconds to evoke a baseline field excitatory postsynaptic potential (fEPSP). Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[12][13]
-
Data Acquisition and Analysis: Continue recording fEPSPs for at least 60 minutes post-induction. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.
Whole-Cell Patch-Clamp Recording of LTP in CA1 Pyramidal Neurons
This technique allows for the detailed recording of synaptic currents from a single neuron.
-
Prepare hippocampal slices as described above.
-
Identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette (3-7 MΩ resistance) filled with an internal solution.
-
Internal solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.2-7.3).[14]
-
Hold the neuron in voltage-clamp mode at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of evoked EPSCs for 10-20 minutes.
-
LTP Induction: Pair presynaptic stimulation with postsynaptic depolarization. For example, deliver presynaptic stimuli at 2 Hz while depolarizing the postsynaptic neuron to 0 mV for 2-3 minutes.[15]
-
Data Acquisition and Analysis: Continue recording EPSCs for at least 30-60 minutes post-induction. LTP is measured as the percentage increase in the EPSC amplitude.
Comparative Agonist Application Protocol
To compare the effects of this compound, L-Glutamate, and NMDA on LTP induction, the following steps can be integrated into the above protocols:
-
After establishing a stable baseline, bath-apply the agonist of interest (e.g., this compound) at a specific concentration for a defined period before the HFS or pairing protocol.
-
To ensure NMDA receptor-specificity, experiments should be conducted in the presence of an AMPA receptor antagonist (e.g., CNQX) and in low magnesium aCSF to relieve the voltage-dependent block of the NMDA receptor.
-
Include a co-agonist, such as D-Serine (10-100 µM) or Glycine (10-100 µM), in the aCSF to ensure full activation of the NMDA receptor.[10][16]
-
Wash out the agonist after the induction protocol and continue recording to observe the potentiation.
-
Repeat the experiment with different concentrations of each agonist to determine their dose-response relationships for LTP induction.
Experimental and Logical Workflow
The process of validating the role of this compound in synaptic plasticity and comparing it with alternatives involves a systematic workflow from hypothesis to data interpretation.
Conclusion
The evidence presented in this guide confirms that this compound, as an NMDA receptor agonist, plays a role in synaptic plasticity. However, its potency is lower than that of L-Glutamate, the primary excitatory neurotransmitter. Understanding the nuances of how different endogenous molecules modulate NMDA receptor function is paramount for developing targeted therapeutic strategies for neurological disorders characterized by synaptic dysfunction. The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate the intricate mechanisms of synaptic plasticity and the specific contributions of molecules like this compound.
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low concentrations of N-methyl-D-aspartate inhibit the induction of long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirement of appropriate glutamate concentrations in the synaptic cleft for hippocampal LTP induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]
- 6. quora.com [quora.com]
- 7. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of long-term potentiation at Schaffer collateral-CA1 synapses in the rat hippocampus at the acute stage of vestibular compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of long-term potentiation at Schaffer collateral-CA1 synapses in mice hippocampus after IMPX977 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Electrophysiology and LTP [bio-protocol.org]
A Comparative Guide to L-Aspartic Acid Measurement: HPLC vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-aspartic acid is crucial in a multitude of fields, from neuroscience to food science. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
The choice between HPLC and enzymatic methods for this compound measurement hinges on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While HPLC offers high precision and the ability to analyze multiple amino acids simultaneously, enzymatic assays provide a simpler, often faster, and more direct approach for quantifying this compound.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of typical HPLC and enzymatic methods for this compound measurement, compiled from various studies and manufacturer's specifications.
| Feature | HPLC with Pre-Column Derivatization | Enzymatic Assay (Colorimetric/Fluorometric) |
| Principle | Chromatographic separation of derivatized amino acids based on their physicochemical properties. | Enzyme-catalyzed conversion of this compound to a product that is measured by a change in absorbance or fluorescence.[1][2][3] |
| Specificity | High; can distinguish between this compound and other amino acids and enantiomers (with chiral columns).[][5] | Generally high for this compound, but can be susceptible to interference from other substances in complex samples.[6] |
| Sensitivity | High; typically in the low micromolar to picomolar range.[][7][8] | Varies by kit; typically in the low micromolar range.[1][2][3] |
| Linear Range | Wide; typically spans several orders of magnitude.[9] | Generally narrower than HPLC.[1][2] |
| Analysis Time | Longer per sample (typically 15-60 minutes), but can be automated for high throughput.[7][10][11] | Shorter per sample (typically 30-60 minutes).[2] |
| Sample Throughput | High with autosamplers and automated derivatization.[3] | High; suitable for 96-well plate format.[12] |
| Instrumentation | Requires an HPLC system with a detector (UV or fluorescence).[][13] | Requires a microplate reader (for absorbance or fluorescence).[12][14] |
| Cost per Sample | Can be higher due to instrument maintenance, column replacement, and solvent consumption.[13][15] | Generally lower, especially for a small number of samples. |
| Sample Preparation | More complex; often requires deproteinization and derivatization.[7] | Simpler; may require deproteinization for some sample types.[12][16] |
| Multiplexing | Can simultaneously quantify multiple amino acids in a single run.[5][7] | Typically measures only this compound. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and enzymatic methods.
Experimental Protocols
HPLC Method with Pre-Column OPA Derivatization
This protocol is a representative example for the analysis of this compound in biological fluids using reversed-phase HPLC with o-phthalaldehyde (OPA) derivatization and fluorescence detection.
1. Sample Preparation
-
To 100 µL of plasma or serum, add 10 µL of internal standard (e.g., 1 mM L-Norvaline).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
2. Derivatization [2][3] This can be performed manually or automated using an autosampler.
-
Prepare the OPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid (MPA).
-
In a microcentrifuge tube or autosampler vial, mix 10 µL of the prepared sample supernatant with 40 µL of the OPA derivatizing reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC Conditions [7][11] These conditions may need optimization depending on the specific column and HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
4. Data Analysis
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area of this compound to that of the internal standard and a standard curve prepared with known concentrations of this compound.
Enzymatic Colorimetric Assay
This protocol is a general procedure for a commercially available L-aspartate assay kit. Refer to the specific kit manual for detailed instructions.[12][14]
1. Sample Preparation [14][16]
-
For serum or plasma, deproteinize samples using a 10 kDa spin filter.
-
For tissue or cell samples, homogenize in the provided assay buffer and centrifuge to remove insoluble material.
-
Dilute samples as necessary to fall within the linear range of the assay.
2. Assay Procedure
-
Prepare a standard curve by diluting the L-aspartate standard provided in the kit.
-
Add 50 µL of each standard and sample to separate wells of a 96-well microplate.
-
Prepare the Master Reaction Mix according to the kit protocol (typically contains assay buffer, enzyme mix, and probe).
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
Mix well and incubate the plate for 30-60 minutes at 37°C, protected from light.
3. Measurement
-
Measure the absorbance at the wavelength specified in the kit manual (e.g., 570 nm for a colorimetric assay).
4. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus L-aspartate concentration.
-
Determine the this compound concentration in the samples from the standard curve.
Signaling Pathway and Logical Relationships
The enzymatic assay for this compound typically involves a coupled enzyme reaction. The following diagram illustrates the general principle.
Conclusion
Both HPLC and enzymatic methods are powerful tools for the quantification of this compound. HPLC, particularly with automated pre-column derivatization, offers high sensitivity, specificity, and the ability to perform multiplex analysis of various amino acids, making it ideal for comprehensive metabolic studies.[3][][5] However, it requires significant capital investment and expertise.[13] Enzymatic assays, on the other hand, provide a rapid, user-friendly, and cost-effective alternative for the specific measurement of this compound, well-suited for high-throughput screening and routine analysis where the simultaneous quantification of other amino acids is not required.[1][2] The ultimate choice of method will depend on the specific research question, sample matrix, desired throughput, and available resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. axionlabs.com [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]
- 13. Advantages and Disadvantages of Protein Analysis by HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. resources.novusbio.com [resources.novusbio.com]
Studies validating L-Aspartic Acid's contribution to NMDA receptor activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Aspartic Acid's ability to activate N-methyl-D-aspartate (NMDA) receptors, contrasting its performance with the primary endogenous agonist, L-Glutamate. The following sections present quantitative data from published studies, detail the experimental protocols used to obtain this data, and visualize the key pathways and workflows involved.
Quantitative Comparison of Agonist Potency and Binding Affinity
The following tables summarize the key quantitative metrics for this compound and L-Glutamate in activating NMDA receptors. These values are critical for understanding the relative efficacy and binding characteristics of these endogenous amino acids.
| Agonist | EC₅₀ (µM) | Receptor Type/Preparation | Reference |
| L-Glutamate | 2.3 | NMDA Receptors on mouse embryonic hippocampal neurons | [1] |
| This compound | >1000 (mM concentrations failed to elicit a non-NMDA receptor-mediated response) | NMDA Receptors on mouse embryonic hippocampal neurons | [1] |
Table 1: Comparative Potency (EC₅₀) of L-Glutamate and this compound at NMDA Receptors. The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
| Ligand | Kᵢ (µM) | Radioligand | Receptor Preparation | Reference |
| L-Glutamate | Data not found | |||
| This compound | Data not found |
Table 2: Comparative Binding Affinity (Kᵢ) of L-Glutamate and this compound for the NMDA Receptor. The Kᵢ value is the inhibition constant for a ligand, representing its affinity for a receptor. A lower Kᵢ value indicates a higher binding affinity. Specific Kᵢ values for this compound from primary literature were not identified in the search.
| Ligand | Kd (nM) | Radioligand | Brain Region | Reference |
| L-Glutamate | 120 | L-[³H]-glutamate | Rat Cortex | [2] |
| D-Aspartate | Higher than L-Glutamate | D-[³H]aspartate | Rat Brain PSD | [2] |
Table 3: Dissociation Constants (Kd) for Ligands at NMDA Receptors. The Kd value is the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied. A lower Kd indicates higher binding affinity. Note that the available data is for D-Aspartate, the D-isomer of Aspartic Acid.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the contribution of this compound to NMDA receptor activation.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kᵢ or Kd) of a ligand for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by this compound.
Materials:
-
Crude postsynaptic densities (PSDs) from rat brain[2]
-
Radioligand (e.g., L-[³H]glutamate or [³H]D-2-amino-5-phosphonopentanoic acid ([³H]D-AP5))[2]
-
This compound and other competing ligands
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate crude PSDs from rat brain tissue through a series of homogenization and centrifugation steps.
-
Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competing ligand (e.g., this compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the NMDA receptor channel upon activation by an agonist, allowing for the determination of potency (EC₅₀).
Objective: To measure the dose-response relationship of this compound-induced currents in neurons expressing NMDA receptors.
Materials:
-
Cultured neurons (e.g., mouse embryonic hippocampal neurons)[1]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular solution (containing varying concentrations of this compound and a co-agonist like glycine, and blockers for other receptor types)
-
Intracellular solution (for the patch pipette)
Procedure:
-
Cell Preparation: Plate and culture neurons on coverslips.
-
Patch Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with the intracellular solution.
-
Giga-seal Formation: Under a microscope, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a specific concentration of this compound (and co-agonist).
-
Current Recording: Record the resulting inward current, which represents the flow of ions through the activated NMDA receptors.
-
Dose-Response Curve: Repeat steps 6 and 7 with a range of this compound concentrations.
-
Data Analysis: Plot the recorded current amplitudes against the corresponding this compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: NMDA Receptor Activation Pathway.
Caption: Generalized Experimental Workflow.
References
A Comparative Guide to the Cross-Reactivity of L-Aspartic Acid with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the endogenous amino acid L-Aspartic Acid with the major subtypes of glutamate receptors. Glutamate receptors are critical mediators of excitatory neurotransmission in the central nervous system and are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. Understanding the interaction of endogenous ligands like this compound with these receptors is crucial for elucidating physiological signaling pathways and for the development of targeted therapeutics.
This document summarizes quantitative binding and functional data, details the experimental protocols used to obtain this data, and provides visual representations of key signaling pathways and experimental workflows.
This compound: An Endogenous Ligand with Diverse Glutamate Receptor Interactions
This compound, a non-essential amino acid, is structurally similar to L-Glutamate, the primary excitatory neurotransmitter in the brain. This structural similarity allows this compound to interact with various glutamate receptor subtypes, albeit with differing affinities and efficacies. The following sections provide a detailed comparison of this compound's activity at NMDA, AMPA, Kainate, and metabotropic glutamate receptors.
Quantitative Comparison of this compound Activity at Glutamate Receptors
The following tables summarize the available quantitative data for the binding affinity (Ki) and potency (EC50) of this compound at different glutamate receptor subtypes. For comparison, data for the endogenous ligand L-Glutamate are also included where available.
Table 1: Ionotropic Glutamate Receptors (iGluRs)
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Agonist Potency (EC50) | Notes |
| NMDA | This compound | ~1.3 µM[1] | 0.8 mM (for reversed uptake)[1] | Acts as an agonist.[1] |
| L-Glutamate | ~0.25 µM[1] | 2.3 µM | Potent agonist. | |
| AMPA | This compound | > 1 mM[1] | - | Very low affinity; considered a weak or non-agonist. |
| L-Glutamate | ~0.5 µM[1] | - | Primary endogenous agonist. | |
| Kainate | This compound | Data not available | Data not available | Activity is not well-quantified. |
| (GluK1-5) | L-Glutamate | - | µM range | Varies depending on subunit composition. |
Table 2: Metabotropic Glutamate Receptors (mGluRs)
| Receptor Group | Ligand | Binding Affinity (Ki) | Agonist Potency (EC50) | Notes |
| Group I | This compound | Data not available | Data not available | Limited quantitative data available. |
| (mGlu1, mGlu5) | L-Glutamate | - | Low µM range | |
| Group II | This compound | Data not available | Data not available | Limited quantitative data available. |
| (mGlu2, mGlu3) | L-Glutamate | - | Low µM range | |
| Group III | This compound | Data not available | Data not available | Limited quantitative data available. |
| (mGlu4,6,7,8) | L-Glutamate | - | Low to high µM range | Subtype dependent. |
Note: The lack of specific Ki and EC50 values for this compound at kainate and metabotropic glutamate receptors in the literature highlights a significant gap in our understanding of its full pharmacological profile.
Signaling Pathways of Glutamate Receptors
The activation of glutamate receptors by agonists such as L-Glutamate and this compound initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for ionotropic and metabotropic glutamate receptors.
Experimental Protocols
The quantitative data presented in this guide are derived from various experimental techniques. Below are detailed methodologies for the key experiments used to assess the cross-reactivity of this compound with glutamate receptors.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the ion flow through receptor channels upon agonist binding, providing information on agonist potency (EC50) and efficacy.
Objective: To determine the concentration-response relationship of this compound at specific glutamate receptor subtypes expressed in a cellular system.
Methodology:
-
Cell Preparation: Mammalian cells (e.g., HEK293 cells or neurons) are cultured and transfected to express the specific glutamate receptor subunit(s) of interest.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell, establishing a high-resistance "gigaseal." The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -60 mV) using a voltage-clamp amplifier.
-
Ligand Application: this compound at various concentrations is rapidly applied to the cell using a perfusion system.
-
Data Acquisition: The resulting ion currents flowing through the activated receptor channels are recorded. The peak current amplitude at each concentration is measured.
-
Data Analysis: The current amplitudes are plotted against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (efficacy).
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.
Objective: To quantify the affinity of this compound for different glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (a molecule with known high affinity for the receptor, e.g., [3H]-glutamate) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Imaging
This technique measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation, which is a common downstream signaling event for many glutamate receptors, particularly NMDA receptors and Group I mGluRs.
Objective: To assess the functional activity of this compound at glutamate receptors by measuring changes in intracellular calcium.
Methodology:
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Ligand Application: this compound is applied to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to provide a more accurate quantification of [Ca2+]i.
-
Data Analysis: The change in fluorescence (or fluorescence ratio) is plotted over time to visualize the calcium transient. The peak amplitude of the calcium response can be used to assess the efficacy of the agonist. By applying different concentrations of this compound, a concentration-response curve can be generated to determine the EC50.
Conclusion
This compound demonstrates a clear pattern of cross-reactivity with glutamate receptors, acting as a notable agonist at NMDA receptors while exhibiting significantly lower affinity for AMPA receptors. Its interactions with kainate and metabotropic glutamate receptors are less well-defined in the current literature, indicating a need for further quantitative investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the nuanced pharmacology of this compound and other endogenous ligands at these critical synaptic proteins. A more complete understanding of these interactions will be invaluable for advancing our knowledge of glutamatergic signaling in both health and disease.
References
L-Aspartic Acid as a Neurotransmitter: An In Vivo Comparative Guide
L-Aspartic acid (L-Aspartate), a non-essential amino acid, has long been a subject of debate regarding its classification as a classical neurotransmitter. While it shares structural and functional similarities with L-Glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), significant questions remain about its synthesis, storage, and release mechanisms.[1][2] This guide provides an objective comparison of the in vivo evidence supporting the neurotransmitter role of L-Aspartate, contrasting it with L-Glutamate and presenting key experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis: L-Aspartate vs. L-Glutamate
The universal acceptance of L-Aspartate as a neurotransmitter has been hampered by its deep involvement in general metabolism and controversies surrounding its vesicular transport.[2][3] L-Glutamate, by contrast, has a well-established role. The primary points of comparison are outlined below.
| Feature | L-Glutamate | L-Aspartate | Supporting In Vivo Evidence |
| Primary Receptor Agonism | AMPA & NMDA Receptors | Selective for NMDA Receptors | L-Aspartate shows little to no affinity for AMPA receptors, meaning synapses releasing only aspartate would generate exclusively NMDA receptor currents.[3][4] |
| Vesicular Transport | Packaged via Vesicular Glutamate Transporters (VGLUTs) | A specific vesicular uptake mechanism has not been definitively demonstrated. VGLUTs do not transport aspartate.[1][3][4] | This is a major point of contention weakening the case for L-Aspartate as a classical neurotransmitter.[3][4] |
| Stimulus-Evoked Release | Ca²⁺-dependent release demonstrated widely. | Ca²⁺-dependent release observed upon electrical or chemical (K⁺) stimulation in vivo.[3][5] | In vivo microdialysis studies show that high potassium-induced release of L-Aspartate is significantly reduced in a Ca²⁺-free medium.[5] |
| Excitatory Action | Potent excitation of virtually all CNS neurons. | Powerful excitatory effects on neurons when applied directly (in vivo iontophoresis).[3] | Early evidence for its neurotransmitter role came from observing its excitatory action on CNS neurons.[3] |
| Co-release | Can be co-released with other neurotransmitters. | Evidence suggests co-release with L-Glutamate in some brain regions, such as the striatum.[5][6] | In vivo microdialysis in chicks showed correlated changes in extracellular L-Aspartate and L-Glutamate levels upon stimulation.[5][6] |
Quantitative In Vivo Data
The following tables summarize quantitative data from key in vivo microdialysis studies, a primary technique for measuring extracellular neurotransmitter levels in the brain.[7]
Table 1: Stimulus-Evoked Release of L-Aspartate and L-Glutamate in the Chick Medial Striatum
| Stimulus | Analyte | Basal Concentration (Relative) | Peak Increase from Basal (%) | Study |
| Handling Stress | L-Aspartate | Lower than Glu | ~250% | [5] |
| L-Glutamate | Higher than Asp | ~200% | [5] | |
| High K⁺ (50 mM) | L-Aspartate | Lower than Glu | ~1000% | [5] |
| L-Glutamate | Higher than Asp | ~300% | [5] |
Table 2: Detection Limits for Amino Acid Neurotransmitters
| Technique | L-Aspartate | L-Glutamate | GABA | Study |
| Microdialysis with Capillary Electrophoresis-LIF | 5 nmol/L | 15 nmol/L | 3 nmol/L | [8] |
| Microdialysis On-Line with CE-LIF | 200 nM | 200 nM | N/A | [9] |
Mandatory Visualizations
Logical Flow of Evidence
The diagram below illustrates the arguments for and against classifying L-Aspartate as a classical neurotransmitter based on established criteria.
Caption: Evaluation of L-Aspartate against neurotransmitter criteria.
Signaling Pathway at the NMDA Receptor
L-Aspartate acts as a selective agonist at the N-Methyl-D-Aspartate (NMDA) receptor, a key ionotropic glutamate receptor.
Caption: L-Aspartate selectively activates NMDA but not AMPA receptors.
Experimental Workflow: In Vivo Microdialysis
This diagram outlines the key steps in a typical in vivo microdialysis experiment to measure extracellular L-Aspartate.
Caption: Key steps in an in vivo microdialysis experiment for neurotransmitters.
Experimental Protocols
In Vivo Microdialysis with Capillary Electrophoresis (CE)
This protocol is adapted from methodologies used to simultaneously measure extracellular amino acids in the brains of freely moving or anesthetized animals.[6][8][9]
Objective: To measure stimulus-evoked changes in extracellular L-Aspartate and L-Glutamate concentrations in a specific brain region.
Methodology:
-
Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum or hippocampus).
-
Probe Implantation: Slowly lower a microdialysis probe into the target location.
-
Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.2 µL/min)[9]. Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 5 minutes)[6].
-
Stimulation: Induce neurotransmitter release by either:
-
Sample Collection: Continue collecting dialysate samples throughout and after the stimulation period.
-
Derivatization: Tag the primary amine groups of the amino acids in the dialysate with a fluorescent agent like naphthalene-2,3-dicarboxaldehyde (NDA) for detection.[8]
-
Analysis: Separate the derivatized amino acids using micellar electrokinetic chromatography and detect them via laser-induced fluorescence (LIF) with a helium-cadmium laser (442 nm).[8]
-
Quantification: Calculate the concentration of L-Aspartate and other amino acids by comparing peak areas to those of known standards.
In Vivo Iontophoresis and Electrophysiology
This protocol describes the general method used to demonstrate the direct excitatory effects of L-Aspartate on neurons in vivo.[3]
Objective: To determine if the local application of L-Aspartate can excite CNS neurons.
Methodology:
-
Animal and Electrode Preparation: Anesthetize an animal (e.g., cat or rat) and perform a craniotomy over the brain region of interest. Prepare a multi-barreled micropipette. One barrel serves as a recording electrode (filled with NaCl), while other barrels are filled with solutions of L-Aspartate, L-Glutamate, and a control substance (e.g., NaCl).
-
Neuronal Recording: Lower the micropipette into the brain until the spontaneous activity of a single neuron is isolated and recorded.
-
Iontophoretic Application: Apply a small, controlled electrical current to the barrel containing L-Aspartate. This ejects L-Aspartate ions into the immediate vicinity of the recorded neuron.
-
Data Acquisition: Record changes in the neuron's firing rate (action potentials) in response to the application of L-Aspartate.
-
Comparison and Control: Repeat the process with L-Glutamate to compare the relative potency. Apply current to the NaCl barrel as a control to ensure that the observed effect is not due to the current itself.
-
Analysis: Analyze the electrophysiological recordings to quantify the increase in neuronal firing rate caused by L-Aspartate, confirming its excitatory effect.
Conclusion
The available in vivo evidence confirms that this compound fulfills several key criteria of a neurotransmitter. It is present in high concentrations in the CNS, its direct application excites neurons, and it is released in a calcium-dependent manner upon stimulation.[3][5] However, its profile is distinct from that of L-Glutamate. Its selectivity for the NMDA receptor and, most critically, the lack of a confirmed vesicular transport mechanism suggest a more specialized or modulatory role rather than that of a ubiquitous excitatory neurotransmitter.[1][3][4] Future research must focus on identifying a potential vesicular transporter and further elucidating the specific pathways and conditions under which L-Aspartate is released to fully understand its function in the central nervous system.
References
- 1. mdpi.com [mdpi.com]
- 2. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Extracellular L-glutamate and L-aspartate responses in medial striatum (MSt) of freely behaving domestic chicks as revealed by capillary electrophoresis-coupled in vivo microdialysis. [frontiersin.org]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo simultaneous monitoring of gamma-aminobutyric acid, glutamate, and L-aspartate using brain microdialysis and capillary electrophoresis with laser-induced fluorescence detection: Analytical developments and in vitro/in vivo validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of L-Aspartic Acid and Other Agonists on NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-Aspartic Acid and other key agonists on various N-methyl-D-aspartate (NMDA) receptor subtypes. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Comparative Efficacy of NMDA Receptor Agonists
The potency and efficacy of agonists at NMDA receptors are crucial determinants of their physiological and pathological effects. The following table summarizes the half-maximal effective concentration (EC50) for L-Glutamate, the primary endogenous agonist, across different NMDA receptor subtypes. Data for this compound is qualitatively described due to the limited availability of precise, comparative quantitative values in the literature. This compound is generally considered a less potent agonist at NMDA receptors compared to L-Glutamate.[1][2][3]
| Agonist | Receptor Subtype | EC50 (µM) | Reference |
| L-Glutamate | GluN1/GluN2A | ~3.3 - 4.4 | [4][5] |
| GluN1/GluN2B | ~2.0 - 2.9 | [4][5] | |
| GluN1/GluN2C | ~1.0 | [5] | |
| GluN1/GluN2D | ~0.4 | [5] | |
| This compound | All Subtypes | Data not consistently available; generally considered a weaker agonist than L-Glutamate. | [1][2] |
| NMDA | All Subtypes | Generally less potent than L-Glutamate. | [6] |
Note: EC50 values can vary between studies due to different experimental conditions, such as the expression system used (e.g., Xenopus oocytes vs. mammalian cells), co-agonist concentration (glycine or D-serine), and specific recording parameters.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by agonists like L-Glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel. This allows the influx of Ca²⁺ and Na⁺ into the cell and the efflux of K⁺. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.
Caption: Downstream signaling cascade following NMDA receptor activation.
Experimental Protocols
The following are detailed methodologies for two common electrophysiological techniques used to assess the efficacy of NMDA receptor agonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for studying recombinant NMDA receptors expressed in Xenopus oocytes.[7][8][9][10][11]
I. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for the desired GluN1 and GluN2 subunits from linearized plasmid DNA using an in vitro transcription kit.
-
Inject a precise volume (e.g., 50 nL) of the cRNA mixture (GluN1 and GluN2 subunits in a 1:1 ratio) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.
II. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a Mg²⁺-free external solution containing (in mM): 100 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, and a saturating concentration of the co-agonist (e.g., 100 µM glycine), pH adjusted to 7.4.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply the agonist (e.g., this compound, L-Glutamate) at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by each agonist concentration.
-
Wash the oocyte with the external solution between agonist applications to allow for receptor recovery.
III. Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response obtained with a saturating concentration of a reference agonist (e.g., L-Glutamate) to determine Imax.
-
Plot the normalized current as a function of agonist concentration and fit the data to a Hill equation to determine the EC50 value.
Whole-Cell Patch-Clamp in HEK293 Cells
This method is used for studying NMDA receptors in a mammalian cell expression system.[12][13][14][15]
I. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine).
-
Use the cells for recording 24-48 hours post-transfection.
II. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with an external solution similar to that used for TEVC, containing a co-agonist and being Mg²⁺-free.
-
Identify transfected cells by GFP fluorescence.
-
Approach a selected cell with a borosilicate glass patch pipette (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2.
-
Form a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply agonists at varying concentrations using a fast-perfusion system to elicit inward currents.
-
Record the current responses.
III. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Normalize the responses and plot concentration-response curves to determine EC50 and Imax values as described for the TEVC method.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of NMDA receptor agonists.
Caption: A generalized workflow for comparing NMDA receptor agonist efficacy.
References
- 1. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sites for antagonism on the N-methyl-D-aspartate receptor channel complex. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The Extracellular Domains of GluN Subunits Play an Essential Role in Processing NMDA Receptors in the ER [frontiersin.org]
- 5. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications | Springer Nature Experiments [experiments.springernature.com]
- 14. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of L-Aspartic Acid Transporters
This guide provides an objective comparison of methodologies and tools for validating the specificity of L-Aspartic Acid transporters, tailored for researchers, scientists, and drug development professionals. We focus on the primary family of high-affinity L-Aspartate transporters, the Excitatory Amino Acid Transporters (EAATs), which are crucial for maintaining neurotransmitter homeostasis and preventing excitotoxicity in the central nervous system.[1][2]
The validation of transporter specificity is a critical step in pharmacological research. It ensures that a compound's observed effect is due to its interaction with the intended target and not off-target transporters. This guide outlines common substrates and inhibitors used for these validation studies and provides a detailed experimental protocol for assessing transporter specificity.
Comparative Specificity of EAAT Subtypes
L-Aspartate and L-Glutamate are the primary endogenous substrates for all five subtypes of the EAAT family (EAAT1-5).[3][4] However, the transporters also recognize other molecules, including stereoisomers and synthetic analogs. Specificity is typically determined by comparing the affinity (Km for substrates) or potency (Ki or IC50 for inhibitors) of various compounds for a given transporter subtype. The table below summarizes key molecules used to differentiate and validate the function of the most-studied EAATs.
| Transporter Subtype | Primary Endogenous Substrates | Common Alternative Substrates | Selective / Preferential Inhibitors | Notes |
| EAAT1 (GLAST) | L-Aspartate, L-Glutamate | D-Aspartate[3][5] | UCPH-101 (Selective non-transportable inhibitor)[6] | Predominantly expressed in glial cells.[2] (2S,4R)-4-methylglutamate (SYM2081) is a competitive substrate (Km = 54µM).[3] |
| EAAT2 (GLT-1) | L-Aspartate, L-Glutamate | D-Aspartate[3][5] | Dihydrokainic acid (DHK) , WAY-213613 (Both are non-substrate inhibitors with a preference for EAAT2)[3][7] | The most abundant glutamate transporter in the brain, accounting for approximately 90% of total glutamate uptake.[2][8] |
| EAAT3 (EAAC1) | L-Aspartate, L-Glutamate | D-Aspartate[3][5] | L-β-threo-benzyl-aspartate (L-β-BA) (Competitive non-substrate inhibitor that preferentially blocks EAAT3)[3] | Primarily a neuronal transporter, found on cell bodies and dendrites.[2] |
| All Subtypes | L-Aspartate, L-Glutamate | DL-threo-β-hydroxyaspartate, L-trans-2,4-pyrolidine dicarboxylate[3] | DL-TBOA and its analogs (Potent, non-transportable competitive inhibitors that block all EAAT subtypes)[3][8] | These compounds are useful as general tools to confirm that transport is mediated by the EAAT family. |
Experimental Protocols
A cornerstone of specificity validation is the competitive uptake assay. This experiment measures how effectively a test compound competes with a labeled substrate for transport into cells expressing a specific transporter subtype.
Protocol: Radiolabeled L-Aspartate Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against a specific EAAT subtype by measuring the reduction in radiolabeled substrate uptake.
Key Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or similar, stably or transiently transfected with the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3).
-
Radiolabeled Substrate: [³H]-L-Aspartate or [³H]-D-Aspartate. D-Aspartate is often used as it is transported similarly to L-Aspartate but is more resistant to metabolism.[5]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.
-
Test Compounds: Unlabeled L-Aspartate (for positive control) and experimental inhibitors.
-
Scintillation Fluid & Counter: For quantifying radioactivity.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the desired EAAT subtype under standard conditions.
-
Plate the cells into 24- or 48-well plates at a density that yields a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of assay buffer containing the desired concentration of the unlabeled test compound (or vehicle control) to each well. For the positive control (100% inhibition), use a saturating concentration of unlabeled L-Aspartate (e.g., 1 mM).
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Prepare a stock solution of the radiolabeled substrate ([³H]-D-Aspartate) in assay buffer. The final concentration should be at or below the Km value for the transporter to ensure sensitivity to competitive inhibition (typically 1-10 µM).[5]
-
Initiate the transport reaction by adding 50 µL of the radiolabeled substrate solution to each well.
-
Incubate the plate at 37°C for a fixed period (e.g., 5-10 minutes).[9] This time should be within the linear range of uptake for the specific cell line and transporter.
-
Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with 1 mL of ice-cold assay buffer.[9]
-
-
Quantification:
-
Lyse the cells in each well by adding 250 µL of lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate from each well into a separate scintillation vial.
-
Add 4 mL of scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the CPM from the 100% inhibition wells (non-specific binding) from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Diagrams illustrating experimental workflows and underlying principles are essential for clear communication in scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]
- 3. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]
- 6. scbt.com [scbt.com]
- 7. Excitatory amino acid reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular uptake and exocytosis of l-aspartate is independent of sialin - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of L-Aspartate and L-Glutamate release mechanisms from nerve terminals
A definitive guide for researchers exploring the nuanced mechanisms of excitatory neurotransmission.
L-glutamate is unequivocally recognized as the principal excitatory neurotransmitter in the mammalian central nervous system. Its release from presynaptic nerve terminals triggers the fast synaptic transmission essential for countless neurological functions. The role of L-aspartate, another endogenous excitatory amino acid, has been a subject of more extensive debate. While also demonstrating excitatory properties, its function as a classical neurotransmitter has been considered more controversial. This guide provides a comprehensive comparison of the release mechanisms of L-aspartate and L-glutamate, supported by experimental data, to illuminate the similarities and distinctions between these two crucial neurochemicals.
Vesicular vs. Non-Vesicular Release: A Tale of Two Pathways
The release of neurotransmitters from nerve terminals is broadly categorized into two main pathways: vesicular and non-vesicular release.
-
Vesicular Release (Exocytosis): This is the canonical, calcium-dependent pathway for neurotransmission. Neurotransmitters are actively packaged into synaptic vesicles by specific vesicular transporters. Upon the arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+. This rise in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing their contents into the synaptic cleft.
-
Non-Vesicular Release: This mechanism involves the release of neurotransmitters directly from the cytoplasm into the extracellular space, often through the reversal of plasma membrane transporters or via other channels. This mode of release can be either calcium-dependent or independent.
Both L-glutamate and L-aspartate are released via both vesicular and non-vesicular mechanisms, though the relative contribution of each pathway and the specific molecular players involved show key differences.
Quantitative Comparison of Release Parameters
The following tables summarize key quantitative data comparing the vesicular transport and release of L-aspartate and L-glutamate.
| Parameter | L-Glutamate | L-Aspartate | Key Findings & References |
| Vesicular Accumulation (pmol/mg of synaptosomal protein) | 98 | 68 | Studies on synaptosomes from whole brain showed saturable vesicular accumulation for both amino acids.[1] |
| Vesicular Uptake Affinity (mM) | 1.6 | 3.4 | L-glutamate shows a higher affinity for vesicular accumulation compared to L-aspartate.[1] |
| Depolarization-Induced Release (% of control) | Increased to 291% (during blocked synaptic transmission) and 669% (without blocked transmission) | Increased to 141% (during blocked synaptic transmission) and 178% (without blocked transmission) | K+-induced depolarization of human neocortex slices resulted in a significantly greater release of L-glutamate compared to L-aspartate.[2] |
| Ca2+-Dependence of Release | Almost completely dependent on external Ca2+ at 15 mM KCl.[3] | Almost completely dependent on external Ca2+ at 15 mM KCl.[3] | At lower levels of depolarization, the release of both neurotransmitters is strongly calcium-dependent. |
Key Molecular Players in Release Mechanisms
The release of L-aspartate and L-glutamate is orchestrated by a cast of specialized proteins, primarily vesicular transporters and plasma membrane transporters.
Vesicular Glutamate Transporters (VGLUTs)
Three isoforms of vesicular glutamate transporters (VGLUT1, VGLUT2, and VGLUT3) are responsible for packaging glutamate into synaptic vesicles.[4] A key point of distinction is that VGLUTs are generally considered to not transport L-aspartate.[2][5][6] This has been a major argument against a classical neurotransmitter role for L-aspartate. However, some evidence suggests that L-aspartate can be accumulated in synaptic vesicles, possibly via a yet-to-be-fully-characterized transporter.[7][8] One candidate that was proposed is sialin, but studies have shown that vesicular uptake and exocytosis of L-aspartate are independent of this protein.[7][8]
Excitatory Amino Acid Transporters (EAATs)
The excitatory amino acid transporter (EAAT) family plays a dual role. Primarily, they are responsible for the reuptake of glutamate and aspartate from the synaptic cleft, terminating the synaptic signal.[4] However, under conditions of intense neuronal activity or pathological states like ischemia, these transporters can operate in reverse, leading to non-vesicular release of both L-glutamate and L-aspartate.[9]
| Transporter Family | Key Members | Primary Function | Role in L-Glutamate Release | Role in L-Aspartate Release |
| Vesicular Glutamate Transporters (VGLUTs) | VGLUT1, VGLUT2, VGLUT3 | Packages glutamate into synaptic vesicles for exocytosis. | Primary mechanism for vesicular loading. | Generally considered not to be transported by VGLUTs. Vesicular loading may occur via an alternative, less characterized transporter.[2][5][6] |
| Excitatory Amino Acid Transporters (EAATs) | EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, EAAT5 | Reuptake of glutamate and aspartate from the synaptic cleft. | Can operate in reverse to cause non-vesicular release. | Can operate in reverse to cause non-vesicular release.[9] |
Signaling Pathways for Release
The release of both L-aspartate and L-glutamate is intricately regulated by intracellular signaling cascades, with calcium playing a central role in vesicular exocytosis.
Calcium-Dependent Vesicular Release
The canonical pathway for the release of both neurotransmitters involves the influx of calcium through voltage-gated calcium channels (VGCCs) upon depolarization of the nerve terminal. This rise in intracellular Ca2+ concentration triggers a series of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of their contents.
Non-Vesicular Release via EAAT Reversal
Under certain physiological or pathological conditions, such as intense neuronal firing or ischemia, the ion gradients across the neuronal membrane can be altered. This can cause EAATs to work in reverse, transporting L-glutamate and L-aspartate from the cytoplasm out into the extracellular space.
Experimental Protocols
The study of L-aspartate and L-glutamate release relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Synaptosome Preparation and Neurotransmitter Release Assay
This in vitro method allows for the study of neurotransmitter release from isolated nerve terminals (synaptosomes).
Protocol Outline:
-
Tissue Homogenization: Brain tissue (e.g., cerebral cortex) is gently homogenized in an isotonic sucrose solution to shear off nerve terminals.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction from other cellular components.[10][11]
-
Synaptosome Resuspension: The purified synaptosomes are resuspended in a physiological buffer.
-
Loading with Radiolabeled Neurotransmitter (Optional): Synaptosomes can be incubated with a radiolabeled version of L-glutamate or L-aspartate (e.g., [3H]L-glutamate) to track its release.
-
Stimulation of Release: Release is induced by depolarization, typically by adding a high concentration of potassium chloride (KCl) to the buffer.
-
Sample Collection: The superfusate is collected at timed intervals.
-
Quantification: The amount of released neurotransmitter is quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, or by measuring radioactivity if a radiolabel was used.[12]
In Vitro Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of brain slices.
Protocol Outline:
-
Brain Slice Preparation: A thin slice of brain tissue is prepared and maintained in a perfusion chamber with artificial cerebrospinal fluid (aCSF).
-
Microdialysis Probe Insertion: A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the brain slice.
-
Perfusion: The probe is continuously perfused with a physiological solution at a slow, constant flow rate.
-
Diffusion and Collection: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the perfusion fluid (dialysate). The dialysate is collected in fractions.
-
Stimulation: Neurotransmitter release can be stimulated by adding depolarizing agents (e.g., high KCl) to the perfusion medium.
-
Analysis: The concentration of L-aspartate and L-glutamate in the dialysate fractions is determined, typically by HPLC.[12][13][14]
Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure the postsynaptic currents evoked by neurotransmitter release, providing an indirect measure of release events.
Protocol Outline:
-
Cell Preparation: Neurons are prepared either in a brain slice or in culture.
-
Pipette Placement: A glass micropipette with a very fine tip, filled with an internal solution, is brought into contact with the membrane of a postsynaptic neuron.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
-
Voltage Clamp: The neuron's membrane potential is held at a constant level (voltage-clamped).
-
Recording Excitatory Postsynaptic Currents (EPSCs): When neurotransmitters are released from a presynaptic terminal and bind to postsynaptic receptors, ion channels open, generating a current that is recorded by the patch-clamp amplifier. Spontaneous EPSCs (sEPSCs) or miniature EPSCs (mEPSCs) can be recorded to study quantal release.[15][16][17][18][19]
Conclusion
The release mechanisms of L-aspartate and L-glutamate share fundamental similarities, particularly in their reliance on calcium-dependent vesicular exocytosis for rapid synaptic transmission. However, significant differences exist, most notably in the specifics of their vesicular loading. While L-glutamate's packaging into synaptic vesicles is well-characterized and mediated by VGLUTs, the mechanism for L-aspartate remains more enigmatic, suggesting the involvement of a distinct transport system. Furthermore, both amino acids can be released non-vesicularly through the reversal of EAATs, a pathway that becomes particularly relevant under conditions of high neuronal activity and in pathological states. A thorough understanding of these distinct and overlapping release pathways is crucial for researchers and drug development professionals aiming to modulate excitatory neurotransmission in the central nervous system.
References
- 1. Synaptosomal and vesicular accumulation of L-glutamate, L-aspartate and D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism and Regulation of Vesicular Glutamate Transport: Coordination with the Synaptic Vesicle Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 5. Vesicular glutamate transporter contains two independent transport machineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vesicular uptake and exocytosis of l-aspartate is independent of sialin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Release of L-aspartate by reversal of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. basinc.com [basinc.com]
- 14. In vitro microdialysis: a novel technique for stimulated neurotransmitter release measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axolbio.com [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch-Clamp Recordings [bio-protocol.org]
- 18. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Aspartic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides essential procedural guidance for the proper disposal of L-Aspartic acid, tailored for researchers, scientists, and drug development professionals. This compound is generally not classified as a hazardous substance; however, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with all applicable regulations.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of irritation and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][2] |
| Body Protection | Wear protective clothing.[3] |
| Respiratory Protection | In cases of dust formation, use a particulate filter respirator.[4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of.
For Solid this compound:
-
Containment: Carefully sweep up the solid this compound.[1][2] During this process, it is crucial to avoid creating dust.[1][2] If appropriate, moisten the substance slightly to prevent it from becoming airborne.[4]
-
Collection: Place the swept-up material into a suitable, sealed container for disposal.[1][2][3] Ensure the container is clearly labeled.
-
Disposal: The sealed container should be disposed of as non-hazardous solid waste.[5] However, it is best practice to offer surplus and non-recyclable materials to a licensed disposal company.[2] Always consult with your institution's environmental health and safety (EHS) office or a local waste disposal expert to ensure compliance with all national, state, and local regulations.[6]
For this compound Solutions:
-
Environmental Precaution: Do not pour this compound solutions down the drain.[2][6]
-
Collection: Collect the solution in a suitable, sealed, and clearly labeled container.
-
Disposal: Treat the container as chemical waste and consult with your institution's EHS office or a licensed disposal company for proper disposal procedures.[2][6]
Quantitative Disposal Data
Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal (e.g., concentration thresholds for drain disposal). The primary guidance is to adhere to local regulations.
| Parameter | Value |
| Hazard Classification | Not classified as a hazardous substance.[1] |
| Environmental Hazards | Keep away from drains, surface water, and ground water.[6] |
| Regulatory Compliance | Disposal must be in accordance with all applicable federal, state, and local regulations.[5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling L-Aspartic Acid
This guide provides immediate safety, handling, and disposal protocols for L-Aspartic Acid, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will ensure safe laboratory practices when working with this substance.
This compound is generally not classified as a hazardous substance; however, it may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It may be harmful if swallowed or comes into contact with the skin.[1] Therefore, adherence to proper safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powder form.
| Protection Type | Equipment | Specification / Standard | Purpose |
| Eye/Face | Safety Glasses / Goggles | NIOSH (US) or EN 166 (EU) approved | Protects against dust particles and splashes.[1][4] |
| Hand | Chemical-resistant gloves | Tested according to EN 374 | Prevents skin contact during handling.[1][5] |
| Respiratory | Dust Mask | Type N95 (US) or Type P1 (EN 143) | For use where dust formation is possible to prevent respiratory tract irritation.[1][3][5] |
| Body | Lab Coat / Protective Clothing | Standard laboratory apparel | Protects skin and personal clothing from contamination.[2][3] |
Operational and Disposal Plans
Proper handling from receipt to disposal is critical to maintaining a safe laboratory environment. This involves careful storage, spill management, and adherence to waste disposal regulations.
Handling and Storage:
-
Always handle this compound in a well-ventilated area to minimize dust inhalation.[1][2][3]
-
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1][6][7][8] Recommended storage temperatures can range from 2-8°C to 15-30°C, so consult the specific product manual.[2][6]
-
Practice good industrial hygiene; wash hands thoroughly after handling and before breaks.[1][2][7]
Accidental Release (Spill) Protocol:
-
Ventilate the area of the spill.[3]
-
Carefully sweep or shovel the spilled solid material to avoid creating dust.[1][4]
-
Place the collected material into a suitable, closed container for disposal.[1][4][7]
-
Thoroughly wash the spill site with water and detergent after the material has been collected.[2][3]
Disposal Plan:
-
Dispose of unused this compound as non-hazardous waste, adhering to all applicable federal, state, and local regulations.[9]
-
Alternatively, offer surplus and non-recyclable material to a licensed disposal company.[1]
-
Contaminated containers should be treated and disposed of in the same manner as the product itself.[5]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
- 1. uprm.edu [uprm.edu]
- 2. cellseco.com [cellseco.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. Storage Methods and Usage Precautions for this compound [thinkdochemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. pccarx.com [pccarx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
